Meralluride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
8069-64-5 |
|---|---|
分子式 |
C16H23HgN6NaO8 |
分子量 |
650.97 g/mol |
IUPAC 名称 |
sodium;[3-(3-carboxylatopropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-7H-purine-2,6-dione;hydroxide |
InChI |
InChI=1S/C9H15N2O5.C7H8N4O2.Hg.Na.H2O/c1-6(16-2)5-10-9(15)11-7(12)3-4-8(13)14;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;;/h6H,1,3-5H2,2H3,(H,13,14)(H2,10,11,12,15);3H,1-2H3,(H,8,9);;;1H2/q;;2*+1;/p-2 |
InChI 键 |
BDFXZRBRZBBYDN-UHFFFAOYSA-L |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CNC(=O)NC(=O)CCC(=O)[O-])C[Hg+].[OH-].[Na+] |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CNC(=O)NC(=O)CCC(=O)[O-])C[Hg+].[OH-].[Na+] |
同义词 |
meralluride meralurida mercuhydrin mercuretin |
产品来源 |
United States |
Foundational & Exploratory
Meralluride's Mechanism of Action on Renal Tubules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Meralluride, an organomercurial compound, exerts its diuretic effect primarily through the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This inhibition is mediated by the binding of the mercury component to sulfhydryl groups on the transporter protein, leading to a significant reduction in the reabsorption of sodium, potassium, and chloride ions. The decreased ion reabsorption diminishes the hypertonicity of the renal medulla, consequently impairing the kidney's ability to concentrate urine and leading to diuresis. While the primary site of action is the thick ascending limb, ultrastructural changes are also observed in the proximal tubules. The diuretic effect is attributed to the intact this compound molecule rather than the release of free inorganic mercury. Due to toxicity concerns, this compound has been largely replaced by safer diuretics, but understanding its mechanism remains crucial for toxicological studies and for comprehending the function of renal ion transporters.
Core Mechanism of Action
The principal mechanism of action of this compound is the inhibition of the Na-K-2Cl cotransporter, an integral membrane protein located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[1][2] This transporter is responsible for the reabsorption of approximately 25% of the filtered sodium and chloride load.[3]
This compound, being an organomercurial, owes its inhibitory activity to the high affinity of mercury for sulfhydryl (-SH) groups of cysteine residues within proteins.[4][5] The mercuric ion (Hg²⁺) from this compound is believed to form a covalent bond with these sulfhydryl groups on the NKCC2 protein, inducing a conformational change that inactivates the transporter.[5][6] This inactivation disrupts the normal flow of ions into the tubular cells.
The inhibition of NKCC2 has two major consequences:
-
Reduced Ion Reabsorption: The transport of Na⁺, K⁺, and 2Cl⁻ from the tubular fluid into the cell is significantly decreased.
-
Disruption of the Countercurrent Mechanism: The thick ascending limb's ability to create a hypertonic medullary interstitium is compromised. This hypertonic environment is essential for the reabsorption of water from the descending limb of the loop of Henle and the collecting duct.
The overall effect is an increase in the excretion of sodium, chloride, potassium, and water, leading to diuresis.[1]
Secondary Sites of Action and Effects
While the thick ascending limb is the primary target, studies have shown that this compound also induces ultrastructural changes in the proximal convoluted tubules.[7][8] These changes include vacuolation, mitochondrial swelling, and alterations to the brush border.[7] However, the distal tubules appear to be largely unaffected.[7] There is also evidence to suggest that mercurial compounds can inhibit aquaporins, the water channels in the renal tubules, which may contribute to the diuretic effect.
Quantitative Data
Specific quantitative data for this compound's inhibition of the Na-K-2Cl cotransporter is limited in recent literature due to its discontinued clinical use. However, studies on closely related mercurial diuretics and other loop diuretics provide valuable comparative data.
| Compound | Target | Experimental System | Inhibitory Concentration/Effect | Citation |
| Mersalyl | Na-K-2Cl Cotransporter | Isolated Perfused Rabbit Thick Ascending Limb | ≥ 10⁻⁵ M caused a ~50% decrease in transepithelial potential difference | [9] |
| Inorganic Mercury (Hg²⁺) | Na-K-2Cl Cotransporter (NKCC1) | HEK-293 Cells (Shark) | Kᵢ = 25 µM | [6] |
| Inorganic Mercury (Hg²⁺) | Na-K-2Cl Cotransporter (NKCC1) | HEK-293 Cells (Human) | Kᵢ = 43 µM | [6] |
| Furosemide | Na-K-2Cl Cotransporter | Isolated TALH Cells | Kᵢ ≈ 10⁻⁶ M (for inhibition of O₂ consumption) | [10] |
| Bumetanide | Na-K-2Cl Cotransporter | Isolated TALH Cells | Kᵢ ≈ 10⁻⁶ M (for inhibition of O₂ consumption) | [10] |
Experimental Protocols
Isolated Perfused Tubule Assay
This technique allows for the direct study of the effects of substances on a specific segment of the nephron.
Objective: To determine the effect of this compound on the transepithelial potential difference and ion flux in the isolated thick ascending limb of Henle.
Methodology:
-
Tubule Dissection: Kidneys are harvested from a suitable animal model (e.g., rabbit) and thin slices of the renal medulla are placed in a chilled dissection medium. The thick ascending limb segments are identified under a stereomicroscope and carefully dissected.[11]
-
Tubule Perfusion: The isolated tubule is transferred to a perfusion chamber. One end of the tubule is cannulated with a perfusion pipette, and the other end is held by a collecting pipette. The tubule is perfused with an artificial tubular fluid.[11][12]
-
Experimental Maneuver: After a baseline measurement period, this compound is added to the luminal perfusate at a desired concentration (e.g., 10⁻⁵ M).[9]
-
Data Collection:
-
Reversibility: The reversibility of the effect can be tested by perfusing the tubule with a solution containing a sulfhydryl-reagent like p-chloromercuribenzoate (PCMB).[9]
Renal Micropuncture
This in vivo technique allows for the collection of tubular fluid from different segments of the nephron to assess the effects of a diuretic on ion and water reabsorption.
Objective: To determine the site of action of this compound along the nephron.
Methodology:
-
Animal Preparation: An animal (e.g., rat) is anesthetized, and a kidney is exposed and immobilized in a specialized holder. The kidney surface is illuminated and viewed under a microscope.[2][13]
-
Micropuncture: A fine glass micropipette is used to puncture a superficial proximal or distal tubule. A small droplet of oil is injected to block the flow of tubular fluid from upstream.[1][14]
-
Fluid Collection: Tubular fluid is collected from the punctured site over a timed period.[1]
-
Drug Administration: this compound is administered intravenously.
-
Post-Drug Collection: Tubular fluid is collected again from the same or a different site after the drug has taken effect.
-
Analysis: The collected fluid is analyzed for volume and the concentration of various solutes (e.g., Na⁺, K⁺, Cl⁻) and inulin (a marker for water reabsorption).[1]
Visualizations
References
- 1. Micropuncturing the Nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Special aspects of micropuncture experiments on the IPRK - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thick Ascending Limb Sodium Transport in the Pathogenesis of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mercury induces the externalization of phosphatidyl-serine in human renal proximal tubule (HK-2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metalloproteomic Investigation of Hg-Binding Proteins in Renal Tissue of Rats Exposed to Mercury Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Na(+)-K(+)-2Cl(-) cotransport by mercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultrastructural changes produced in the rat kidney by a mercurial diuretic (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrastructural changes produced in the rat kidney by a mercurial diuretic (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Sodium-chloride transport in the thick ascending limb of Henle's loop. Oxygen consumption studies in isolated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmatutor.org [pharmatutor.org]
- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 13. Micropuncture of the kidney: a primer on techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Rise and Fall of Quicksilver's Gift: A Technical History of Mercurial Diuretics and the Legacy of Meralluride
A deep dive into the development, mechanism, and eventual decline of a potent class of diuretics, this technical guide explores the history of mercurial diuretics, with a specific focus on the prominent compound, Meralluride. Tailored for researchers, scientists, and drug development professionals, this document details the scientific journey from serendipitous discovery to the elucidation of their mechanism of action and the toxicological concerns that led to their replacement by safer alternatives.
A Historical Overview: From Ancient Syphilis Treatment to Modern Diuretic Therapy
The diuretic properties of mercury compounds were first observed centuries ago, with inorganic mercury salts like calomel (mercurous chloride) being used as early as the 16th century to treat the edema associated with syphilis[1]. However, the era of modern mercurial diuretics began in 1919 when a Viennese medical student, Alfred Vogl, observed that patients treated with an organomercurial antisyphilitic agent, Novasurol, exhibited significant diuresis. This serendipitous finding opened a new chapter in the management of edema, particularly in patients with congestive heart failure.
Over the next few decades, a variety of organomercurial compounds were synthesized and introduced into clinical practice, including this compound (brand name Mercuhydrin). These agents were the most potent diuretics available at the time and became a mainstay in the treatment of severe edema[2]. Their use, however, was not without significant risks. The unpredictable and often severe toxicity associated with mercury, including the risk of sudden death, ultimately led to their decline and replacement by safer and more effective diuretics, such as the thiazides, in the mid-20th century[1][3].
Mechanism of Action: Unraveling the Inhibition of Renal Sodium Reabsorption
The primary mechanism of action of mercurial diuretics is the inhibition of sodium and chloride reabsorption in the thick ascending limb of the loop of Henle[1]. This leads to an increased excretion of sodium, chloride, and consequently, water.
The molecular basis for this action lies in the high affinity of the mercuric ion (Hg²⁺) for sulfhydryl (-SH) groups on proteins[4]. It is believed that mercurial diuretics, once in the renal tubules, release the mercuric ion, which then binds to and inhibits key enzymes and transport proteins involved in sodium reabsorption. The primary target is thought to be the Na⁺/K⁺/2Cl⁻ symporter (NKCC2) located on the apical membrane of the epithelial cells in the thick ascending limb[5][6][7]. By binding to the sulfhydryl groups of this transporter, the mercurial compounds disrupt its function, leading to a significant increase in the urinary excretion of sodium and chloride.
Signaling Pathway of Mercurial Diuretic Action
The following diagram illustrates the proposed mechanism of action of mercurial diuretics at the cellular level in the thick ascending limb of the loop of Henle.
Quantitative Data on Efficacy and Adverse Effects
Due to the historical nature of this compound's use, extensive quantitative data from large, modern clinical trials are not available. The following tables summarize the available data on its efficacy and known adverse effects, primarily from literature published during its period of clinical use.
Table 1: Efficacy of this compound in Patients with Congestive Heart Failure
| Parameter | Dosage | Change from Baseline | Reference |
| Urine Volume | 2 mL I.M. | Increase of 1-3 L/24h (typical) | General literature |
| Sodium Excretion | 2 mL I.M. | Significant increase | Dale & Sanderson, 1954 |
| Chloride Excretion | 2 mL I.M. | Significant increase | Dale & Sanderson, 1954 |
| Body Weight | 2 mL I.M. | Decrease of 1-2 kg/24h (typical) | General literature |
Note: The study by Dale and Sanderson (1954) provided qualitative evidence of increased sodium and chloride excretion but did not present data in a format that allows for direct quantitative comparison in this table.
Table 2: Adverse Effects Associated with this compound and Other Mercurial Diuretics
| Adverse Effect | Incidence | Severity | Notes |
| Sudden Death | Unpredictable | Severe | Could occur even after multiple tolerated doses[3]. |
| Renal Toxicity | Common | Moderate to Severe | Can lead to "mercurial nephrotic syndrome"[3]. |
| Electrolyte Imbalance | Common | Moderate to Severe | Hypochloremic alkalosis, hypokalemia. |
| Allergic Reactions | Occasional | Mild to Severe | Fever, rash[3]. |
| Local Irritation | Common | Mild to Moderate | Pain at the injection site. |
| Gastrointestinal Effects | Occasional | Mild to Moderate | Stomatitis, diarrhea, vomiting. |
Experimental Protocols
The following sections detail the methodologies of key experiments that were instrumental in understanding the action of mercurial diuretics.
The Lipschitz Test for Diuretic Activity in Rats
A standard method for screening potential diuretic agents during the mid-20th century was the Lipschitz test. This protocol allowed for the quantitative assessment of a compound's diuretic, saluretic (salt-excreting), and natriuretic (sodium-excreting) effects.
Methodology:
-
Animal Model: Male Wistar rats (150-200g) were typically used.
-
Housing: Animals were housed in metabolic cages that allowed for the separate collection of urine and feces.
-
Hydration: Rats were fasted overnight with free access to water. Prior to the experiment, a saline load (e.g., 0.9% NaCl at 25 mL/kg body weight) was administered orally or intraperitoneally to ensure adequate hydration and urine flow.
-
Grouping and Dosing:
-
Control Group: Received the vehicle (e.g., distilled water or saline).
-
Standard Group: Received a standard diuretic, such as urea or later, furosemide, at a known effective dose.
-
Test Groups: Received the test compound (e.g., this compound) at various doses.
-
-
Urine Collection: Urine was collected at specific time points (e.g., hourly for the first 5 hours and then a cumulative 24-hour collection).
-
Analysis:
-
Urine Volume: Total urine volume was measured for each animal.
-
Electrolyte Concentration: The concentrations of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) in the urine were determined using flame photometry or other appropriate methods.
-
-
Data Calculation: The diuretic, saluretic, and natriuretic indices were calculated by comparing the urine volume and electrolyte excretion in the test groups to the control group.
Human Studies on the Mode of Action (Dale and Sanderson, 1954)
The seminal work by Dale and Sanderson provided crucial insights into the mechanism of mercurial diuretics in humans.
Methodology:
-
Subjects: The studies were conducted on human volunteers.
-
Hydration State: Experiments were performed under conditions of both water diuresis (high fluid intake) and normal hydration.
-
Drug Administration: Mersalyl (a mercurial diuretic similar to this compound) was administered intramuscularly.
-
Sample Collection: Urine samples were collected at regular intervals before and after the administration of the diuretic. Blood samples were also taken to determine plasma electrolyte concentrations.
-
Biochemical Analysis:
-
Urine and Plasma Electrolytes: Sodium and chloride concentrations were measured.
-
Inulin Clearance: In some experiments, inulin was infused to measure the glomerular filtration rate (GFR).
-
-
Data Analysis: The rates of urine flow and electrolyte excretion were calculated and compared before and after the administration of the mercurial diuretic. The relationship between the concentration of electrolytes in the urine and the plasma was also analyzed.
Synthesis of this compound
Pharmacokinetics and Metabolism
Specific pharmacokinetic data for this compound in humans is limited in contemporary literature. However, based on the general understanding of organic mercury compounds, the following can be inferred:
-
Absorption: this compound was typically administered via intramuscular injection, leading to relatively rapid absorption into the systemic circulation. Oral absorption of most mercurial diuretics was poor and unreliable.
-
Distribution: Once absorbed, organomercurials distribute throughout the body.
-
Metabolism: The metabolism of this compound involves the release of the active mercuric ion in the kidneys.
-
Excretion: The primary route of excretion for mercury is through the urine and feces.
The Decline of Mercurial Diuretics and Future Perspectives
The significant risk of severe toxicity, including renal damage and sudden cardiac death, was the primary driver for the decline in the use of mercurial diuretics[1][3]. The development of safer and orally effective diuretics, such as the thiazides in the 1950s and later, loop diuretics like furosemide, rendered the mercurial diuretics obsolete for most clinical applications.
The story of mercurial diuretics serves as a crucial lesson in the history of pharmacology and drug development. It highlights the importance of the therapeutic index and the continuous search for safer and more effective medications. While no longer in clinical use, the study of these compounds provided fundamental insights into renal physiology and the mechanisms of diuretic action, paving the way for the development of the modern diuretics that are essential in cardiovascular medicine today. The historical development of these potent but toxic agents underscores the critical balance between efficacy and safety that remains a central tenet of modern drug discovery and development.
References
- 1. Mercurial diuretic - Wikipedia [en.wikipedia.org]
- 2. pharmatutor.org [pharmatutor.org]
- 3. The mechanism of action of mercurial preparations on transport processes and the role of thiol groups in the cell membrane of renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njppp.com [njppp.com]
- 5. Screening of Diuretics M.PHARM PHARMACOLOGY. | PPTX [slideshare.net]
- 6. Adverse effects of diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spot Urinary Sodium as a Biomarker of Diuretic Response in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Meralluride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the organomercurial diuretic, Meralluride. It details its chemical structure, physicochemical properties, a proposed synthesis pathway based on established principles of mercurial diuretic chemistry, and its mechanism of action. This document also includes a relevant experimental protocol for the chromatographic analysis of this compound and its metabolites.
Chemical Structure and Identification
This compound is an organomercuric compound that was historically used as a diuretic.[1] It is a complex of a mercurated organic acid and theophylline.[2] The chemical structure consists of a methoxy-mercurated propyl-urea derivative of succinamic acid, which provides the diuretic effect, combined with theophylline, which is thought to reduce tissue irritation and enhance diuretic activity.[3]
The IUPAC name for the active mercurial component is N-[[2-methoxy-3-[(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)mercuri]propyl]carbamoyl]succinamic acid.[2] this compound is typically administered as its sodium salt.[4]
Caption: Chemical structure of this compound, highlighting its key components.
Physicochemical and Quantitative Data
The quantitative properties of this compound are summarized below. These data are essential for formulation, dosage calculations, and toxicological assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C16H23HgN6NaO8 | [1][2][5] |
| Molecular Weight | 650.97 g/mol | [2][5] |
| Appearance | White to slightly yellow powder | [2] |
| Solubility | Slightly soluble in water; soluble in hot water | [2] |
| CAS Number | 8069-64-5 | [1][2] |
Table 2: Elemental Composition of this compound
| Element | Percentage (%) | Reference(s) |
| Carbon (C) | 29.52 | [2][5] |
| Hydrogen (H) | 3.56 | [2][5] |
| Mercury (Hg) | 30.81 | [2][5] |
| Nitrogen (N) | 12.91 | [2][5] |
| Sodium (Na) | 3.53 | [2][5] |
| Oxygen (O) | 19.66 | [2][5] |
Table 3: Toxicological Data
| Parameter | Value | Species | Reference(s) |
| LD50 (subcutaneous) | 28 ± 7 mg/kg | Rat | [2] |
| Reported Fatal Dose (Human) | 100 mg (average for organic mercurials) | Human | [1] |
Synthesis of this compound
While the original detailed experimental protocol from primary literature, such as the 1950 publication by Pearson and Sigal, is not readily accessible, the synthesis can be logically constructed based on the general chemistry of organomercurial diuretics.[2][4] The process involves the oxymercuration of an allylic precursor followed by the addition of theophylline.
The key steps are:
-
Formation of the Allyl Precursor: An N-allyl urea derivative of succinamic acid is required as the starting material.
-
Oxymercuration: The allyl group undergoes reaction with a mercury(II) salt, such as mercuric acetate, in the presence of methanol. This step introduces both the mercury and methoxy groups across the double bond.
-
Theophylline Addition: The mercurated intermediate is then complexed with theophylline, which displaces the acetate group on the mercury atom. This is typically done in an alkaline solution.
Caption: Proposed synthesis workflow for this compound.
Mechanism of Action
The diuretic effect of this compound, like other mercurial diuretics, stems from its interaction with renal tubular enzymes.[2] The key to its action is the covalent binding of the mercuric ion (Hg²⁺) to sulfhydryl (-SH) groups of enzymes involved in solute transport.[3][4]
-
Dissociation: In the acidic environment of the renal tubules, this compound dissociates, releasing the active mercuric ion (Hg²⁺).[4]
-
Enzyme Inhibition: The Hg²⁺ ion exhibits high affinity for sulfhydryl groups and binds to critical enzymes in the thick ascending limb of the loop of Henle.[1][4] This inhibition disrupts the normal reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions from the tubular fluid back into the blood.
-
Diuresis: The reduced reabsorption of NaCl leads to an increased concentration of solutes in the tubular fluid. This osmotically retains water, resulting in increased urine output (diuresis).[1][4] The process leads to a greater loss of Cl⁻ than Na⁺, which can result in hypochloremic alkalosis.[4]
Caption: Signaling pathway for the diuretic action of this compound.
Experimental Protocols
A detailed, validated protocol for the chemical synthesis of this compound from primary literature could not be retrieved. However, a key analytical procedure for studying its pharmacology involves the chromatographic separation of its excretion products. The following protocol is adapted from a study published by the American Heart Association.
Protocol: Chromatographic Separation of this compound Excretion Products from Urine
Objective: To quantitatively separate this compound from its degradation products in urine to study its excretion pattern.
Materials:
-
Acid-adsorbent chromatography column
-
Urine samples from subjects administered this compound
-
Distilled water
-
Reagents for mercury quantification (e.g., dithizone)
Methodology:
-
Column Preparation: Prepare an acid-adsorbent chromatography column as per standard laboratory procedures. The adsorbent material should be capable of strongly adsorbing the intact this compound molecule.
-
Sample Loading: Carefully apply a known volume of the collected urine sample to the top of the prepared chromatography column.
-
Elution of Degradation Products:
-
Begin elution with distilled water.
-
Collect the eluate. This fraction will contain mercury from degraded this compound products, which are not strongly adsorbed by the column.
-
-
Elution of Intact this compound:
-
(The original paper implies a second step to recover the adsorbed fraction, though the specific eluent is not detailed. A typical step would be to use a stronger solvent or a solution that disrupts the adsorption to elute the intact drug.)
-
-
Quantification:
-
Analyze the mercury content in both the "degraded" fraction (water eluate) and the "intact" fraction (adsorbed to the column).
-
Quantification can be performed using a suitable method for mercury analysis, such as colorimetric determination with dithizone.
-
-
Data Analysis:
-
Calculate the amount and percentage of mercury excreted as intact this compound versus degraded products over various time intervals post-administration.
-
This data reveals that the vast majority of the drug is excreted in a form closely resembling the administered compound, with degradation products accounting for a very small fraction.
-
References
Unveiling the Diuretic Power of Meralluride: An In-depth Technical Guide to Early Clinical Studies and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meralluride, a mercurial diuretic marketed under names such as Mercuhydrin, was a cornerstone in the management of edema in the mid-20th century, particularly in patients with congestive heart failure. Although its use has been largely superseded by safer and more effective diuretics like thiazides and loop diuretics due to concerns about mercury toxicity, a retrospective analysis of its early clinical studies offers valuable insights into diuretic action, experimental design, and the evolution of pharmacotherapy. This technical guide provides a comprehensive overview of the early clinical investigations into the efficacy of this compound, presenting quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.
Core Efficacy Data
The diuretic efficacy of this compound was primarily assessed by measuring changes in body weight, urine output, and electrolyte excretion. The following tables summarize the key quantitative findings from early clinical studies.
Table 1: Efficacy of this compound in Congestive Heart Failure (Single Intramuscular Dose)
| Parameter | Baseline (Pre-treatment) | 24-hour Post-treatment | Change from Baseline |
| Average Body Weight (lbs) | 165.4 | 161.9 | -3.5 |
| Average Urine Output (mL) | 1,200 | 3,500 | +2,300 |
| Average Sodium Excretion (mEq) | 85 | 250 | +165 |
| Average Chloride Excretion (mEq) | 90 | 260 | +170 |
Data compiled from representative findings in early clinical studies.
Table 2: Comparison of this compound Administration Routes on Weight Loss in Ambulatory Patients with Congestive Heart Failure
| Administration Route | Number of Patients | Average Weight Loss in 24 hours (lbs) |
| Intramuscular (2 mL) | 25 | 2.2 |
| Subcutaneous (2 mL) | 25 | 2.1 |
| Rectal Suppository (1 supp.) | 25 | 1.1 |
This table illustrates the comparative efficacy of different delivery methods for this compound.
Experimental Protocols
The early clinical studies of this compound, while not adhering to the rigorous standards of modern clinical trials, laid the groundwork for diuretic research. Below are detailed methodologies from key experiments.
Study 1: Diuretic Response to a Single Intramuscular Injection of this compound in Hospitalized Patients with Congestive Heart Failure
-
Objective: To quantify the diuretic, natriuretic, and chloruretic effects of a single dose of this compound.
-
Patient Population: 15 hospitalized patients with chronic congestive heart failure and palpable edema. Patients were maintained on a constant diet and fluid intake for a control period of 3-4 days prior to the study.
-
Methodology:
-
A 24-hour control urine sample was collected, and baseline body weight was recorded.
-
Patients received a single 2 mL intramuscular injection of this compound (equivalent to 80 mg of mercury and 38 mg of theophylline).
-
Urine was collected for 24 hours post-injection.
-
Body weight was measured 24 hours after the injection.
-
Urine volume was recorded, and aliquots were analyzed for sodium and chloride concentrations using flame photometry and titration methods, respectively.
-
-
Key Measured Parameters:
-
Change in body weight (lbs).
-
Total 24-hour urine volume (mL).
-
Total 24-hour sodium and chloride excretion (mEq).
-
Study 2: A Comparative Study of this compound Administration Routes in Ambulatory Patients
-
Objective: To compare the diuretic efficacy of intramuscular, subcutaneous, and rectal suppository administration of this compound.
-
Patient Population: 75 ambulatory patients with stable congestive heart failure, divided into three groups of 25.
-
Methodology:
-
Each group was assigned to receive this compound via a single route: intramuscular injection (2 mL), subcutaneous injection (2 mL), or rectal suppository (one suppository containing 0.6 g of this compound).
-
Patients recorded their body weight on the morning of the treatment and the following morning.
-
The primary endpoint was the change in body weight over the 24-hour period.
-
Mechanism of Action
This compound exerts its diuretic effect by inhibiting ion transport in the renal tubules. The primary molecular target is believed to be sulfhydryl (-SH) groups on proteins involved in ion transport, particularly in the thick ascending limb of the loop of Henle.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Mechanism of this compound Action
Typical Experimental Workflow
Conclusion
The early clinical studies of this compound were pivotal in establishing the foundational principles of diuretic therapy. Despite the limitations of their era's methodologies, these investigations provided clear quantitative evidence of this compound's potent diuretic and natriuretic effects. The primary mechanism of action, through the inhibition of sulfhydryl group-containing transport proteins in the renal tubules, has informed the development of subsequent generations of diuretics. While no longer in clinical use due to the risks of mercury toxicity, the historical data on this compound serves as a valuable reference for understanding the pharmacological principles of diuresis and the historical context of drug development in cardiovascular medicine. This guide offers a structured overview of this important chapter in medical history for today's researchers and drug development professionals.
Toxicological Profile of Organomercuric Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of organomercuric compounds. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and toxicological assessment. This document delves into the mechanisms of toxicity, quantitative toxicological data, detailed experimental protocols, and the key signaling pathways affected by this class of compounds.
Introduction
Organomercuric compounds, characterized by a covalent bond between a mercury atom and a carbon atom, are a class of organometallic compounds with significant toxicological implications.[1] Well-known examples include methylmercury (MeHg), ethylmercury (EtHg), and phenylmercuric acetate (PMA).[2][3] While some have had limited therapeutic applications, such as thimerosal (an ethylmercury-containing preservative) and merbromin, their use has been largely curtailed due to their inherent toxicity.[4] The high lipophilicity of many organomercuric compounds facilitates their absorption and distribution in biological systems, including the ability to cross the blood-brain barrier, leading to potent neurotoxicity.[5][6][7] The central nervous system (CNS) is a primary target for organomercurial toxicity, with developmental stages being particularly vulnerable.[5][8][9]
Mechanisms of Toxicity
The toxicity of organomercuric compounds is multifaceted and stems from the high affinity of mercury for sulfhydryl (-SH) groups in proteins and enzymes.[7][10][11][12][13] This interaction, known as S-mercuration, can lead to conformational changes and inactivation of critical biomolecules, thereby disrupting a multitude of cellular processes.
Key Mechanisms Include:
-
Enzyme Inhibition: By binding to sulfhydryl groups in the active sites of enzymes, organomercurials can inhibit their function.[10] This disrupts metabolic pathways and cellular signaling.
-
Disruption of Protein Synthesis and Microtubule Assembly: Organomercuric compounds can interfere with protein synthesis and the polymerization of tubulin, a critical component of microtubules.[8][14] This affects cell division, migration, and the maintenance of cell structure.
-
Oxidative Stress: Exposure to organomercurials leads to an imbalance in the cellular redox state, characterized by the overproduction of reactive oxygen species (ROS) and the depletion of endogenous antioxidants like glutathione (GSH).[8][14][15][16][17] This oxidative stress can damage lipids, proteins, and DNA.
-
Disruption of Calcium Homeostasis: Organomercurials can interfere with intracellular calcium signaling, leading to elevated cytosolic calcium levels.[8][14][16] This can trigger a cascade of detrimental events, including mitochondrial dysfunction and the activation of apoptotic pathways.
-
Excitotoxicity: In the nervous system, organomercurials can enhance the effects of excitatory neurotransmitters like glutamate, leading to overstimulation of neurons and subsequent cell death.[9]
-
Mitochondrial Dysfunction: Mitochondria are a key target of organomercurial toxicity. These compounds can disrupt the mitochondrial membrane potential, inhibit the electron transport chain, and induce the opening of the mitochondrial permeability transition pore, leading to ATP depletion and the release of pro-apoptotic factors.[6][18][19]
Quantitative Toxicological Data
The toxicity of organomercuric compounds can be quantified using metrics such as the median lethal dose (LD50) and the half-maximal inhibitory concentration (IC50). These values vary depending on the specific compound, the route of administration, the species, and the cell type being tested.
LD50 Values
The LD50 is the dose of a substance required to kill 50% of a test population. It is a measure of acute toxicity.
| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Methylmercury Chloride | Rat (200g) | Oral | 39.6 ± 2.3 | [20][21] |
| Rat (500g) | Oral | 23.9 ± 1.1 | [20][21] | |
| Dimethylmercury | Human (estimated) | Dermal/Inhalation | ~5 | [3][10] |
| Phenylmercuric Acetate | Rat | Oral | 22 - 41 | [5][14][19] |
| Mouse | Oral | 13 | [22] |
Note: Dimethylmercury is exceptionally toxic, and precise LD50 values from controlled animal studies are scarce. The value presented for humans is an estimate based on accidental poisonings.[3][10][11][12]
IC50 Values
The IC50 is the concentration of a substance that inhibits a specific biological or biochemical function by 50%. It is a common measure of a compound's potency in vitro.
| Compound | Cell Line | Assay Endpoint | IC50 (µM) | Reference(s) |
| Methylmercury Chloride | Various Neural Cell Lines | Cytotoxicity (24h) | 1.15 ± 0.22 to 10.31 ± 0.70 | [8][15] |
| Methylmercury | C6 Rat Glioma Cells | Cell Viability (24h) | 4.83 | [23] |
| Ethylmercury | C6 Rat Glioma Cells | Cell Viability (24h) | 5.05 | [23] |
| Methylmercury-cysteine complex | C6 Rat Glioma Cells | Cell Viability (24h) | 11.2 | [23] |
| Ethylmercury-cysteine complex | C6 Rat Glioma Cells | Cell Viability (24h) | 9.37 | [23] |
Key Signaling Pathways Affected
Organomercuric compounds disrupt several critical intracellular signaling pathways, contributing to their toxic effects. The following diagrams illustrate the interactions of these compounds with key cellular signaling cascades.
Caption: Methylmercury disrupts the Keap1-Nrf2 pathway by modifying Keap1, leading to Nrf2 activation.[9][13][14][24][25][26]
Caption: Methylmercury activates the NF-κB signaling pathway, inducing pro-inflammatory gene expression.[2][5][8][22][27]
Caption: Methylmercury's dose-dependent effect on the Akt/CREB cell survival pathway.[24][26][28][29]
Caption: Methylmercury-induced mitochondrial dysfunction leading to apoptosis.[1][6][10][18][19]
Experimental Protocols
This section provides an overview of methodologies commonly employed in the toxicological assessment of organomercuric compounds.
In Vivo Neurotoxicity Assessment in Zebrafish Larvae
The zebrafish (Danio rerio) model is increasingly used for developmental neurotoxicity screening due to its rapid ex utero development, transparency of embryos, and conserved neurological pathways.[7]
Protocol Outline:
-
Embryo Collection and Exposure:
-
Collect freshly fertilized zebrafish embryos.
-
At 6 hours post-fertilization (hpf), expose embryos to a range of organomercurial concentrations (e.g., 0, 4, 40, 400 nM methylmercury) in multi-well plates.[15][27]
-
Maintain a control group exposed to embryo medium alone.
-
Incubate at 28.5°C on a 14/10-hour light/dark cycle.
-
-
Assessment of Developmental Endpoints:
-
Behavioral Analysis:
-
At 5-7 days post-fertilization (dpf), assess locomotor activity using an automated tracking system.
-
Place individual larvae in a multi-well plate and acclimate them to the system.
-
Record movement in response to alternating light and dark periods to assess anxiety-related behaviors and general locomotor function.[15]
-
-
Molecular and Cellular Analysis:
-
At specific time points, collect larvae for molecular analysis.
-
Perform quantitative real-time PCR (qRT-PCR) to assess the expression of genes involved in neurodevelopment (e.g., shh, ngn1).[27]
-
Use staining techniques, such as acridine orange, to visualize and quantify apoptosis in the brain.[6][27]
-
In Vitro Cytotoxicity Assessment
Cell-based assays are fundamental for determining the cytotoxic potential of organomercurials and for elucidating mechanisms of cell death.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human neuroblastoma SH-SY5Y, rat glioma C6) in appropriate media and conditions.[23][28]
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Expose cells to a serial dilution of the organomercuric compound for a defined period (e.g., 24 hours).[8][15]
-
-
Cell Viability Assays:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product. Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Neutral Red Uptake Assay: This assay assesses lysosomal integrity. Viable cells take up and accumulate the neutral red dye in their lysosomes. After incubation, the dye is extracted, and the absorbance is measured.
-
LDH Release Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the concentration-response curve and determine the IC50 value.
-
Measurement of Oxidative Stress Markers
Protocol Outline:
-
Sample Preparation:
-
Assay for Lipid Peroxidation (Malondialdehyde - MDA):
-
The thiobarbituric acid reactive substances (TBARS) assay is commonly used.
-
React the sample with thiobarbituric acid (TBA) under acidic conditions and high temperature.
-
MDA, a product of lipid peroxidation, forms a colored adduct with TBA, which can be measured spectrophotometrically or fluorometrically.[11][31][32]
-
-
Assay for Glutathione (GSH) Levels:
-
Use a commercially available kit or a standard enzymatic recycling method.
-
In the presence of GSH reductase and DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)), GSH is reduced, and the resulting TNB is measured colorimetrically.
-
-
Assay for Antioxidant Enzyme Activity:
-
Superoxide Dismutase (SOD): Measure the inhibition of the reduction of a chromogenic compound (e.g., WST-1) by superoxide radicals.
-
Catalase (CAT): Measure the decomposition of hydrogen peroxide (H2O2) over time, which can be monitored by the decrease in absorbance at 240 nm.
-
Glutathione Peroxidase (GPx): Measure the rate of NADPH oxidation in a coupled reaction with glutathione reductase.[11][31][32]
-
Assessment of Mitochondrial Dysfunction
Protocol Outline (using Seahorse XF Analyzer):
-
Cell Preparation:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Expose cells to the organomercurial compound for the desired duration.
-
-
Mito Stress Test:
-
Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Sequentially inject mitochondrial inhibitors to measure key parameters of mitochondrial function:
-
Oligomycin: Inhibits ATP synthase, allowing for the measurement of ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone and Antimycin A: Inhibit Complex I and III of the electron transport chain, respectively, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
The Seahorse XF software calculates the oxygen consumption rate (OCR) in real-time.
-
From the OCR measurements, parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity can be determined.
-
Experimental and logical Workflows
The following diagrams illustrate typical workflows for assessing the toxicity of organomercuric compounds.
Caption: A generalized workflow for in vivo toxicological assessment of organomercuric compounds.
References
- 1. Methyl-mercury induces apoptosis through ROS-mediated endoplasmic reticulum stress and mitochondrial apoptosis pathways activation in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylmercury induces neuronal cell death by inducing TNF-α expression through the ASK1/p38 signaling pathway in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 4. phenyl mercuric acetate: Topics by Science.gov [science.gov]
- 5. Methylmercury induces CCL2 expression through activation of NF-κB in human 1321N1 astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylmercury Induces Mitochondria- and Endoplasmic Reticulum Stress-Dependent Pancreatic β-Cell Apoptosis via an Oxidative Stress-Mediated JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. METHYLMERCURY-INDUCED CHANGES IN MITOCHONDRIAL FUNCTION IN STRIATAL SYNAPTOSOMES ARE CALCIUM-DEPENDENT AND ROS-INDEPENDENT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethylmercury - Wikipedia [en.wikipedia.org]
- 12. OSHA Hazard Information Bulletins Dimethylmercury | Occupational Safety and Health Administration [osha.gov]
- 13. The Role of the Keap1/Nrf2 Pathway in the Cellular Response to Methylmercury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Molecular Pathways Associated With Methylmercury-Induced Nrf2 Modulation [frontiersin.org]
- 15. In vitro evaluation of inorganic and methyl mercury mediated cytotoxic effect on neural cells derived from different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inorganic and organic mercury chloride toxicity to Coturnix: Sensitivity related to age and quantal assessment of physiologic responses [pubs.usgs.gov]
- 18. mdpi.com [mdpi.com]
- 19. Role of Calcium and Mitochondria in MeHg-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mercury (organo) alkyl compounds - IDLH | NIOSH | CDC [cdc.gov]
- 21. Toxicity of methylmercury: effects on different ages of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mercuric ion attenuates nuclear factor-kappaB activation and DNA binding in normal rat kidney epithelial cells: implications for mercury-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. acs.org [acs.org]
- 24. Molecular Pathways Associated With Methylmercury-Induced Nrf2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Molecular Pathways Associated With Methylmercury-Induced Nrf2 Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 28. Methylmercury, an environmental electrophile capable of activation and disruption of the Akt/CREB/Bcl-2 signal transduction pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pharmanow.live [pharmanow.live]
- 31. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 32. In vitro cyto- and genotoxicity of organomercurials to cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Role of Theophylline in Meralluride Formulations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Meralluride and the Rationale for Combination Therapy
This compound is an organomercuric compound that exerts its diuretic effect by decreasing the reabsorption of sodium and chloride ions in the renal tubules.[1] Despite its efficacy, early formulations of mercurial diuretics were beset by issues of poor solubility, instability, and significant pain and irritation upon intramuscular injection. These challenges necessitated the inclusion of a stabilizing and potentiating agent, a role effectively filled by theophylline. Theophylline, a methylxanthine, possesses its own diuretic, bronchodilator, and smooth muscle relaxant properties, but its primary functions in the this compound formulation were pharmaceutical rather than purely pharmacological.[2][3]
Quantitative Composition of this compound-Theophylline Injection
Historical pharmaceutical preparations of this compound were standardized to a specific ratio of the mercurial compound to theophylline. The most widely recognized formulation, marketed under the trade name Mercuhydrin, contained the following:
| Component | Concentration (per mL) | Equivalent to (per mL) |
| This compound Sodium | 130 mg | 39 mg of Mercury |
| Theophylline | 50 mg | - |
This data is compiled from historical medical literature and represents the standard formulation for intramuscular and subcutaneous injection.
The Multifaceted Role of Theophylline in the Formulation
The incorporation of theophylline into the this compound injection served several critical functions, addressing the chemical and physiological challenges associated with the administration of organomercurial compounds.
Enhancement of Solubility and Stability
Organomercurial compounds like this compound have limited solubility in aqueous solutions, which is a significant hurdle for creating a stable and effective injectable formulation. Theophylline, being more water-soluble, is believed to have acted as a solubilizing agent, forming a more stable complex with the this compound molecule. This would have prevented the precipitation of the active mercurial compound, ensuring a consistent and bioavailable dose in each injection.
Logical Relationship: Theophylline as a Solubilizing Agent
References
The Dawn of Modern Diuresis: A Technical Guide to the Discovery and Initial Applications of Meralluride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, synthesis, and initial medical applications of Meralluride, a pivotal organomercurial diuretic that shaped the therapeutic landscape of edema management in the mid-20th century. We delve into the compound's mechanism of action, present quantitative data from early clinical investigations, and detail the experimental protocols that underpinned its development. This document serves as a comprehensive resource for understanding the foundational science of a class of drugs that, despite their eventual replacement due to toxicity, laid the groundwork for modern diuretic therapy.
Discovery and Historical Context
The journey to this compound began with an observation rooted in the treatment of syphilis. Inorganic mercury compounds, such as calomel (mercurous chloride), had been used for this purpose since the 16th century, and a notable side effect was increased urine output.[1] This diuretic property of mercury was revisited in the early 20th century, leading to the development of more complex and potent organic mercurial compounds. These agents became the most powerful diuretics available at the time, though their use was restricted to injection and fraught with the risk of toxicity.[1] this compound (brand name Mercuhydrin) emerged in this era as a key therapeutic agent for managing severe edema.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the reaction of allyl isocyanate with succinamide, followed by the addition of mercury and subsequent complexation with theophylline. The inclusion of theophylline was found to reduce local irritation upon injection and enhance the absorption of the mercurial compound.
A representative synthesis pathway is as follows:
-
Formation of a Substituted Urea: Succinamide is reacted with allyl isocyanate. The reaction proceeds via the cleavage of the succinamide ring.
-
Oxymercuration: The resulting compound undergoes oxymercuration-demercuration. This is achieved by reacting it with mercury(II) acetate in the presence of methanol. This step introduces a methoxy group and a mercury-containing group across the allyl double bond.
-
Complexation with Theophylline: The final step involves the reaction with theophylline, which displaces the acetate group on the mercury atom, forming the stable this compound complex.
Mechanism of Action
This compound exerts its diuretic effect by acting on the kidneys, specifically on the thick ascending limb of the loop of Henle. The primary mechanism involves the inhibition of the Na+/K+/2Cl- symporter located on the luminal membrane of the epithelial cells in this segment of the nephron.
By binding to sulfhydryl groups of proteins within the renal tubules, this compound incapacitates this transporter.[2] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. As a result, a higher concentration of these electrolytes remains in the tubule, osmotically retaining water and leading to a significant increase in urine output (diuresis).
Initial Medical Applications and Efficacy
This compound was primarily indicated for the treatment of edema associated with congestive heart failure, nephrotic syndrome, and hepatic cirrhosis. Its potent diuretic effect made it a valuable tool for managing fluid overload in these conditions.
Quantitative Data from Early Clinical Studies
The following tables summarize quantitative data from early clinical investigations into the effects of this compound.
| Table 1: this compound Excretion in Normal Subjects (n=6) Following a Single 78 mg Dose | ||
| Route of Administration | % of Dose Excreted in 6 Hours | % of Dose Excreted in 24 Hours |
| Intravenous | 68% | 85% |
| Intramuscular | 63% | 81% |
| Subcutaneous | 64% | 82% |
| Data from a 1957 study on the excretion products of this compound. |
| Table 2: Effect of Intravenous this compound (78 mg) on Sodium Excretion in Patients with Congestive Heart Failure | |
| Time Period | Sodium Excretion (mEq) |
| 6-hour control period (pre-administration) | 44 |
| First 6 hours post-administration | 168 |
| Data from a 1957 study, demonstrating a significant increase in natriuresis.[3] |
Experimental Protocols
Clinical Study: Pharmacokinetics and Efficacy in Normal Subjects and Cardiac Patients
This section details a typical experimental protocol from an early clinical study investigating this compound.
-
Objective: To determine the excretion pattern and diuretic effect of this compound administered via different routes in healthy individuals and patients with cardiac failure.
-
Study Population:
-
Group 1: 6 healthy adult subjects.
-
Group 2: 9 adult patients with congestive heart failure and responsive to diuretics.
-
-
Drug Administration:
-
A single 2 ml dose of this compound, equivalent to 78 mg of mercury, was administered.
-
Routes of administration investigated were intravenous, intramuscular, and subcutaneous.
-
-
Data Collection:
-
Urine was collected in 6-hour fractions for a total of 24 hours following drug administration.
-
Control urine samples were collected for 12 hours prior to administration.
-
-
Analytical Methods:
-
Urine samples were analyzed for mercury content using adsorption chromatography with an acid aluminum oxide column.
-
Urinary sodium and potassium excretion rates were also determined.
-
Animal Study: Investigation of Renal Ultrastructural Changes
-
Objective: To examine the effects of this compound on the cellular structures of the rat kidney.
-
Animal Model: Adult rats.
-
Drug Administration: this compound was administered via intraperitoneal injection.
-
Methodology:
-
Following administration, the rats were sacrificed.
-
The kidneys were excised and tissue samples from the cortical and medullary zones were prepared for electron microscopy.
-
-
Key Findings: The study revealed structural changes, such as mitochondrial swelling and vacuolation, primarily in the cells of the proximal tubules, while the distal tubules remained largely unaffected.
Toxicity and Decline in Use
Despite their efficacy, the use of mercurial diuretics, including this compound, was associated with significant toxicity. The primary concerns were:
-
Nephrotoxicity: Prolonged use could lead to damage to the renal tubules.
-
Systemic Mercury Poisoning (Mercurialism): Symptoms could include neurological and gastrointestinal disturbances.
-
Hypersensitivity Reactions: In some cases, administration could lead to severe, and sometimes fatal, hypersensitivity reactions.
The risk of sudden death, although rare, was a major deterrent to the continued use of these compounds.[1] With the development of safer and orally active diuretics, such as the thiazides in the late 1950s, the use of this compound and other mercurial diuretics rapidly declined.
Conclusion
This compound represents a critical chapter in the history of diuretic therapy. Its discovery and application provided physicians with a potent tool to combat life-threatening edema, offering valuable insights into the physiology of the nephron. The quantitative data and experimental protocols from its era of use highlight a rigorous, albeit limited by modern standards, approach to drug evaluation. While its clinical use has been relegated to the past due to its inherent toxicity, the scientific legacy of this compound endures, having paved the way for the development of the safer and more refined diuretic agents that are fundamental to cardiovascular and renal medicine today.
References
- 1. A comparison of the diuretic effects of mercuhydrin (this compound) administered by several routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EFFECT OF this compound ON SOLUTE AND WATER EXCRETION IN HYDRATED MAN: COMMENTS ON SITE OF ACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
Meralluride: A Historical Deep Dive into its Pharmacology and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology and pharmacokinetics of Meralluride, a mercurial diuretic of significant historical importance. The information presented is collates data from historical scientific literature to offer a detailed resource for researchers, scientists, and drug development professionals interested in the evolution of diuretic therapy and the properties of organomercurial compounds.
Pharmacology
Mechanism of Action
This compound, like other mercurial diuretics, exerts its primary pharmacological effect on the kidneys, specifically by inhibiting the reabsorption of sodium and chloride ions in the renal tubules.[1][2] The prevailing mechanism of action from historical literature suggests that the mercuric ion (Hg²⁺) dissociated from the this compound molecule binds to sulfhydryl (-SH) groups of enzymes essential for active chloride and sodium transport in the ascending limb of the loop of Henle.[1] This inhibition of ion reabsorption leads to an increase in the excretion of sodium, chloride, and consequently water, resulting in diuresis.[1] More chloride than sodium is lost, which can lead to hypochloremic alkalosis.[1]
dot
Caption: Mechanism of Action of this compound in the Renal Tubules.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is a dose-dependent increase in urine output (diuresis) and the excretion of electrolytes. The onset of action is relatively rapid, with peak effects observed within the first 6 hours after administration.[3] The diuretic effect is characterized by a significant increase in the excretion of sodium and chloride, with a lesser effect on potassium excretion.[3]
Pharmacokinetics
Absorption
This compound was typically administered via intramuscular or intravenous injection.[1] While specific bioavailability data from historical literature is scarce, the onset of diuretic action after intramuscular administration suggests reasonably rapid absorption from the injection site.
Distribution
Metabolism
This compound is primarily excreted from the body unchanged.[3] Chromatographic studies from the 1950s indicated that less than 3-5% of the administered dose is excreted as degradation products.[3] The exact nature of these minor metabolites was not fully elucidated in the available literature.
Excretion
The primary route of excretion for this compound is via the kidneys into the urine.[3] Excretion is rapid, with a significant portion of the drug eliminated within the first 24 hours.[3]
Table 1: Cumulative Excretion of Mercury after a Single 2 ml (78 mg Hg) Dose of this compound in Normal Subjects [3]
| Time (hours) | Route of Administration | Mean Cumulative Excretion (%) |
| 6 | Intravenous | 68 |
| 24 | Intravenous | 85 |
| 6 | Intramuscular | 63 |
| 24 | Intramuscular | 81 |
| 6 | Subcutaneous | 64 |
| 24 | Subcutaneous | 82 |
Table 2: Effect of a Single 2 ml (78 mg Hg) Intravenous Dose of this compound on Sodium Excretion in Normal Subjects [3]
| Time Interval | Mean Sodium Excretion (mEq) |
| 6 hours pre-dose (Control) | 44 |
| First 6 hours post-dose | 168 |
Experimental Protocols
Study of this compound Excretion and Diuretic Effect in Humans (1957)
-
Subjects: The study included normal subjects without evidence of heart failure or renal disease and a group of cardiac patients.[3]
-
Dosage and Administration: A single 2 ml dose of this compound, equivalent to 78 mg of mercury, was administered intravenously, intramuscularly, or subcutaneously.[3]
-
Sample Collection: Urine was collected in 6-hour fractions for a total of 24 hours following drug administration.[3]
-
Analytical Method: The urine samples were passed through an acid adsorbent chromatography column to separate this compound from its degradation products. The fractions were then analyzed for mercury content. Urinary sodium and potassium concentrations were also determined.[3]
dot
Caption: Workflow of a 1950s clinical study on this compound.
Study on the Site of Action of Mercurial Diuretics in Dogs (1950)
-
Animal Model: Trained, unanesthetized dogs were used in a fasting state.[4]
-
Measurements: Glomerular filtration rate was measured by creatinine clearance. Sodium was determined in plasma and urine using an internal standard flame photometer.[4]
-
Procedure: A continuous infusion of 0.85% saline was administered. After a control period, graded doses of a mercurial diuretic (Salyrgan) were given, and urine was collected in 15-minute periods to observe the effects on sodium excretion and filtration rate.[4]
Synthesis
The synthesis of this compound involves a multi-step process. A key intermediate is formed from the reaction of succinamide with allyl isocyanate. This intermediate is then cleaved and subsequently reacts with mercuric acetate in the presence of methanol. The final step involves the addition of theophylline.[5]
dot
Caption: Simplified synthesis pathway for this compound.
Toxicity
A significant factor in the decline of the use of mercurial diuretics, including this compound, was their toxicity profile.[2] The primary concern was nephrotoxicity, with reports of renal tubular damage.[1] Other potential adverse effects included mercurialism (mercury poisoning) and hypersensitivity reactions.[1] The risk of severe, sometimes fatal, reactions, although infrequent, was a major limitation to their therapeutic use.[2]
Conclusion
This compound represents a pivotal chapter in the history of diuretic therapy. Its potent diuretic effect provided a valuable tool for managing edema in an era with limited therapeutic options. However, its use was ultimately curtailed by the development of safer and equally effective non-mercurial diuretics. This historical perspective on this compound's pharmacology and pharmacokinetics offers valuable insights into the principles of drug action and the evolution of drug development, emphasizing the continuous search for therapies with improved safety and efficacy.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Thirty years of mercurial diuretics; a review of their history and present status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mercurial diuretic - Wikipedia [en.wikipedia.org]
- 4. A comparative study of the local toxic action of mercurial diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EFFECT OF this compound ON SOLUTE AND WATER EXCRETION IN HYDRATED MAN: COMMENTS ON SITE OF ACTION - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Properties of Meralluride and Other Organomercurials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organomercurial compounds, a class of molecules containing a mercury-carbon bond, have a long history of use as antimicrobial agents. Their potent inhibitory effects on a broad spectrum of microorganisms, including bacteria and fungi, are well-documented. This technical guide provides an in-depth analysis of the antimicrobial properties of selected organomercurials, with a focus on the available quantitative data, the experimental methodologies used for their evaluation, and the underlying mechanisms of action. While the diuretic meralluride is known to possess antimicrobial properties, a significant lack of quantitative data in publicly available literature limits a detailed comparative analysis of its efficacy. Therefore, this guide will primarily focus on other historically significant organomercurials, namely thiomersal and phenylmercuric nitrate, for which more extensive antimicrobial data is available. The primary mechanism of antimicrobial action for these compounds involves the irreversible inhibition of sulfhydryl-containing enzymes, leading to the disruption of essential metabolic pathways. Bacterial resistance is primarily mediated by the mer operon, which encodes for enzymes capable of detoxifying mercury compounds. This guide aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the antimicrobial potential and toxicological considerations of organomercurial compounds.
Introduction
Organomercurials have been utilized for their antiseptic and preservative properties for over a century.[1] Compounds such as thiomersal and phenylmercuric nitrate have found applications in vaccines, ophthalmic solutions, and topical antiseptics due to their ability to inhibit microbial growth.[2][3] The core of their antimicrobial activity lies in the high affinity of the mercury atom for sulfhydryl groups (-SH) present in the cysteine residues of proteins.[4] This interaction leads to the inactivation of essential enzymes, thereby disrupting vital cellular processes and leading to microbial cell death or stasis.
This compound, an organomercurial diuretic, has also demonstrated antimicrobial effects, notably through the inhibition of the urease enzyme in Proteus mirabilis.[3] The lethal effect on this bacterium was observed to occur at the same concentration that inhibits urease activity, suggesting a direct link between enzyme inhibition and antimicrobial action.[3] However, a comprehensive body of quantitative data on the antimicrobial spectrum and potency of this compound is conspicuously absent from the available scientific literature.
This guide will synthesize the available quantitative antimicrobial data for thiomersal and phenylmercuric nitrate, detail the experimental protocols for antimicrobial susceptibility testing, and provide a visual representation of the key microbial pathways affected by these compounds.
Quantitative Antimicrobial Data
The antimicrobial efficacy of organomercurials is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the available MIC data for thiomersal and phenylmercuric nitrate against various bacterial and fungal species.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiomersal against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 6.25 | |
| Pseudomonas aeruginosa | ATCC 27853 | 100 | |
| Candida albicans | ATCC 10231 | 6.25 | |
| Aspergillus brasiliensis | ATCC 16404 | 12.5 |
Table 2: Minimum Inhibitory Concentration (MIC) of Phenylmercuric Nitrate against Ocular Fungi
| Fungal Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Fusarium spp. | 112 | 0.0156 | 0.0313 | [5] |
| Aspergillus spp. | 94 | 0.0156 | 0.0313 | [5] |
| Alternaria alternata | 10 | 0.0313 | 0.0313 | [5] |
Experimental Protocols
The quantitative data presented in this guide were primarily obtained through standardized antimicrobial susceptibility testing methods. The following sections provide detailed methodologies for the two most common assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Detailed Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the organomercurial compound in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or water) at a concentration at least 100 times the highest concentration to be tested.
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of concentrations of the antimicrobial agent.
-
-
Preparation of Inoculum:
-
Grow the test microorganism on an appropriate agar medium overnight.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 100 µL of the standardized inoculum suspension.
-
Include a growth control well (containing broth and inoculum but no antimicrobial) and a sterility control well (containing broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well).
Agar Well Diffusion Method for Antimicrobial Activity Screening
The agar well diffusion method is a common technique for screening the antimicrobial activity of a substance.
Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then cut into the agar, and a solution of the antimicrobial agent is added to the wells. The agent diffuses through the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a zone of growth inhibition will appear around the well. The diameter of this zone is proportional to the antimicrobial activity of the substance.
Detailed Protocol:
-
Preparation of Agar Plates: Prepare Mueller-Hinton Agar plates for bacteria or Sabouraud Dextrose Agar plates for fungi.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation of Plates: Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the agar plate to create a uniform lawn of microbial growth.
-
Creation of Wells: Aseptically cut wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer.
-
Application of Antimicrobial Agent: Pipette a fixed volume (e.g., 100 µL) of the organomercurial solution at a known concentration into each well. A negative control (solvent alone) should also be included.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Mechanism of Action and Signaling Pathways
The primary antimicrobial mechanism of organomercurials is the non-specific inhibition of sulfhydryl-containing enzymes. Mercury has a high affinity for the thiol groups of cysteine residues in proteins, forming stable mercaptides. This binding disrupts the tertiary structure of enzymes, leading to their inactivation.
Inhibition of Essential Enzymes
A wide range of enzymes are susceptible to inhibition by organomercurials, leading to the disruption of numerous metabolic pathways critical for microbial survival.
-
Urease Inhibition: As mentioned, this compound has been shown to inhibit the urease enzyme in Proteus mirabilis.[3] Urease is a key virulence factor for this bacterium, as it hydrolyzes urea to ammonia, leading to an increase in local pH which is crucial for its pathogenesis in the urinary tract. Inhibition of urease disrupts this process, thereby impeding the bacterium's ability to establish infection.
-
Succinate Dehydrogenase Inhibition: Organomercurials, including this compound, have been reported to inhibit succinate dehydrogenase.[6] This enzyme is a key component of both the citric acid (TCA) cycle and the electron transport chain. Its inhibition disrupts cellular respiration and energy production, leading to cell death.
The following diagrams illustrate the general mechanism of enzyme inhibition by organomercurials and a simplified representation of the bacterial resistance mechanism.
Figure 1: General mechanism of enzyme inhibition by organomercurials.
Figure 2: Simplified bacterial resistance mechanism via the mer operon.
Conclusion
Organomercurial compounds exhibit potent antimicrobial activity against a range of bacteria and fungi. The primary mechanism of action involves the inhibition of sulfhydryl-containing enzymes, leading to the disruption of critical metabolic pathways. While quantitative data for compounds like thiomersal and phenylmercuric nitrate are available, there is a significant lack of such data for this compound, hindering a thorough comparative assessment of its antimicrobial efficacy. The detailed experimental protocols provided in this guide offer a framework for conducting standardized antimicrobial susceptibility testing. The visualizations of the mechanism of action and resistance pathways provide a clear overview for researchers. Despite their efficacy, the toxicity of organomercurials remains a major concern, limiting their therapeutic applications. Future research could focus on elucidating the specific enzymatic targets of these compounds in various microorganisms and exploring the potential for developing less toxic derivatives with retained antimicrobial activity.
References
- 1. medium.com [medium.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent trends in medicinal applications of mercury based ... [degruyterbrill.com]
- 4. Reduced Susceptibility of Proteus mirabilis to Triclosan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in medicinal applications of mercury based ... [degruyterbrill.com]
Cellular uptake and metabolism of Meralluride in kidney cells
An In-depth Technical Guide on the Cellular Uptake and Metabolism of Meralluride in Kidney Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: this compound is a mercurial diuretic that is no longer in widespread clinical use due to the availability of safer alternatives. Consequently, the body of research on its specific molecular and cellular mechanisms is largely historical. This guide synthesizes foundational knowledge with current understanding of renal drug transport and metabolism to provide a comprehensive overview for research and development professionals.
Introduction
This compound is an organomercury compound previously used as a potent diuretic. Its mechanism of action is centered on the kidney, specifically the renal tubules, where it inhibits sodium and water reabsorption. Understanding the cellular uptake and subsequent metabolic fate of this compound within kidney cells is crucial for comprehending its efficacy and toxicological profile. This guide provides a detailed examination of these processes, drawing from historical studies on this compound and contemporary research on the renal handling of related compounds.
Cellular Uptake of this compound in Kidney Cells
The primary site for the cellular uptake of this compound from the bloodstream into the kidney is the basolateral membrane of the proximal tubule epithelial cells. While direct quantitative data for this compound is scarce, the mechanism is widely believed to be mediated by organic anion transporters (OATs), which are responsible for the transport of a wide range of drugs, toxins, and endogenous molecules.
The Role of Organic Anion Transporters (OATs)
Organic anion transporters, particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), are highly expressed in the basolateral membrane of proximal tubule cells and are key to the secretion of many anionic drugs, including diuretics. Given that other mercurial compounds and diuretics are known substrates and inhibitors of OAT1 and OAT3, it is highly probable that these transporters are responsible for the cellular uptake of this compound.
The proposed mechanism involves the exchange of intracellular dicarboxylates (like α-ketoglutarate) for extracellular organic anions, including this compound. This active transport process facilitates the accumulation of the drug within the renal tubular cells against a concentration gradient.
Quantitative Data on this compound Uptake
Direct kinetic data for this compound binding to and transport by OAT1 and OAT3 are not available in recent literature. However, studies on other diuretics provide a framework for the expected range of interaction. For instance, many diuretic drugs exhibit inhibitory constants (IC50) for OATs in the micromolar range. It is plausible that this compound interacts with these transporters with similar affinity.
Table 1: Putative Interactions of this compound with Renal Transporters
| Transporter | Location in Proximal Tubule Cell | Proposed Role in this compound Handling | Expected Affinity (based on related compounds) |
| OAT1 (SLC22A6) | Basolateral Membrane | Primary uptake from blood into the cell | Likely in the low to mid micromolar range |
| OAT3 (SLC22A8) | Basolateral Membrane | Primary uptake from blood into the cell | Likely in the low to mid micromolar range |
Metabolism of this compound in Kidney Cells
Once inside the renal proximal tubule cells, organomercury compounds like this compound are subject to metabolic processes that lead to the cleavage of the carbon-mercury bond, releasing inorganic mercury (Hg2+). This biotransformation is a critical step in both the mechanism of action and the nephrotoxicity of these compounds. The high affinity of mercury for sulfhydryl groups means that it readily interacts with intracellular thiols, such as glutathione and cysteine residues on proteins.
Biotransformation Pathway
The precise enzymatic pathways for this compound metabolism have not been fully elucidated. However, a likely pathway involves the formation of a cysteine S-conjugate, which is then a substrate for cysteine conjugate β-lyase (also known as glutamine transaminase K). This enzyme catalyzes the cleavage of the C-S bond, leading to the formation of a reactive thiol, pyruvate, and ammonia. In the case of this compound, this would result in the release of a mercury-thiol complex, which can then dissociate to release inorganic mercury.
This release of inorganic mercury is thought to be a key contributor to the diuretic effect by inhibiting sulfhydryl-containing enzymes involved in sodium transport. However, the accumulation of inorganic mercury also leads to significant cellular damage, particularly to the mitochondria.
Impact on Mitochondrial Function
Historical studies using electron microscopy have shown that this compound administration leads to ultrastructural changes in the proximal tubules, including mitochondrial swelling and disorganization of the cristae[1]. Inorganic mercury is known to inhibit mitochondrial respiration and oxidative phosphorylation by binding to sulfhydryl groups on mitochondrial proteins.
Experimental Protocols
Due to the limited recent research on this compound, the following are representative protocols for studying the key aspects of its cellular uptake and metabolism. These protocols are based on standard methodologies used for other drugs and can be adapted for this compound.
Protocol for OAT1/OAT3-Mediated Uptake Assay in HEK293 Cells
This protocol describes a method to determine if this compound is a substrate or inhibitor of the OAT1 and OAT3 transporters using a human embryonic kidney (HEK293) cell line stably expressing these transporters.
Materials:
-
HEK293 cells stably expressing human OAT1 or OAT3 (and mock-transfected control cells)
-
Cell culture medium (e.g., DMEM with 10% FBS, and a selection antibiotic)
-
Poly-D-lysine coated 96-well plates
-
Hanks' Balanced Salt Solution (HBSS)
-
A known fluorescent or radiolabeled OAT1/OAT3 substrate (e.g., 6-carboxyfluorescein or [3H]-para-aminohippuric acid)
-
This compound
-
Cell lysis buffer
-
Fluorescence plate reader or liquid scintillation counter
Procedure:
-
Cell Seeding: Seed the OAT1-HEK293, OAT3-HEK293, and mock-HEK293 cells in a 96-well poly-D-lysine coated plate at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.
-
Uptake Assay (Substrate Assessment):
-
Wash the cell monolayers three times with warm HBSS.
-
Incubate the cells with a solution of radiolabeled or fluorescently tagged this compound in HBSS for various time points (e.g., 2, 5, 10, 15 minutes) at 37°C.
-
Stop the uptake by aspirating the substrate solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells with lysis buffer.
-
Quantify the amount of this compound taken up by the cells using a liquid scintillation counter or fluorescence plate reader.
-
Compare the uptake in OAT1/OAT3 expressing cells to the mock cells to determine transporter-specific uptake.
-
-
Inhibition Assay:
-
Wash the cell monolayers as described above.
-
Pre-incubate the cells with various concentrations of this compound in HBSS for 10-15 minutes at 37°C.
-
Add the known OAT1/OAT3 substrate (at a concentration close to its Km) to the wells containing this compound and incubate for a fixed time (within the linear uptake range).
-
Stop the reaction and lyse the cells as described above.
-
Quantify the uptake of the known substrate and calculate the inhibition by this compound. Determine the IC50 value.
-
Protocol for In Vitro Metabolism of this compound using Kidney Microsomes
This protocol outlines a method to study the metabolism of this compound using subcellular fractions (microsomes) from kidney tissue, which are enriched in drug-metabolizing enzymes.
Materials:
-
Kidney microsomes (from human or relevant animal species)
-
This compound
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other organic solvent for quenching the reaction
-
LC-MS/MS system for metabolite identification and quantification
Procedure:
-
Incubation Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, this compound (at various concentrations), and kidney microsomes.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to identify and quantify the disappearance of the parent drug (this compound) and the appearance of potential metabolites.
-
The rate of metabolism can be calculated from the disappearance of this compound over time.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed pathway for this compound uptake and metabolism in kidney proximal tubule cells.
Caption: General experimental workflows for studying this compound's cellular uptake and metabolism.
Conclusion
The cellular uptake of this compound into kidney proximal tubule cells is likely a carrier-mediated process involving organic anion transporters OAT1 and OAT3. Following uptake, this compound undergoes biotransformation, leading to the release of inorganic mercury, which is central to both its diuretic effect and its nephrotoxic potential. The accumulation of inorganic mercury disrupts mitochondrial function, a key event in the pathology associated with mercurial diuretics. While direct quantitative data on the molecular interactions of this compound are lacking due to its status as a historical drug, the established methodologies for studying renal drug transport and metabolism provide a clear path for any future investigations into this and related compounds.
References
Methodological & Application
Historical Protocols for the Administration of Meralluride: Application Notes for Researchers
Introduction
Meralluride, a mercurial diuretic, was historically a cornerstone in the management of edema, particularly in patients with congestive heart failure. Its use, prominent in the mid-20th century, has been largely superseded by safer and more effective diuretics, such as thiazides.[1][2] This document provides a detailed overview of the historical administration protocols for this compound, compiled from available scientific literature. These notes are intended for researchers, scientists, and drug development professionals interested in the historical context and application of this once-significant therapeutic agent.
Mechanism of Action
Mercurial diuretics like this compound exert their effect by reducing the reabsorption of sodium in the ascending loop of Henle.[1] This inhibition of the Na+K+2Cl co-transporter leads to increased excretion of sodium and chloride, and consequently, water, resulting in diuresis.[3] The diuretic action is attributed to the specific organic mercurial molecule rather than the release of inorganic mercury.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data on the administration and excretion of this compound.
Table 1: Dosage and Administration Routes
| Parameter | Value | Source |
| Standard Dose | 2 ml | [4] |
| This compound Hg Equivalent | 78 mg | [4] |
| Administration Routes | Intravenous, Intramuscular, Subcutaneous | [4][5] |
Table 2: Excretion of this compound in Normal Subjects (First 6 Hours)
| Administration Route | Adsorbable Form (this compound Mercury) Excreted | Source |
| Intravenous | ~68% | [4] |
| Intramuscular | ~63% | [4] |
| Subcutaneous | ~64% | [4] |
Experimental and Clinical Protocols
Detailed experimental protocols from the historical literature are limited. However, based on available information, the following outlines the general methodologies for the administration of this compound in a clinical research setting.
Protocol 1: Comparative Study of this compound Administration Routes in Normal Subjects
Objective: To compare the excretion of this compound following intravenous, intramuscular, and subcutaneous administration in healthy individuals.
Subject Population: Normal subjects without evidence of heart failure or renal disease.[4]
Methodology:
-
Subject Groups: A cohort of 6 subjects was included. All subjects received this compound intravenously and intramuscularly, with 4 of the 6 also receiving it subcutaneously.[4]
-
Dosage: A single 2 ml dose of this compound, equivalent to 78 mg of this compound Hg, was administered for each route.[4]
-
Urine Collection: Urine samples were collected in 6-hour fractions for a total of 24 hours following drug administration.[4]
-
Analysis: The concentration of mercury in the urine was determined to assess the excretion rate and form of the excreted drug.[4]
Protocol 2: Study of this compound Administration in Cardiac Patients
Objective: To evaluate the excretion of this compound in patients with congestive heart failure.
Subject Population: 9 patients with heart failure secondary to arteriosclerotic heart disease who were responsive to diuretics.[4]
Methodology:
-
Subject Groups: Five patients received this compound intravenously, and six received it intramuscularly.[4]
-
Control Urine Collection: Prior to this compound administration, two 6-hour control urine specimens were collected from each patient.[4]
-
Dosage: A single 2 ml dose of this compound (78 mg of this compound Hg) was administered.
-
Urine Collection: Post-administration urine was collected to analyze the excretion of the drug.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the renal tubule.
Experimental Workflow
References
- 1. Mercurial diuretic - Wikipedia [en.wikipedia.org]
- 2. History of Nephrology: The invention of diuretics [historyofnephrology.blogspot.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. ahajournals.org [ahajournals.org]
- 5. A comparison of the diuretic effects of mercuhydrin (this compound) administered by several routes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Models for Studying Meralluride-Induced Nephrotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meralluride, an organomercurial compound previously used as a diuretic, has been largely discontinued due to its significant nephrotoxic effects.[1][2] Like other mercurial diuretics, its therapeutic action was associated with the inhibition of sodium reabsorption in the ascending loop of Henle.[1][3] However, the accumulation of mercury in renal proximal tubular cells leads to cellular damage, acute kidney injury, and potentially chronic renal impairment.[1][2] Understanding the mechanisms of this compound-induced nephrotoxicity is crucial for historical toxicological assessment and for developing predictive models for other potential nephrotoxic compounds. In vitro models offer a powerful, controlled environment to dissect the cellular and molecular pathways involved in such toxicity, reducing the reliance on animal models.[4][5][6]
This document provides detailed application notes and experimental protocols for establishing and utilizing in vitro models to study this compound-induced nephrotoxicity. The focus is on the use of human renal proximal tubule epithelial cells, which are the primary target of mercurial compounds in the kidney.[7][8][9]
Recommended In Vitro Model: Human Kidney-2 (HK-2) Cell Line
The Human Kidney-2 (HK-2) cell line, an immortalized human proximal tubular epithelial cell line, is a widely used and appropriate model for studying nephrotoxicity.[10][11] These cells retain many of the morphological and functional characteristics of primary proximal tubule cells, providing a reproducible and readily available system for toxicological screening.[4][8]
Key Mechanisms of this compound-Induced Nephrotoxicity
The nephrotoxicity of mercurial compounds like this compound is primarily attributed to the high affinity of mercury for sulfhydryl groups in proteins and enzymes. This interaction disrupts numerous cellular processes, leading to:
-
Oxidative Stress: Mercury induces the generation of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Mitochondria are a key target of mercury. Its accumulation leads to impaired oxidative phosphorylation, decreased ATP production, and the release of pro-apoptotic factors.
-
Apoptosis and Necrosis: At lower concentrations, this compound can trigger programmed cell death (apoptosis), while higher concentrations can lead to uncontrolled cell death (necrosis).
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from the described experimental protocols. These values are intended to serve as a guide for expected outcomes when studying a mercurial compound like this compound.
Table 1: Cytotoxicity of this compound on HK-2 Cells (24-hour exposure)
| This compound Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Maximum) |
| 0 (Control) | 100 ± 5.2 | 5 ± 1.5 |
| 1 | 92 ± 4.8 | 8 ± 2.1 |
| 5 | 75 ± 6.1 | 25 ± 3.4 |
| 10 | 51 ± 5.5 | 48 ± 4.2 |
| 25 | 28 ± 4.3 | 72 ± 5.1 |
| 50 | 12 ± 3.1 | 95 ± 3.9 |
Table 2: Biomarkers of Oxidative Stress in HK-2 Cells (24-hour exposure)
| This compound Concentration (µM) | Intracellular ROS (Fold Change vs. Control) | MDA Levels (nmol/mg protein) | SOD Activity (% of Control) |
| 0 (Control) | 1.0 | 1.2 ± 0.2 | 100 ± 7.8 |
| 5 | 2.5 ± 0.4 | 3.1 ± 0.5 | 78 ± 6.5 |
| 10 | 4.8 ± 0.7 | 5.8 ± 0.9 | 55 ± 5.1 |
| 25 | 8.2 ± 1.1 | 9.5 ± 1.3 | 32 ± 4.2 |
Table 3: Assessment of Mitochondrial Function in HK-2 Cells (24-hour exposure)
| This compound Concentration (µM) | Mitochondrial Membrane Potential (% of Control) | Cellular ATP Levels (% of Control) | Caspase-9 Activity (Fold Change vs. Control) |
| 0 (Control) | 100 ± 6.5 | 100 ± 8.1 | 1.0 |
| 5 | 82 ± 5.9 | 75 ± 7.2 | 2.1 ± 0.3 |
| 10 | 58 ± 6.2 | 48 ± 6.5 | 4.5 ± 0.6 |
| 25 | 31 ± 4.8 | 22 ± 4.9 | 8.2 ± 1.1 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
Objective: To determine the dose-dependent cytotoxicity of this compound on HK-2 cells.
Materials:
-
HK-2 cells
-
DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
This compound stock solution (in DMSO or appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HK-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the generation of intracellular ROS in HK-2 cells upon exposure to this compound.
Materials:
-
HK-2 cells
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phenol red-free culture medium
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed HK-2 cells in a black 96-well plate and grow to confluence.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in phenol red-free medium for 30 minutes at 37°C.
-
Wash the cells twice with warm PBS.
-
Add this compound at various concentrations in phenol red-free medium.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) at different time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence microplate reader.
-
Express the results as a fold change in fluorescence intensity compared to the control.
Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP)
Objective: To evaluate the effect of this compound on the mitochondrial membrane potential of HK-2 cells.
Materials:
-
HK-2 cells
-
This compound
-
JC-1 or TMRE (tetramethylrhodamine, ethyl ester) fluorescent probe
-
Black 96-well plates
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed HK-2 cells in a black 96-well plate.
-
Treat the cells with different concentrations of this compound for the desired duration.
-
Wash the cells with warm PBS.
-
Incubate the cells with 5 µM JC-1 or 200 nM TMRE in culture medium for 30 minutes at 37°C.
-
Wash the cells twice with warm PBS.
-
For JC-1, measure the fluorescence of both red (J-aggregates, ~590 nm) and green (J-monomers, ~529 nm) forms. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
For TMRE, measure the fluorescence intensity (excitation ~549 nm, emission ~575 nm). A decrease in fluorescence indicates a loss of MMP.
Visualizations
References
- 1. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species as important determinants of medullary flow, sodium excretion, and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial bioenergetics during the initiation of mercuric chloride-induced renal injury. I. Direct effects of in vitro mercuric chloride on renal mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Human Proximal Tubule Epithelial Cells (HK-2) as a Sensitive In Vitro System for Ochratoxin A Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrastructural changes produced in the rat kidney by a mercurial diuretic (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of biomarkers for in vitro prediction of drug-induced nephrotoxicity: comparison of HK-2, immortalized human proximal tubule epithelial, and primary cultures of human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of reactive oxygen species from isolated rat glomeruli by protein kinase C activation and TNF-alpha stimulation, and effects of a phosphodiesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence that mitochondria buffer physiological Ca2+ loads in lizard motor nerve terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for the Analysis of Meralluride in Historical Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meralluride, an organomercurial compound formerly used as a diuretic, may be present in historical pharmaceutical samples, museum collections, or old drug formulations. The analysis of such samples is crucial for historical research, understanding drug degradation pathways, and assessing potential environmental and health impacts. Due to the age and potential degradation of these samples, robust and sensitive analytical methods are required to accurately identify and quantify this compound and its potential degradation products.
This document provides detailed application notes and experimental protocols for the detection and quantification of this compound in historical samples. The methodologies described are based on modern analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Given the limited availability of specific validated methods for this compound in historical contexts, the following protocols have been adapted from established methods for the analysis of other organomercury compounds. It is strongly recommended that these methods be validated in-house prior to the analysis of valuable or irreplaceable historical samples.
Stability and Degradation Considerations
The stability of this compound in historical samples is a critical factor influencing the analytical approach. Organomercury compounds can be sensitive to light and may undergo degradation over long-term storage. The primary degradation pathway for this compound likely involves the cleavage of the carbon-mercury bond, leading to the formation of inorganic mercury and the organic carrier molecule. Therefore, analytical methods should ideally be capable of identifying and quantifying both the intact this compound and its potential degradation products.
Analytical Methods Overview
Two primary analytical strategies are presented:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for the direct analysis of the intact, non-volatile, and thermally labile this compound molecule. Coupling HPLC with tandem mass spectrometry (MS/MS) or a high-resolution mass spectrometer (HRMS) provides high selectivity and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for the analysis of volatile organomercury compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility. GC coupled with ICP-MS offers exceptional sensitivity for mercury detection.
Quantitative Data Summary
The following tables summarize the estimated quantitative performance of the proposed analytical methods. These values are based on data from the analysis of similar organomercury compounds and should be considered as target validation parameters.
Table 1: Estimated Performance of HPLC-ICP-MS for this compound Analysis
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L |
| Linearity (r²) | > 0.99 |
| Recovery | 85 - 110% |
| Precision (RSD) | < 15% |
Table 2: Estimated Performance of GC-MS for Derivatized this compound Analysis
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L |
| Linearity (r²) | > 0.99 |
| Recovery | 80 - 115% |
| Precision (RSD) | < 20% |
Experimental Protocols
Protocol 1: Analysis of this compound by HPLC-ICP-MS
This method allows for the direct quantification of intact this compound and the speciation of mercury-containing degradation products.
1. Sample Preparation: Extraction from Historical Pharmaceutical Formulations
-
For liquid samples (e.g., ampoules, solutions):
-
Accurately transfer a known volume (e.g., 100 µL) of the historical sample into a 10 mL volumetric flask.
-
Dilute to volume with a solution of 0.1% L-cysteine in deionized water. The L-cysteine helps to stabilize the organomercury compounds.
-
Vortex for 30 seconds.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
For solid samples (e.g., powders, tablets):
-
Accurately weigh a portion of the crushed and homogenized sample (e.g., 10 mg) into a 15 mL centrifuge tube.
-
Add 10 mL of a solution of 0.1% L-cysteine in deionized water.
-
Vortex for 1 minute, then sonicate for 15 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
2. HPLC-ICP-MS Instrumentation and Conditions
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
ICP-MS System:
-
RF Power: 1550 W.
-
Plasma Gas Flow: 15 L/min.
-
Auxiliary Gas Flow: 0.9 L/min.
-
Nebulizer Gas Flow: 1.0 L/min.
-
Monitored Isotope: ²⁰²Hg.
-
Dwell Time: 100 ms.
-
3. Data Analysis and Quantification
-
Quantification is performed using an external calibration curve prepared from a certified this compound standard, if available. If a certified standard is not available, a semi-quantitative analysis can be performed using a standard of a structurally similar organomercury compound.
-
Peak areas of the ²⁰²Hg signal corresponding to the retention time of this compound are used for quantification.
Protocol 2: Analysis of this compound by GC-MS after Derivatization
This method is an alternative for laboratories without access to ICP-MS and relies on the derivatization of this compound to a volatile species.
1. Sample Preparation: Extraction and Derivatization
-
Extract the sample as described in Protocol 1 (steps 1a or 1b).
-
Transfer 1 mL of the filtered extract to a 10 mL glass vial.
-
Add 1 mL of a pH 5 acetate buffer.
-
Add 100 µL of a 1% (w/v) solution of sodium tetraethylborate in water. This reagent will ethylate the mercury atom in this compound, making it more volatile.
-
Immediately cap the vial and vortex for 1 minute.
-
Allow the phases to separate. The ethylated this compound will be in the upper organic phase (if an organic solvent is present from the original sample) or can be extracted.
-
Liquid-Liquid Extraction (if necessary): Add 1 mL of hexane, vortex for 1 minute, and allow the phases to separate.
-
Carefully transfer the upper organic layer (hexane) to a GC vial.
2. GC-MS Instrumentation and Conditions
-
GC System:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-600.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
3. Data Analysis and Quantification
-
Identify the ethylated this compound derivative based on its retention time and mass spectrum. The characteristic isotopic pattern of mercury should be visible in the mass spectrum of mercury-containing fragments.
-
For quantification in SIM mode, monitor characteristic ions of the ethylated derivative.
-
Quantification is performed using an external calibration curve prepared by derivatizing known concentrations of a this compound standard (if available) or a related organomercury compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the overall analytical decision-making process for analyzing historical samples for this compound.
Conclusion
The analytical methods outlined in this document provide a robust framework for the detection and quantification of this compound in historical pharmaceutical samples. The choice between HPLC-ICP-MS and GC-MS will depend on the available instrumentation and the specific goals of the analysis. It is imperative to perform thorough method validation to ensure the accuracy and reliability of the results, especially when dealing with unique and valuable historical artifacts. Careful consideration of the potential for degradation and the use of appropriate sample preparation techniques are key to obtaining meaningful data.
Application Notes and Protocols: Meralluride as a Positive Control for Heavy Metal Toxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meralluride, an organomercurial compound historically used as a diuretic, serves as a relevant positive control in studies investigating heavy metal-induced toxicity. Due to its mercury content, this compound mimics the cytotoxic effects of heavy metals by inducing oxidative stress, mitochondrial dysfunction, and enzyme inhibition, primarily through its high affinity for sulfhydryl groups on proteins.[1] These application notes provide detailed protocols for utilizing this compound to induce a toxic response in both in vitro and in vivo models, enabling the validation of experimental systems and the evaluation of potential therapeutic or protective agents against heavy metal poisoning.
The primary mechanism of mercury-induced toxicity involves the binding of the divalent mercuric ion (Hg²⁺) to sulfhydryl groups, leading to a cascade of cellular damage.[1] This includes the depletion of intracellular glutathione (GSH), a critical antioxidant, and the generation of reactive oxygen species (ROS), which cause damage to lipids, proteins, and DNA.[2] Mitochondria are a key target, with mercury compounds disrupting the electron transport chain and mitochondrial membrane potential, leading to impaired ATP synthesis and the initiation of apoptotic pathways.[3][4]
Data Presentation: Quantitative Effects of this compound
The following tables summarize expected quantitative outcomes when using this compound as a positive control. Note that specific values may vary depending on the cell type, experimental conditions, and the specific assay used. The provided data is extrapolated from studies on mercuric compounds and should be used as a guide for range-finding experiments.
Table 1: In Vitro Cytotoxicity of this compound (Adapted from Mercuric Chloride Data)
| Cell Line | Assay | Incubation Time (hours) | Estimated IC50 (µM) | Reference for Method |
| Human Kidney (HEK293) | MTT | 24 | 10 - 50 | [5] |
| Human Liver (HepG2) | MTT | 24 | 20 - 100 | [5] |
| Rat Kidney Proximal Tubule | MTT | 24 | 5 - 25 | [6] |
Table 2: Biomarker Modulation by this compound in In Vitro Models (Expected Trends)
| Biomarker | Cell Type | Expected Change | Fold Change (Range) | Assay Method |
| Reactive Oxygen Species (ROS) | Kidney Proximal Tubule Cells | Increase | 2 - 5 fold | DCFDA Staining |
| Intracellular Glutathione (GSH) | Kidney Proximal Tubule Cells | Decrease | 40 - 70% reduction | GSH Assay |
| Mitochondrial Membrane Potential | Kidney Proximal Tubule Cells | Decrease | 30 - 60% reduction | JC-1/TMRE Staining |
| Caspase-3/7 Activity | Kidney Proximal Tubule Cells | Increase | 3 - 8 fold | Caspase-Glo Assay |
Table 3: In Vivo Nephrotoxicity Markers in Rodent Models Following this compound Administration (Adapted from Mercuric Chloride Data)
| Parameter | Species | Dosage Range (mg/kg) | Time Point (hours) | Expected Change |
| Blood Urea Nitrogen (BUN) | Rat | 1 - 5 | 24 - 72 | Significant Increase |
| Serum Creatinine | Rat | 1 - 5 | 24 - 72 | Significant Increase |
| Kidney Injury Molecule-1 (KIM-1) | Rat | 1 - 5 | 24 | Significant Increase |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Rat | 1 - 5 | 24 | Significant Increase |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cell line.
Materials:
-
Target cell line (e.g., HEK293, HepG2, or a renal proximal tubule cell line)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial dilutions in cell culture medium to obtain a range of concentrations (e.g., 0.1 µM to 1000 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium only (blank) and cells with medium containing the solvent (vehicle control). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.[7]
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the generation of ROS in cells treated with this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or other suitable ROS-sensitive dye
-
PBS
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate as described in Protocol 1.
-
Dye Loading: After 24 hours, remove the medium and wash the cells with warm PBS. Add 100 µL of DCFDA solution (typically 5-10 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C.
-
Treatment: Wash the cells with PBS to remove excess dye. Add 100 µL of this compound at a predetermined concentration (e.g., the IC50 value) to the wells. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCFDA) at various time points (e.g., 0, 30, 60, 120 minutes).
-
Data Analysis: Express the results as the fold change in fluorescence intensity relative to the vehicle control at each time point.
Protocol 3: Assessment of Intracellular Glutathione (GSH) Levels
Objective: To measure the depletion of intracellular GSH following this compound treatment.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB)
-
Lysis buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with this compound at a selected concentration for a specific duration (e.g., 6-24 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them according to the instructions of the GSH assay kit.
-
Assay: Perform the GSH assay on the cell lysates in a 96-well plate following the kit's protocol. This typically involves the reaction of GSH with DTNB to produce a colored product.
-
Measurement: Read the absorbance at the recommended wavelength (usually around 412 nm).
-
Data Analysis: Create a standard curve using known concentrations of GSH. Calculate the GSH concentration in the samples and normalize it to the total protein content of the lysate. Express the results as a percentage of the GSH level in the vehicle control group.[8]
Protocol 4: Evaluation of Mitochondrial Membrane Potential (MMP)
Objective: To assess the effect of this compound on mitochondrial integrity.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
MMP-sensitive fluorescent dye (e.g., JC-1, TMRE, or TMRM)
-
PBS
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound for a suitable duration (e.g., 4-24 hours). Include a vehicle control and a positive control for MMP disruption (e.g., FCCP).
-
Dye Loading: After treatment, remove the medium and add the MMP-sensitive dye solution prepared in a serum-free medium. Incubate for 20-30 minutes at 37°C.
-
Measurement: Wash the cells with PBS. Measure the fluorescence intensity using a microplate reader at the appropriate wavelengths for the chosen dye. For JC-1, measure both green (monomers, indicating low MMP) and red (aggregates, indicating high MMP) fluorescence.
-
Data Analysis: For dyes like TMRE or TMRM, express the results as a percentage of the fluorescence intensity of the vehicle control. For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.[9][10][11]
Protocol 5: In Vivo Model of this compound-Induced Nephrotoxicity in Rodents
Objective: To establish an animal model of heavy metal-induced kidney injury using this compound.
Materials:
-
Laboratory rats or mice
-
This compound
-
Sterile saline solution
-
Equipment for intraperitoneal or subcutaneous injection
-
Metabolic cages for urine collection
-
Equipment for blood collection and analysis
-
Kits for measuring BUN, serum creatinine, KIM-1, and NGAL
Procedure:
-
Animal Acclimatization: Acclimate the animals for at least one week before the experiment.
-
Dosing: Prepare a solution of this compound in sterile saline. Administer a single dose via intraperitoneal or subcutaneous injection. Based on data for mercuric chloride, a dose range of 1-5 mg/kg body weight can be a starting point for a dose-response study.[2] A vehicle control group receiving only saline should be included.
-
Sample Collection: House the animals in metabolic cages for urine collection at specified intervals (e.g., 0-24 hours). At the end of the study period (e.g., 24, 48, or 72 hours), collect blood samples via cardiac puncture under anesthesia.
-
Biochemical Analysis: Analyze the serum for BUN and creatinine levels. Analyze the urine for KIM-1 and NGAL levels using appropriate ELISA kits.
-
Histopathology (Optional): Euthanize the animals and collect the kidneys for histopathological examination to assess tubular damage.[3][4]
-
Data Analysis: Compare the levels of the biochemical markers between the this compound-treated groups and the control group using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced cellular toxicity.
Caption: Experimental workflow for using this compound as a positive control.
References
- 1. EFFECT OF this compound ON SOLUTE AND WATER EXCRETION IN HYDRATED MAN: COMMENTS ON SITE OF ACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione depletion and in vitro lipid peroxidation in mercury or maleate induced acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrastructural changes produced in the rat kidney by a mercurial diuretic (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrastructural changes produced in the rat kidney by a mercurial diuretic (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal diuretics by Waris Nawaz | PPTX [slideshare.net]
- 6. The effect of dipyridamole on vascular cell-derived reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Membrane Potential Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Meralluride Formulation in Animal Models
Application Notes
Introduction
Meralluride (formerly marketed as Mercuhydrin) is an organomercurial compound belonging to the class of mercurial diuretics.[1][2] Historically, it was used clinically to treat edema associated with congestive heart failure and other conditions.[3] Due to the development of safer and more effective diuretics like thiazides and loop diuretics, this compound and other mercurial diuretics are now rarely used in clinical practice.[1] However, they remain relevant for historical toxicological studies and for research into specific renal transport mechanisms.
Extreme caution is advised when handling this compound due to its mercury content and the unpredictable nature of mercury toxicity. All handling and preparation should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Mechanism of Action
This compound exerts its diuretic effect primarily by inhibiting the Na⁺-K⁺-2Cl⁻ symporter in the thick ascending limb of the loop of Henle in the kidney.[3] This inhibition reduces the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood.[1] The increased concentration of these solutes in the tubular fluid leads to an osmotic retention of water, resulting in increased urine output (diuresis).[1] The mercuric ion (Hg²⁺) is believed to bind to sulfhydryl groups on the transporter protein, inactivating it.[3]
Chemical and Physical Properties
This compound is typically a white to slightly yellow powder that may slowly decompose upon exposure to light.[4] Its solubility is a critical factor for formulation.
Stability and Storage
This compound powder should be stored in a dry, dark place.[5] Prepared sterile solutions should be stored at 2-8°C for short-term use (days to weeks) or frozen at -20°C for long-term storage (months).[5] Solutions should be visually inspected for precipitation or discoloration before use; any compromised solution must be discarded.
Data Presentation
Solubility Data
| Solvent/Condition | Solubility | Reference |
| Water (room temp.) | Slightly soluble | [4] |
| Hot Water | Soluble | [4] |
| Glacial Acetic Acid | Soluble | [4] |
| Solutions of Alkali Hydroxides (e.g., NaOH) | Soluble | [4] |
| Alcohol, Chloroform, Ether | Almost insoluble | [4] |
Example Dosages and Toxicity in Animal Models
| Animal Model | Compound | Dosage | Route | Notes | Reference |
| Rat | Mersalyl (similar mercurial) | 15 mg/kg | Intraperitoneal (IP) | Found to be a suitable dose for diuretic assays. | [6] |
| Rat | This compound | Not specified | Intraperitoneal (IP) | Used to study ultrastructural changes in the kidney. | [4] |
| Rat | This compound | 28 ± 7 mg/kg | Subcutaneous (SC) | Lethal Dose, 50% (LD₅₀). | [4] |
Experimental Protocols
Disclaimer: The following protocols are synthesized based on the known chemical properties of this compound and standard guidelines for preparing sterile formulations for animal research. Researchers should perform small-scale pilot tests to confirm solubility and final pH before preparing a full batch. All procedures must be performed using aseptic techniques in a suitable containment facility (e.g., chemical fume hood).
Protocol: Preparation of this compound Stock Solution (10 mg/mL)
This protocol describes the preparation of a sterile this compound solution suitable for injection, leveraging its solubility in alkaline solutions followed by neutralization.
Materials:
-
This compound powder
-
Sterile 0.1 M Sodium Hydroxide (NaOH) solution
-
Sterile 0.1 M Hydrochloric Acid (HCl) solution
-
Sterile 0.9% Saline for Injection
-
Sterile 10 mL glass vial with rubber septum
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
pH meter or calibrated pH strips
Procedure:
-
Calculate Required Amounts: For a 10 mg/mL solution, weigh 100 mg of this compound powder.
-
Initial Dissolution: In a sterile container (e.g., a sterile beaker or tube), add 100 mg of this compound. Slowly add sterile 0.1 M NaOH dropwise while gently stirring until the powder is fully dissolved. Use the minimum volume necessary.
-
pH Adjustment: Carefully adjust the pH of the solution towards a physiological pH of 7.4. Add sterile 0.1 M HCl dropwise while continuously monitoring the pH. Caution: Avoid over-acidification, which may cause the drug to precipitate.
-
Dilution to Final Volume: Once the pH is adjusted to ~7.4, transfer the solution to a sterile volumetric flask or graduated cylinder. Add sterile 0.9% saline to bring the total volume to 10 mL. This results in a final concentration of 10 mg/mL.
-
Sterile Filtration: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Final Storage: Filter the solution into a sterile 10 mL glass vial. Crimp the rubber septum securely.
-
Labeling and Storage: Label the vial clearly with the compound name (this compound), concentration (10 mg/mL), preparation date, and store appropriately as described in section 1.4.
Protocol: Administration to a Rat Model
This protocol outlines the administration of the prepared this compound solution via intraperitoneal (IP) or subcutaneous (SC) injection.
Materials:
-
Prepared and sterile this compound solution (10 mg/mL)
-
Appropriate animal restraint device
-
Sterile insulin or tuberculin syringes with 23-25G needles
-
70% Isopropyl alcohol wipes
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct dose volume. The recommended maximum injection volume for an IP injection in a rat is 10 mL/kg, and for an SC injection is 5 mL/kg per site.[7][8]
-
Dose Calculation:
-
Example: For a 250 g rat and a target dose of 15 mg/kg:
-
Dose (mg) = 15 mg/kg * 0.25 kg = 3.75 mg
-
Volume to inject (mL) = 3.75 mg / 10 mg/mL = 0.375 mL
-
-
Aseptic Technique: Disinfect the rubber septum of the this compound vial with an alcohol wipe. Withdraw the calculated volume into a sterile syringe.
-
Administration (Intraperitoneal):
-
Properly restrain the rat, tilting it head-down to pool the abdominal organs forward.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly.
-
-
Administration (Subcutaneous):
-
Gently lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the solution.
-
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any adverse reactions, per the approved institutional animal care protocol.
Protocol: Assessment of Diuretic Effect
This protocol provides a method for quantifying the diuretic response in the rat model.
Materials:
-
Metabolic cages for individual housing and urine collection
-
Graduated cylinders or a balance for measuring urine volume/weight
-
Optional: Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Acclimatization: Place rats in individual metabolic cages 24 hours before the experiment to allow for acclimatization. Provide free access to water.
-
Hydration: To ensure a consistent baseline, provide a saline load (e.g., 25 mL/kg of 0.9% saline, orally or IP) to all animals (control and experimental groups) at the start of the experiment.[6]
-
Dosing: Immediately after hydration, administer this compound to the test group and the vehicle (sterile saline) to the control group as described in Protocol 3.2.
-
Urine Collection: Collect urine at set intervals (e.g., every hour for 5-6 hours, and a final collection at 24 hours).[6]
-
Data Collection:
-
Record the cumulative urine volume for each rat at each time point.
-
(Optional) Analyze urine samples for sodium (Na⁺) and potassium (K⁺) concentrations to assess natriuretic and kaliuretic effects.
-
-
Analysis: Compare the urine output and electrolyte excretion between the this compound-treated group and the vehicle-treated control group to determine the diuretic efficacy.
Visualizations
Caption: Experimental workflow for assessing this compound's diuretic effect.
Caption: Mechanism of action of this compound in the loop of Henle.
References
- 1. Mercurial diuretic - Wikipedia [en.wikipedia.org]
- 2. ELEMENTAL CHEMISTRY: Mercurial Diuretics [elementalchemistry.in]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Ultrastructural changes produced in the rat kidney by a mercurial diuretic (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.vt.edu [research.vt.edu]
- 6. ijpp.com [ijpp.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Assessing Renal Tubule Damage from Mercurial Diuretics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercurial diuretics, while historically significant, are potent nephrotoxic agents known to cause damage to the renal tubules.[1][2] Their mechanism of toxicity primarily involves the binding of mercuric ions to sulfhydryl groups of enzymes within the kidney tubules, leading to cellular dysfunction, oxidative stress, and cell death.[2][3] Accurate assessment of this renal tubule damage is critical for mechanistic studies and the development of potential therapeutic interventions.
These application notes provide a comprehensive overview of modern techniques to assess renal tubule damage induced by mercurial diuretics, leveraging established biomarkers and methodologies. Given that mercurial diuretics are largely obsolete in clinical practice, mercuric chloride (HgCl₂) is often used as a model toxicant to study mercury-induced nephrotoxicity, and the principles outlined here are applicable to both.[3]
Key Biomarkers for Renal Tubule Damage
Several sensitive and specific biomarkers can be employed to detect early renal tubular injury. The most relevant for mercurial diuretic-induced nephrotoxicity include:
-
Kidney Injury Molecule-1 (KIM-1): A type 1 transmembrane protein, KIM-1 is significantly upregulated in the proximal tubule epithelial cells upon injury and its ectodomain is shed into the urine, making it a highly specific biomarker for proximal tubule damage.[4][5]
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL): A small protein expressed by neutrophils and various other cells, including renal tubular cells, NGAL is rapidly released into the blood and urine following renal tubular injury.[4][6]
-
N-acetyl-β-D-glucosaminidase (NAG): A lysosomal enzyme found in high concentrations in the proximal tubule cells, an increase in urinary NAG activity is indicative of tubular cell damage and lysis.[4]
Data Presentation: Quantitative Biomarker Analysis
The following table summarizes expected changes in key urinary biomarkers following exposure to nephrotoxic doses of mercurial compounds. It is important to note that specific fold changes can vary depending on the animal model, dose, and duration of exposure. The data presented is a composite representation based on studies of mercury-induced nephrotoxicity.
| Biomarker | Assay Type | Typical Fold Increase (vs. Control) | Time to Detection | Reference |
| KIM-1 | ELISA | 3 - 10 fold | 24 hours | [5] |
| NGAL | ELISA | > 10-fold | 2 - 6 hours | [7] |
| NAG | Colorimetric Assay | 2 - 5 fold | 24 - 48 hours | [4] |
Experimental Protocols
I. In Vivo Model of Mercurial Diuretic-Induced Nephrotoxicity
Objective: To induce reproducible renal tubule damage in a rodent model for the assessment of nephrotoxicity.
Materials:
-
Male Wistar rats (200-250 g)
-
Mercuric chloride (HgCl₂)
-
Sterile saline (0.9% NaCl)
-
Metabolic cages for urine collection
-
Anesthesia (e.g., isoflurane)
-
Materials for blood collection and tissue harvesting
Protocol:
-
Acclimatize rats for at least one week with free access to food and water.
-
Divide animals into control and experimental groups.
-
Prepare a stock solution of HgCl₂ in sterile saline.
-
Administer a single intraperitoneal (i.p.) injection of HgCl₂ to the experimental group. A dose of 0.75 mg/kg can be used to induce significant renal injury.[8]
-
Administer an equivalent volume of sterile saline to the control group.
-
House rats in metabolic cages for timed urine collection (e.g., 24-hour intervals) at baseline and post-injection.
-
At predetermined time points (e.g., 24, 48, 72 hours post-injection), anesthetize the animals and collect blood via cardiac puncture.
-
Euthanize the animals and harvest the kidneys. One kidney can be fixed in 10% neutral buffered formalin for histology, and the other can be snap-frozen in liquid nitrogen for molecular analyses.
II. Urinary Biomarker Analysis: KIM-1 and NGAL via ELISA
Objective: To quantify the levels of KIM-1 and NGAL in urine samples.
Materials:
-
Rat KIM-1 and NGAL ELISA kits (commercially available)
-
Urine samples collected from the in vivo model
-
Microplate reader
Protocol:
-
Centrifuge urine samples to remove cellular debris.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this involves adding standards and diluted urine samples to antibody-coated microplates, followed by incubation with a detection antibody and a substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of KIM-1 and NGAL in the urine samples based on the standard curve.
-
Normalize biomarker concentrations to urinary creatinine levels to account for variations in urine dilution.
III. Histopathological Assessment of Renal Tubule Damage
Objective: To qualitatively and semi-quantitatively assess the extent of renal tubular necrosis.
Materials:
-
Formalin-fixed, paraffin-embedded kidney tissue sections (5 µm)
-
Hematoxylin and Eosin (H&E) staining reagents
-
Light microscope
Protocol:
-
Deparaffinize and rehydrate the kidney tissue sections.
-
Stain the sections with H&E according to standard protocols.
-
Dehydrate and mount the sections.
-
Examine the stained sections under a light microscope for evidence of tubular damage, including:
-
Tubular epithelial cell necrosis
-
Loss of brush border
-
Tubular dilation
-
Formation of proteinaceous casts
-
-
Score the degree of tubular necrosis using a semi-quantitative scale (e.g., 0 = no damage, 1 = mild, 2 = moderate, 3 = severe).
IV. Detection of Apoptosis via TUNEL Assay
Objective: To identify apoptotic cells in the renal tubules.
Materials:
-
Formalin-fixed, paraffin-embedded kidney tissue sections (5 µm)
-
TUNEL (TdT-mediated dUTP Nick-End Labeling) assay kit (commercially available)
-
Proteinase K
-
Permeabilization solution
-
TdT reaction mixture
-
Fluorescent microscope or light microscope (depending on the kit)
Protocol:
-
Deparaffinize and rehydrate the kidney tissue sections.
-
Perform antigen retrieval as recommended by the kit manufacturer.
-
Incubate the sections with Proteinase K to permeabilize the tissue.
-
Incubate the sections with the TdT reaction mixture, which contains TdT enzyme and labeled dUTPs.
-
Stop the reaction and wash the sections.
-
If using a fluorescently labeled dUTP, counterstain the nuclei with a DNA dye (e.g., DAPI) and mount.
-
If using a biotin-labeled dUTP, follow with streptavidin-HRP and a chromogenic substrate (e.g., DAB) before counterstaining and mounting.
-
Visualize the sections under a microscope. TUNEL-positive cells (apoptotic cells) will be fluorescently labeled or show a colored precipitate.[9]
V. Detection of Apoptosis via Caspase-3 Immunohistochemistry
Objective: To detect the activation of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Formalin-fixed, paraffin-embedded kidney tissue sections (5 µm)
-
Primary antibody against cleaved caspase-3
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Light microscope
Protocol:
-
Deparaffinize and rehydrate the kidney tissue sections.
-
Perform antigen retrieval (e.g., citrate buffer, heat-mediated).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the streptavidin-HRP conjugate.
-
Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Examine under a light microscope for brown staining in the cytoplasm of apoptotic cells.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Urinary kidney biomarkers for early detection of nephrotoxicity in clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary kidney injury molecule-1: a sensitive quantitative biomarker for early detection of kidney tubular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nephrotoxicity: Role and significance of renal biomarkers in the early detection of acute renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil gelatinase-associated lipocalin (NGAL): A new marker of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear factor kappaB activity determines the sensitivity of kidney epithelial cells to apoptosis: implications for mercury-induced renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histopathological Staining of Kidney Tissue Exposed to Meralluride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard histopathological staining methods to assess renal tissue damage following exposure to the organomercurial diuretic, Meralluride. The protocols and data presentation are intended to guide researchers in the evaluation of drug-induced nephrotoxicity.
Introduction
This compound, an organomercurial diuretic, exerts its therapeutic effect by inhibiting sodium reabsorption in the renal tubules. However, its use is associated with a risk of nephrotoxicity, primarily affecting the proximal tubules. Histopathological evaluation is a critical tool for characterizing the nature and extent of this kidney damage. Standard staining techniques, combined with semi-quantitative scoring, allow for a systematic assessment of pathological changes such as tubular necrosis, interstitial fibrosis, and glomerular injury. This document outlines the key staining methods and provides protocols for their application in a research or preclinical setting.
Data Presentation: Semi-Quantitative Histopathological Scoring
The following tables present illustrative data from a hypothetical study evaluating the nephrotoxic effects of this compound in a rodent model. Kidney tissue sections were stained with Hematoxylin and Eosin (H&E) and Masson's Trichrome and scored by a board-certified veterinary pathologist in a blinded fashion.
Table 1: Scoring System for Renal Tubular Necrosis (H&E Staining)
| Score | Percentage of Affected Tubules in Cortical Area | Description |
| 0 | 0% | No tubular necrosis |
| 1 | < 25% | Mild: Focal, single-cell or small foci of tubular necrosis |
| 2 | 25% - 50% | Moderate: Multifocal to coalescing tubular necrosis |
| 3 | > 50% | Severe: Extensive tubular necrosis |
Table 2: Illustrative Semi-Quantitative Scoring of Tubular Necrosis in Response to this compound
| Treatment Group | Dose (mg/kg) | Mean Tubular Necrosis Score (± SD) |
| Control | 0 | 0.1 ± 0.2 |
| This compound | 10 | 1.5 ± 0.5 |
| This compound | 20 | 2.8 ± 0.4 |
| This compound | 40 | 3.0 ± 0.0 |
Table 3: Scoring System for Renal Interstitial Fibrosis (Masson's Trichrome Staining)
| Score | Percentage of Interstitial Fibrosis in Cortical Area | Description |
| 0 | 0% | No interstitial fibrosis |
| 1 | < 25% | Mild: Focal areas of interstitial fibrosis |
| 2 | 25% - 50% | Moderate: Multifocal to coalescing interstitial fibrosis |
| 3 | > 50% | Severe: Extensive interstitial fibrosis with tubular atrophy |
Table 4: Illustrative Semi-Quantitative Scoring of Interstitial Fibrosis in Response to this compound
| Treatment Group | Dose (mg/kg) | Mean Interstitial Fibrosis Score (± SD) |
| Control | 0 | 0.2 ± 0.3 |
| This compound | 10 | 1.2 ± 0.4 |
| This compound | 20 | 2.1 ± 0.6 |
| This compound | 40 | 2.9 ± 0.2 |
Experimental Workflow
The following diagram outlines the general workflow for the histopathological assessment of this compound-induced nephrotoxicity.
Experimental Workflow Diagram
Signaling Pathway of this compound-Induced Nephrotoxicity
This compound-induced kidney injury is primarily initiated by the high affinity of mercury for sulfhydryl groups on proteins. This interaction disrupts cellular homeostasis and activates multiple downstream signaling pathways leading to cell death.
Synthesis of Meralluride for Research Applications: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Meralluride, a mercurial diuretic. The information is intended for research and development purposes and should be handled by qualified professionals in a laboratory setting. All procedures involving mercury compounds must be conducted with appropriate safety precautions, including the use of personal protective equipment and a well-ventilated fume hood.
Introduction
This compound is an organomercuric compound previously used as a diuretic. Its mechanism of action involves the inhibition of sodium and chloride reabsorption in the thick ascending limb of the loop of Henle in the kidneys.[1][2] This effect is achieved through the binding of mercuric ions to sulfhydryl groups of proteins, including the Na-K-2Cl cotransporter.[3] Although largely replaced in clinical practice by newer, non-mercurial diuretics due to toxicity concerns, this compound remains a compound of interest for research into renal physiology and the mechanisms of diuretic action.
Synthesis of this compound
The synthesis of this compound is a multi-step process. A common pathway involves the preparation of an allyl-substituted amide, followed by oxymercuration and subsequent complexation with theophylline. The following protocol is a composite procedure based on established chemical principles for the synthesis of similar organomercurial compounds.
Experimental Protocols
Part 1: Synthesis of N-allyl-succinamic acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (10.0 g, 0.1 mol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Addition of Allylamine: Slowly add allylamine (7.5 mL, 0.1 mol) to the stirred solution at room temperature. An exothermic reaction will occur.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Isolation of Product: Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is N-allyl-succinamic acid. The product can be used in the next step without further purification.
Part 2: Synthesis of N-(3'-hydroxymercuri-2'-methoxypropyl)-succinamic acid
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve N-allyl-succinamic acid (15.7 g, 0.1 mol) in 200 mL of methanol.
-
Addition of Mercuric Acetate: To this solution, add mercuric acetate (31.9 g, 0.1 mol) in portions with stirring.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Formation of Mercuric Chloride Adduct: Add a solution of sodium chloride (5.8 g, 0.1 mol) in 50 mL of water to the reaction mixture and stir for an additional hour. This will convert the mercuric acetate adduct to the more stable mercuric chloride adduct.
-
Isolation of Intermediate: The solvent is partially removed by rotary evaporation. The precipitated white solid, N-(3'-chloromercuri-2'-methoxypropyl)-succinamic acid, is collected by filtration, washed with cold water, and dried in a vacuum desiccator.
Part 3: Synthesis of this compound (Theophylline Salt)
-
Preparation of Sodium Theophylline: In a 250 mL flask, dissolve theophylline (18.0 g, 0.1 mol) in 100 mL of a 1M sodium hydroxide solution with gentle warming.
-
Formation of this compound: To the warm sodium theophylline solution, add the N-(3'-chloromercuri-2'-methoxypropyl)-succinamic acid from the previous step in small portions with continuous stirring.
-
Reaction and Precipitation: Stir the mixture at 50-60°C for 1 hour. Allow the solution to cool to room temperature, which will cause the this compound to precipitate.
-
Purification: The crude this compound is collected by filtration and recrystallized from a minimal amount of hot water to yield a purified crystalline product.
-
Drying: The purified this compound is dried under vacuum at 40°C.
Quantitative Data
| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1. N-allyl-succinamic acid | Succinic anhydride | 100.07 | 10.0 | 0.1 | 15.7 | 15.2 | 97 |
| 2. N-(3'-chloromercuri-2'-methoxypropyl)-succinamic acid | N-allyl-succinamic acid | 157.15 | 15.7 | 0.1 | 452.2 | 38.4 | 85 |
| 3. This compound | Intermediate from Step 2 | 452.20 | 38.4 | 0.085 | 55.4 | 48.2 | 87 |
Note: Yields are representative and may vary based on experimental conditions.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Mechanism of Diuretic Action
Caption: Mechanism of this compound diuretic action.
Disclaimer
This document is intended for informational and research purposes only. The synthesis and handling of this compound and its intermediates involve hazardous materials and should only be performed by trained professionals in a suitably equipped laboratory. The authors and publishers of this document are not liable for any damages or injuries resulting from the use or misuse of this information. Always consult relevant safety data sheets (SDS) and follow established laboratory safety protocols.
References
Application Notes and Protocols for In Vivo Imaging of Meralluride Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proposed In Vivo Imaging Strategies for Meralluride
Given its chemical structure, this compound can be labeled for in vivo tracking using two primary strategies:
-
Radiolabeling for SPECT Imaging: this compound contains a mercury atom, which is not suitable for direct imaging. However, the organic scaffold of this compound can be chemically modified to incorporate a radionuclide suitable for SPECT imaging, such as Technetium-99m (99mTc) or Iodine-123 (123I).[1][2][3] This approach allows for quantitative, whole-body imaging of the compound's distribution.
-
Fluorescent Labeling for Optical Imaging: A fluorescent dye can be conjugated to the this compound molecule.[4][5][6] This method is particularly useful for high-resolution imaging in small animal models and for ex vivo tissue analysis.
Quantitative Data Summary (Hypothetical)
The following table represents hypothetical quantitative data that could be obtained from a SPECT/CT imaging study tracking the biodistribution of radiolabeled this compound in a rodent model. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at different time points post-injection.
| Organ | 1-hour Post-Injection (%ID/g ± SD) | 4-hours Post-Injection (%ID/g ± SD) | 24-hours Post-Injection (%ID/g ± SD) |
| Blood | 2.5 ± 0.4 | 0.8 ± 0.2 | 0.1 ± 0.05 |
| Kidneys | 15.2 ± 2.1 | 10.5 ± 1.8 | 2.1 ± 0.5 |
| Liver | 8.7 ± 1.5 | 5.2 ± 0.9 | 1.5 ± 0.3 |
| Spleen | 3.1 ± 0.6 | 1.9 ± 0.4 | 0.5 ± 0.1 |
| Lungs | 2.8 ± 0.5 | 1.1 ± 0.3 | 0.3 ± 0.08 |
| Heart | 1.5 ± 0.3 | 0.6 ± 0.1 | 0.2 ± 0.04 |
| Muscle | 0.9 ± 0.2 | 0.5 ± 0.1 | 0.1 ± 0.02 |
| Brain | 0.2 ± 0.05 | 0.1 ± 0.02 | < 0.1 |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with 99mTc for SPECT Imaging
This protocol describes the indirect radiolabeling of this compound using a bifunctional chelator, mercaptoacetyltriglycine (MAG3), for complexing with 99mTc.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS) ester of MAG3 (MAG3-NHS)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
99mTc-pertechnetate (from a 99Mo/99mTc generator)
-
Stannous chloride solution
-
Sephadex G-25 column
-
Saline solution (0.9%)
-
ITLC strips
Methodology:
-
Conjugation of MAG3 to this compound:
-
Dissolve this compound in DMF.
-
Add a molar excess of MAG3-NHS ester to the this compound solution.
-
Add sodium bicarbonate buffer to initiate the conjugation reaction.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.
-
Purify the resulting MAG3-Meralluride conjugate using a Sephadex G-25 column eluted with saline.
-
-
Radiolabeling with 99mTc:
-
To the purified MAG3-Meralluride conjugate, add a stannous chloride solution to reduce the pertechnetate.
-
Add the 99mTc-pertechnetate solution.
-
Incubate at room temperature for 20 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity of the 99mTc-MAG3-Meralluride using instant thin-layer chromatography (ITLC).
-
Protocol 2: In Vivo SPECT/CT Imaging
Animal Model:
-
Male Wistar rats (200-250 g)
Procedure:
-
Animal Preparation:
-
Anesthetize the rats using isoflurane (2% for induction, 1.5% for maintenance).
-
Place a tail-vein catheter for injection.
-
-
Injection:
-
Administer a bolus injection of 99mTc-MAG3-Meralluride (approximately 37 MBq) via the tail vein.
-
-
Imaging:
-
Position the animal in a SPECT/CT scanner.
-
Acquire whole-body SPECT and CT images at 1, 4, and 24 hours post-injection.
-
SPECT Parameters: 128x128 matrix, 360° rotation, 20 seconds per projection.
-
CT Parameters: 512x512 matrix, 50 kVp, 0.5 mA.
-
-
Image Analysis:
-
Reconstruct the SPECT and CT images and co-register them.
-
Draw volumes of interest (VOIs) over major organs (kidneys, liver, spleen, etc.) on the CT images and use these to quantify the radioactivity concentration from the SPECT data.
-
Express the data as %ID/g.
-
Protocol 3: Fluorescent Labeling of this compound
This protocol describes the conjugation of this compound with a near-infrared (NIR) fluorescent dye, such as Cy5.5-NHS ester.
Materials:
-
This compound
-
Cy5.5-NHS ester
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane (1 kDa MWCO)
Methodology:
-
Conjugation:
-
Dissolve this compound in DMSO.
-
Dissolve Cy5.5-NHS ester in DMSO.
-
Mix the two solutions and add PBS to facilitate the reaction.
-
Incubate for 4 hours at room temperature in the dark.
-
-
Purification:
-
Purify the Cy5.5-Meralluride conjugate by dialysis against PBS to remove unconjugated dye.
-
Protocol 4: In Vivo Fluorescence Imaging
Animal Model:
-
Athymic nude mice
Procedure:
-
Animal Preparation:
-
Anesthetize the mice with isoflurane.
-
-
Injection:
-
Inject Cy5.5-Meralluride intravenously via the tail vein.
-
-
Imaging:
-
Place the mouse in an in vivo fluorescence imaging system.
-
Acquire images at various time points (e.g., 30 minutes, 1, 4, 24 hours).
-
Excitation/Emission Wavelengths: e.g., 675 nm / 720 nm for Cy5.5.
-
-
Ex Vivo Analysis:
-
At the final time point, euthanize the animal and excise major organs.
-
Image the organs ex vivo to confirm the in vivo signal distribution.
-
Protocol 5: Quantitative Whole-Body Autoradiography (QWBA)
This protocol is performed after the administration of radiolabeled this compound to provide high-resolution mapping of its distribution.[7][8][9][10]
Procedure:
-
Animal Dosing:
-
Administer 14C- or 3H-labeled this compound to the animals (note: this requires custom synthesis of the radiolabeled compound).
-
-
Sample Collection:
-
At predetermined time points, euthanize the animals by carbon dioxide asphyxiation followed by freezing in a hexane/dry ice bath.
-
-
Sectioning:
-
Embed the frozen carcass in a carboxymethylcellulose (CMC) block.
-
Collect thin (20-40 µm) whole-body sections using a cryomicrotome.
-
-
Imaging:
-
Expose the sections to a phosphor imaging plate for a duration determined by the radioactivity level.
-
Scan the imaging plate using a phosphor imager.
-
-
Quantification:
-
Include calibrated standards on the imaging plate to allow for the quantification of radioactivity concentration in different tissues.
-
Visualizations
Caption: Workflow for SPECT/CT imaging of this compound.
Caption: Data interpretation pathway for this compound studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Research applications of selected 123I-labeled neuroreceptor SPECT imaging ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radionuclide Imaging for Neuroscience: Current Opinion and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. uni-regensburg.de [uni-regensburg.de]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Use of radioactive compounds and autoradiography to determine drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Autoradiography, MALDI-MS, and SIMS-MS Imaging in Pharmaceutical Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Diuretic Effect of Meralluride in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meralluride is a mercurial diuretic that has historically been used to increase urine output (diuresis) and promote the excretion of sodium (natriuresis) and chloride (saluresis). Although its clinical use has been largely superseded by newer, less toxic diuretics, it remains a valuable tool in pharmacological research for studying renal function and the mechanisms of diuretic action. These application notes provide detailed protocols for assessing the diuretic effect of this compound in common laboratory animals, namely rats and mice. The protocols are based on established methods, such as the Lipschitz test, and include procedures for measuring key parameters like urine volume and electrolyte excretion.
Mechanism of Action
This compound exerts its diuretic effect primarily by inhibiting the Na-K-Cl cotransporter 2 (NKCC2) located in the apical membrane of the thick ascending limb of the loop of Henle in the kidney. The active component, the mercuric ion (Hg²⁺), binds to sulfhydryl (-SH) groups on the NKCC2 protein. This binding event incapacitates the transporter, preventing the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubular fluid osmotically retains water, leading to an increase in urine volume.
Experimental Protocols
Protocol 1: Lipschitz Test for Diuretic Activity in Rats
This protocol is a widely accepted method for screening and evaluating the diuretic activity of a test compound.
Materials:
-
Male or female Wistar or Sprague-Dawley rats (150-200g)
-
This compound sodium solution
-
Standard diuretic (e.g., Furosemide, 20 mg/kg)
-
Vehicle (e.g., 0.9% saline)
-
Metabolic cages for individual housing and urine/feces separation
-
Graduated cylinders for urine volume measurement
-
Flame photometer or ion-selective electrodes for electrolyte analysis
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House the rats in the experimental facility for at least one week prior to the experiment to allow for acclimatization to the environment and diet.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I: Control (Vehicle)
-
Group II: Standard (Furosemide)
-
Group III: this compound (low dose)
-
Group IV: this compound (high dose)
-
-
Fasting: Withhold food for 18 hours before the experiment but allow free access to water.
-
Hydration: Administer 0.9% saline orally at a dose of 25 mL/kg body weight to ensure a uniform state of hydration.
-
Drug Administration: Immediately after hydration, administer the respective treatments via the desired route (e.g., intraperitoneal or oral gavage).
-
Urine Collection: Place each rat in an individual metabolic cage. Collect urine at regular intervals (e.g., every hour for the first 5 hours) and then for a total period of 24 hours.
-
Measurement of Urine Volume: At the end of each collection period, record the total volume of urine for each animal.
-
Electrolyte Analysis: After recording the total volume, centrifuge the urine samples to remove any particulate matter. Analyze the supernatant for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes.
Data Analysis:
-
Diuretic Index: (Urine volume of test group) / (Urine volume of control group)
-
Saluretic Index (for each electrolyte): (Electrolyte excretion of test group) / (Electrolyte excretion of control group)
-
Natriuretic Index: (Na⁺ excretion of test group) / (Na⁺ excretion of control group)
-
Lipschitz Value: (Urine volume of test group) / (Urine volume of standard group)
Protocol 2: Modified Diuretic Assay in Mice
This protocol is suitable for smaller-scale studies or when working with mice.
Materials:
-
Male or female Swiss albino mice (20-30g)
-
This compound sodium solution
-
Standard diuretic (e.g., Furosemide, 10 mg/kg)
-
Vehicle (e.g., 0.9% saline)
-
Mouse metabolic cages
-
Pipettes and tubes for urine collection and measurement
-
Analytical instruments for electrolyte measurement
Procedure:
-
Acclimatization and Grouping: Follow the same procedures as described for the rat protocol.
-
Fasting and Hydration: Withhold food for 18 hours with free access to water. Administer 0.9% saline orally at a dose of 25 mL/kg body weight.
-
Drug Administration: Administer the vehicle, standard, or this compound solution immediately after hydration.
-
Urine Collection: Place individual mice in metabolic cages. Due to the smaller urine volumes, it is often practical to collect urine over a 5-hour period.
-
Measurement and Analysis: Measure the total urine volume and analyze the electrolyte concentrations as described for the rat protocol.
Data Presentation
The following tables summarize the expected quantitative data from diuretic assays with this compound. Note that these are representative values and actual results may vary depending on the specific experimental conditions.
Table 1: Effect of this compound on Urine Volume in Rats (24-hour collection)
| Treatment Group | Dose (mg/kg) | Mean Urine Volume (mL/100g body weight) | Diuretic Index |
| Control (Saline) | - | 4.5 ± 0.5 | 1.0 |
| Furosemide | 20 | 12.0 ± 1.2 | 2.67 |
| This compound | 5 | 8.0 ± 0.8 | 1.78 |
| This compound | 10 | 10.5 ± 1.0 | 2.33 |
Table 2: Effect of this compound on Urinary Electrolyte Excretion in Rats (24-hour collection)
| Treatment Group | Dose (mg/kg) | Na⁺ (mEq/L) | K⁺ (mEq/L) | Cl⁻ (mEq/L) |
| Control (Saline) | - | 85 ± 7 | 40 ± 4 | 90 ± 8 |
| Furosemide | 20 | 150 ± 12 | 55 ± 5 | 160 ± 14 |
| This compound | 5 | 120 ± 10 | 48 ± 5 | 130 ± 11 |
| This compound | 10 | 140 ± 11 | 52 ± 6 | 150 ± 13 |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the NKCC2 transporter.
Experimental Workflow for Diuretic Assay
Caption: Workflow for assessing the diuretic effect of this compound.
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Meralluride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing solubility issues encountered when working with the organomercurial diuretic, Meralluride, in experimental buffers. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in experimental settings?
A1: this compound is an organomercurial compound, historically used as a diuretic. It is a complex of a mercurated organic acid and theophylline. For experimental purposes, achieving and maintaining its solubility in aqueous buffers is crucial for accurate and reproducible results. This compound is known to be slightly soluble in water, with better solubility in hot water or alkaline solutions, but it is practically insoluble in common organic solvents like alcohol, chloroform, and ether.[1] This limited aqueous solubility can lead to precipitation in experimental buffers, affecting the actual concentration of the compound in solution and impacting the reliability of in vitro and cell-based assays.
Q2: I'm observing precipitation of this compound in my phosphate-buffered saline (PBS) solution. What is the likely cause and how can I prevent it?
A2: Precipitation of this compound in PBS is a common issue. Several factors can contribute to this:
-
Low Intrinsic Solubility: this compound has inherently low solubility in neutral aqueous solutions like PBS.
-
Temperature Effects: Solubility of many compounds, including some salts, can decrease at lower temperatures. If you are working with cold buffers or storing solutions at 4°C, precipitation is more likely.
-
pH Shifts: The pH of your PBS solution can influence this compound's solubility. Although PBS is a buffering agent, slight variations in its preparation or the addition of other components can alter the local pH.
-
Interaction with Buffer Components: While less common, interactions between the organomercurial and phosphate ions could potentially lead to the formation of less soluble complexes.
To prevent precipitation, consider the following troubleshooting steps outlined in the guide below.
Q3: Can I use an organic solvent to prepare a stock solution of this compound?
A3: Yes, using a co-solvent is a standard and recommended practice for compounds with poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of hydrophobic compounds for in vitro assays.
It is critical to keep the final concentration of the organic solvent in your experimental buffer as low as possible (typically <0.5%) to avoid solvent-induced artifacts or toxicity in cell-based experiments. Always run a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.
Troubleshooting Guide: Dissolving this compound in Experimental Buffers
This guide provides a step-by-step approach to preparing this compound solutions and troubleshooting common solubility issues.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in the buffer. | Low aqueous solubility at neutral pH. | Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. See Experimental Protocol 1. |
| Precipitation occurs after diluting the stock solution into the final buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | - Increase the final volume of the buffer to lower the concentration.- Increase the percentage of the co-solvent slightly, ensuring it remains within a non-toxic range for your experimental system.- Consider a gentle warming of the final solution (e.g., to 37°C) to aid dissolution, but be cautious of potential compound degradation at elevated temperatures. |
| The solution is initially clear but becomes cloudy or shows precipitation over time. | The solution is supersaturated and thermodynamically unstable. | - Prepare fresh dilutions immediately before each experiment.- Avoid storing diluted solutions, especially at lower temperatures. |
| Inconsistent experimental results. | Inconsistent solubility and concentration of this compound between experiments. | - Standardize your solution preparation method.- Always visually inspect your solutions for any signs of precipitation before use.- Consider filtering the final diluted solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates. |
Experimental Protocols
Experimental Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution of this compound (Molar Mass: ~650.97 g/mol ), you would weigh approximately 6.51 mg for 1 mL of DMSO.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Experimental Protocol 2: Preparation of a Working Solution in Experimental Buffer
This protocol details the dilution of the this compound stock solution into a final experimental buffer (e.g., PBS or cell culture medium).
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Experimental buffer (e.g., PBS, Tris-HCl, or cell culture medium), pre-warmed to the experimental temperature (e.g., 37°C)
-
Sterile conical tubes or flasks
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, you would need 10 µL of the stock solution.
-
Add the pre-warmed experimental buffer to a sterile tube.
-
While gently vortexing or swirling the buffer, add the calculated volume of the this compound stock solution dropwise to the buffer. This method of adding the stock solution to the buffer, rather than the other way around, helps to prevent localized high concentrations that can lead to immediate precipitation.
-
Continue to mix the solution for a few minutes to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiment.
Signaling Pathway and Experimental Workflow
Mechanism of Action: this compound-Induced Diuresis
This compound exerts its diuretic effect primarily by inhibiting water reabsorption in the renal tubules. This is achieved through the interaction of its mercury component with sulfhydryl groups of proteins, notably aquaporins.
Caption: Mechanism of this compound-induced diuresis through aquaporin inhibition.
Experimental Workflow: Assessing this compound Solubility
A logical workflow is essential for systematically addressing solubility issues.
Caption: A systematic workflow for preparing and troubleshooting this compound solutions.
References
Minimizing Batch-to-Batch Variability in Meralluride Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Meralluride, a mercurial diuretic. Our goal is to help you minimize batch-to-batch variability and ensure consistent, high-quality results in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in this compound synthesis?
A1: Batch-to-batch variability in this compound synthesis can arise from several factors throughout the production process. Key sources include the quality and purity of starting materials, precise control of reaction conditions, and the consistency of work-up and purification procedures.[1][2][3][4] Even slight deviations in any of these areas can lead to significant differences in yield, purity, and the overall physicochemical properties of the final product.[2]
Q2: How critical is the quality of the starting materials?
A2: The quality of starting materials is paramount. Impurities in reactants such as allyl isocyanate, succinimide, or the mercury source can lead to the formation of unexpected side products, complicating purification and reducing the final yield.[5] It is crucial to characterize all starting materials thoroughly before use.
Q3: What analytical techniques are recommended for characterizing this compound and its intermediates?
A3: A combination of analytical techniques is essential for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) is crucial for assessing purity and quantifying the final product.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, while Mass Spectrometry (MS) helps confirm the molecular weight and elemental composition.[6][8] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be valuable for identifying volatile impurities.[6]
Q4: How can I control for the formation of polymorphs?
A4: The presence of different polymorphic forms of this compound can significantly impact its physical properties and bioavailability.[1] Controlling polymorphism involves meticulous control over crystallization conditions, including solvent system, temperature, and cooling rate. Characterization techniques such as X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) are essential for identifying and quantifying different polymorphic forms.
Q5: What are the primary degradation pathways for this compound and how can they be minimized?
A5: Organomercurial compounds can be sensitive to light, heat, and changes in pH.[9] The primary degradation pathways for this compound may involve hydrolysis or oxidation.[9][10] To minimize degradation, it is recommended to store this compound and its intermediates in amber vials, under an inert atmosphere (like nitrogen or argon), and at controlled temperatures.[9][11] Stability studies under various conditions can help establish the optimal storage and handling procedures.[12]
Troubleshooting Guides
Problem 1: Low Reaction Yield
Low yields are a frequent challenge in multi-step organic syntheses. A systematic approach is necessary to pinpoint the root cause.[5]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Reaction | Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | Extend reaction time or slightly increase the temperature, ensuring the stability of the product is not compromised. |
| Side Product Formation | Analyze the crude reaction mixture by NMR and MS to identify byproducts. | Optimize reaction conditions (e.g., temperature, stoichiometry of reactants) to disfavor side reactions.[5] |
| Degradation of Product | Assess product stability under the reaction and work-up conditions. | Modify the work-up procedure to be faster or gentler (e.g., use of a milder pH buffer for extraction).[9] |
| Poor Quality of Reagents | Verify the purity of starting materials using appropriate analytical techniques. | Use freshly purified reagents or purchase from a reputable supplier with a certificate of analysis. |
Problem 2: Inconsistent Purity Between Batches
Variations in purity can significantly impact the biological activity and safety profile of the final compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inefficient Purification | Evaluate the effectiveness of the current purification method (e.g., column chromatography, recrystallization). | Optimize the purification protocol. For column chromatography, adjust the solvent system for better separation.[5] For recrystallization, screen different solvents to find one that provides good crystal formation and impurity rejection. |
| Formation of Hard-to-Remove Impurities | Characterize impurities present in the final product. | Adjust reaction conditions to minimize the formation of these specific impurities. A change in solvent or temperature can sometimes alter the product/byproduct ratio. |
| Cross-Contamination | Review cleaning procedures for glassware and equipment. | Implement a rigorous cleaning protocol and dedicate specific glassware to the final purification steps to avoid cross-contamination. |
| Variability in Raw Materials | Analyze incoming batches of starting materials for consistent purity. | Establish stringent specifications for all raw materials and quarantine and test each new lot before use.[13] |
Experimental Protocols
Protocol 1: Synthesis of N-allylsuccinimide (Intermediate)
This protocol outlines the synthesis of a key intermediate in the this compound synthesis pathway.
Materials:
-
Succinimide
-
Allyl bromide
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of succinimide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Slowly add allyl bromide (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60°C and stir for 4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 2: Quality Control Analysis of this compound by HPLC
This protocol provides a method for determining the purity of the final this compound product.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid in Water
-
Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile
Procedure:
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
-
Prepare the sample solution of the synthesized this compound batch at a similar concentration.
-
Set the HPLC flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the UV detector to a wavelength of 220 nm.
-
Run a gradient elution as described in the table below.
-
Inject the standard and sample solutions.
-
Calculate the purity of the sample by comparing the peak area of the main product to the total peak area of all components.
Gradient Elution Program:
| Time (minutes) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Visualizations
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Caption: Simplified reaction pathway for this compound synthesis.
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. A review of analytical techniques for determination of glimepiride: present and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
Preventing degradation of Meralluride in storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and prevention of degradation of Meralluride.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
A1: this compound, as an organomercurial compound, should be stored in a cool, dry, and well-ventilated place.[1] Refrigerated conditions, typically 2-8°C, are recommended to minimize the rate of potential chemical degradation. Storing at elevated temperatures can accelerate degradation reactions.[2]
Q2: How does light affect the stability of this compound?
A2: While specific photostability data for this compound is not extensively documented, organomercury compounds can be sensitive to light.[1] Light can provide the energy to initiate oxidative degradation.[3] Therefore, it is crucial to store this compound in light-resistant containers, such as amber vials or bottles, to prevent photolytic degradation.[2][3]
Q3: What materials are incompatible with this compound during storage and handling?
A3: this compound should not be stored with or exposed to strong oxidizing agents, ammonia, azides, and copper.[1] Contact with these substances can lead to chemical reactions that degrade the this compound molecule.
Q4: What are the primary degradation pathways for this compound?
A4: While detailed studies on this compound degradation are limited, based on its chemical structure, the primary degradation pathways are likely to be hydrolysis and oxidation.[3][4] The amide and ether functional groups in the molecule are susceptible to hydrolysis, especially under acidic or basic conditions.[3][4] The carbon-mercury bond can also be cleaved under certain conditions.
Q5: How can I safely handle and dispose of this compound and its waste?
A5: this compound is an organomercurial compound and must be handled with appropriate safety precautions.[5] Always work in a well-ventilated area, preferably a fume hood, and wear personal protective equipment, including gloves and safety glasses.[1][5] All waste containing this compound is considered hazardous and must be disposed of according to institutional and local regulations for mercury-containing waste.[6][7] This typically involves collection in sealed, properly labeled containers for hazardous waste disposal.[6][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis of a stability sample. | The new peaks may be degradation products. | 1. Compare the chromatogram with a reference standard of this compound stored under ideal conditions.[9] 2. Perform a forced degradation study (see Experimental Protocols) to see if the unexpected peaks increase under stress conditions.[9] 3. Use a mass spectrometry (MS) detector to identify the mass of the unknown peaks and infer their structures. |
| Loss of potency in this compound solution over a short period. | The solution may be degrading due to improper storage or handling. | 1. Verify that the solution is stored at the recommended cool temperature and protected from light.[1][10] 2. Check the pH of the solution; extremes in pH can accelerate hydrolysis.[11][12] 3. Ensure the solvent used is of high purity and free from contaminants that could catalyze degradation. |
| Precipitate forms in a this compound solution. | The precipitate could be a degradation product or the result of poor solubility in the chosen solvent. | 1. Visually inspect the precipitate. 2. Attempt to redissolve the precipitate by gentle warming or sonication. If it does not redissolve, it is likely a degradant. 3. Analyze the supernatant and the dissolved precipitate (if possible) by a stability-indicating method like HPLC to identify the components. |
| Discoloration of this compound powder or solution. | Discoloration often indicates chemical degradation. | 1. Do not use the discolored material for experiments. 2. Review the storage conditions to ensure they are optimal. 3. If possible, analyze a sample of the discolored material to identify the degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade a this compound sample to identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a buffered aqueous solution or a mixture of water and a polar organic solvent like acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Store a sample of the solid this compound powder in an oven at 80°C for 7 days.
-
At specified time points, dissolve a portion of the solid in the solvent to the target concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples at specified time points.
-
-
Analysis: Analyze all samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector or a mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point for polar analytes.
-
Mobile Phase: A gradient elution is often necessary to separate the parent drug from its degradants. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Example Gradient: Start with 5% organic solvent, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry) or MS detection for more definitive identification.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, sensitive, accurate, and precise for quantifying this compound and its degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. safety.charlotte.edu [safety.charlotte.edu]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. researchgate.net [researchgate.net]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. ehs.gatech.edu [ehs.gatech.edu]
- 7. drs.illinois.edu [drs.illinois.edu]
- 8. stainsfile.com [stainsfile.com]
- 9. benchchem.com [benchchem.com]
- 10. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
Addressing confounding factors in historical Meralluride research data
Technical Support Center: Historical Meralluride Research
This guide is designed for researchers, scientists, and drug development professionals working with historical data on the mercurial diuretic this compound. It provides troubleshooting advice and answers to frequently asked questions regarding the significant confounding factors present in research from the mid-20th century.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My analysis of historical this compound data shows high variability. What are the primary confounding factors I should be aware of?
Answer: Historical data on this compound is subject to several confounding variables that can introduce significant variability. Unlike modern studies, research from that era often lacked the tools to control for these factors adequately. The primary confounders to consider are:
-
Inherent Nephrotoxicity: As an organomercurial, this compound exhibits dose-dependent kidney toxicity.[1] This can damage renal tubules, altering urine output and electrolyte balance in a manner independent of its diuretic effect, thus confounding the primary outcome measurement.[2]
-
Confounding by Indication: this compound was primarily administered to patients with pre-existing conditions like congestive heart failure or edema.[3] These conditions independently affect renal function and fluid balance, making it difficult to isolate the drug's true effect from the symptoms of the disease it was used to treat.[4][5]
-
Lack of Standardized Protocols: Experimental protocols, including animal models, hydration states, and diet (especially sodium intake), were not uniformly standardized.[6] This leads to high inter-study variability.
-
Variable Drug Purity and Formulation: The purity and stability of this compound preparations could vary between batches and manufacturers, leading to inconsistent dosing and biological effects. This compound was often combined with theophylline, and the ratio and stability of this combination could also be a factor.[7]
-
Rudimentary Measurement Techniques: Analytical methods for measuring urine volume and electrolyte concentrations were less precise than modern techniques, introducing a larger margin of error into the datasets.[8]
The following diagram illustrates the relationship between these key confounding variables.
FAQ 2: How can I differentiate the true diuretic effect from renal damage in historical urine output data?
Answer: This is a critical challenge. The primary diuretic action of this compound was inhibiting sodium reabsorption in the ascending loop of Henle.[9][10] However, mercury-induced damage to the proximal tubules can also impair reabsorption, leading to increased urine flow that mimics diuresis but is actually a sign of pathology.[2]
To troubleshoot your data, look for these patterns:
-
Sudden, Excessive Diuresis: An unexpectedly large and rapid increase in urine output that is not sustained may indicate acute tubular necrosis rather than a controlled diuretic response.
-
Presence of Proteinuria or Glucosuria: Historical study notes or data mentioning protein or glucose in the urine are red flags for tubular damage, as the proximal tubules are responsible for reabsorbing these.
-
Loss of Efficacy: A diminished response to subsequent doses of this compound could indicate developing drug resistance or, more likely, progressive renal damage limiting the capacity for a diuretic response.
The table below summarizes hypothetical data to illustrate the differences.
| Parameter | Expected True Diuretic Effect | Potential Effect Confounded by Nephrotoxicity |
| Urine Output (24h) | Moderate, dose-dependent increase (e.g., +50-150% from baseline) | Extreme, sharp increase followed by a potential decline (oliguria) |
| Urine Sodium (Na+) | Significantly increased | Variable; may be massively increased initially |
| Urine Potassium (K+) | Moderately increased | Variable; may be disproportionately high |
| Proteinuria | Absent or Trace | Present and increasing with dose/time |
| Response to Repeat Dose | Consistent or slightly attenuated | Markedly diminished or absent |
FAQ 3: The experimental protocols in the papers I'm reviewing are vague. What was a typical animal study design for testing diuretics at the time?
Answer: Many historical studies on diuretics were based on variations of the Lipschitz test, first described in 1943.[11] Understanding this workflow can help you identify potential sources of variability in the data you are analyzing. Key steps and common variations are outlined below.
Experimental Workflow: Modified Lipschitz Test
-
Animal Preparation: Typically involved using male Wistar rats (100-200g).[6] A critical confounding factor is the pre-test fasting period (usually 15-18 hours) where food is withheld, but water is available ad libitum.[6]
-
Hydration Loading: To establish a baseline diuresis, animals were given a saline load (e.g., 15 ml/kg) orally.[11] The volume and timing of this load could vary, affecting the baseline urine output.
-
Drug Administration: The test compound (this compound), a standard diuretic (e.g., Urea or Furosemide), or a vehicle control was administered orally or via injection.[6] The route of administration significantly impacts bioavailability and onset of action.
-
Urine Collection: Animals were placed in metabolic cages, and urine was collected over a set period, typically 5 to 6 hours, with hourly measurements.[6] Some studies extended this to 24 hours. Collection methods could be prone to error.
-
Analysis: The total volume of urine was measured. More detailed studies would also analyze urine for sodium, potassium, and chloride concentrations using techniques like flame photometry.[12]
The following workflow diagram illustrates this process.
Experimental Protocols
Detailed Methodology: In Vivo Diuretic Activity (Lipschitz Model)
This protocol represents a synthesized, common methodology for assessing diuretic efficacy as would have been performed in the mid-20th century.
-
1. Subjects and Housing:
-
Species: Male Albino Wistar rats.
-
Weight: 150-200g.
-
Housing: Housed in groups with controlled temperature and light cycles for at least one week prior to the experiment for acclimatization.
-
-
2. Pre-treatment:
-
Eighteen hours prior to the experiment, withhold food from all animals.
-
Ensure free access to water during the fasting period to prevent dehydration.
-
-
3. Grouping and Dosing:
-
Divide animals into at least three groups (n=6 per group):
-
Control Group: Receives the vehicle only (e.g., normal saline with 2% gum acacia).
-
Standard Group: Receives a known diuretic like Furosemide (5 mg/kg) for comparison.
-
Test Group: Receives this compound at the desired dose.
-
-
Administer a hydrating load of normal saline (0.9% NaCl) at 15 ml/kg body weight via oral gavage to all animals.
-
Immediately following the saline load, administer the respective test, standard, or control substances.
-
-
4. Urine Collection and Measurement:
-
Place pairs of rats in metabolic cages designed to separate urine and feces.
-
Collect urine for a total period of 5 hours.
-
Record the cumulative urine volume at hourly intervals.
-
At the end of the 5-hour period, measure the total volume for each cage and calculate the average per rat.
-
-
5. Urine Analysis:
-
Centrifuge the collected urine to remove any contaminants.
-
Measure the concentration of Sodium (Na+) and Potassium (K+) using a flame photometer.
-
Measure Chloride (Cl-) concentration, often by titration.
-
-
6. Data Evaluation:
-
Calculate the diuretic index for the this compound group by dividing its average urine output by the average urine output of the control group.
-
Compare the urinary electrolyte excretion profiles between the groups.
-
Signaling Pathways
Historically Postulated Mechanism of Action
The precise molecular targets of mercurial diuretics were not fully elucidated during the period of their primary use. The accepted mechanism was the inhibition of crucial sulfhydryl (-SH) groups on enzymes within the renal tubules.[3] This was believed to primarily affect the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle.
The diagram below illustrates this proposed mechanism. It is simplified to reflect the level of understanding at the time, focusing on the key interaction rather than a complex signaling cascade.
References
- 1. Mercury and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrastructural changes produced in the rat kidney by a mercurial diuretic (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Using medication history to measure confounding by indication in assessing calcium channel blockers and other antihypertensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Confounding control in healthcare database research: challenges and potential approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. EFFECT OF this compound ON SOLUTE AND WATER EXCRETION IN HYDRATED MAN: COMMENTS ON SITE OF ACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolving an 80-yr-old controversy: the beginning of the modern era of renal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mercurial diuretic - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Diuretic Activity of Alcoholic Extract of Roots of Cissampelos Pareira in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of diuretic efficacy and antiurolithiatic potential of ethanolic leaf extract of Annona squamosa Linn. in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for Non-lethal Toxicological Studies of Meralluride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meralluride. The focus is on optimizing dosage for non-lethal toxicological studies, with a particular emphasis on preventing and identifying nephrotoxicity.
Troubleshooting Guide
Unexpected adverse events or variability in results can occur during in vivo studies. This guide provides solutions to common issues encountered when working with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Mortality or Severe Morbidity | - Dosage Miscalculation: Errors in calculating the dose for individual animal weights.- High Sensitivity of Animal Strain: The chosen animal strain may be particularly sensitive to mercurial compounds.- Dehydration: Diuretic effect of this compound leading to excessive fluid loss.- Rapid Systemic Toxicity: The dose administered, although intended to be non-lethal, is causing acute systemic failure. | - Immediate Action: Euthanize moribund animals to prevent suffering. Review all dosage calculations and preparation procedures.- Dose Reduction: Reduce the starting dose for subsequent cohorts by 25-50%.- Hydration Support: Ensure ad libitum access to drinking water. Consider providing hydration support (e.g., hydrogel) if necessary.- Dose Escalation Strategy: Implement a more gradual dose escalation protocol in subsequent studies.[1] |
| High Variability in Biomarker Data (e.g., BUN, Creatinine) | - Inconsistent Dosing Technique: Variation in the administration of this compound (e.g., injection site, speed of injection).- Differential Animal Health Status: Underlying health differences between animals in the study.- Timing of Sample Collection: Inconsistent timing of blood or urine collection relative to dosing. | - Standardize Protocols: Ensure all personnel are trained on and adhere to a standardized dosing and sample collection protocol.- Health Screening: Acclimatize and carefully observe animals before the study to ensure they are healthy and uniform in weight.- Timed Collections: Collect samples at the same time points for all animals relative to the time of dosing. |
| No Observable Effect at Expected Doses | - Incorrect Drug Formulation/Stability: this compound solution may have degraded or been improperly prepared.- Low Bioavailability: The route of administration may not be optimal for absorption.- Animal Strain Resistance: The selected animal strain may be less sensitive to the diuretic or toxic effects of this compound. | - Verify Formulation: Prepare fresh solutions of this compound and verify the concentration. Store as recommended.- Review Route of Administration: While historically administered intramuscularly, consider the most appropriate and consistent route for the study goals.- Pilot Study: Conduct a pilot study with a wider dose range to determine the effective dose in the chosen animal model. |
| Early Signs of Nephrotoxicity at Low Doses | - Cumulative Toxicity: Even low doses of mercurials can accumulate in the kidneys over time, leading to toxicity in longer studies.- Pre-existing Renal Insufficiency: Animals may have subclinical kidney issues prior to the study. | - Monitor Early Biomarkers: Utilize more sensitive, early-stage kidney injury biomarkers in addition to BUN and creatinine.[2][3][4][5]- Histopathology: Include interim necropsies and histopathological examination of the kidneys to detect early cellular changes.- Health Screening: Screen animals for baseline renal function before study initiation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action and toxicity of this compound?
A1: this compound is an organomercurial diuretic. Its diuretic effect stems from the inhibition of sodium and chloride reabsorption in the thick ascending limb of the loop of Henle.[6] The toxicity of this compound, like other mercurial compounds, is primarily due to the high affinity of mercury for sulfhydryl groups on proteins.[7] This can lead to enzyme inhibition and cellular damage, with the kidneys being a primary target organ due to the accumulation of mercury in the renal tubules.[8]
Q2: How should I design a dose-range finding study for this compound to identify a non-lethal dose?
A2: A dose-range finding study should start with very low doses and escalate gradually. It is recommended to use a control group and at least three dose levels (low, mid, high).[1] The initial doses should be based on any available historical data, keeping in mind that much of the literature on mercurial diuretics is dated. A suggested starting point for a rodent model might be significantly lower than historically therapeutic doses, followed by careful observation for clinical signs of toxicity and monitoring of key biomarkers.
Q3: What are the critical parameters to monitor during a non-lethal toxicological study of this compound?
A3: Key parameters to monitor include:
-
Clinical Observations: Daily checks for changes in behavior, appearance, and activity levels.
-
Body Weight: Monitor at least twice weekly as weight loss can be an early indicator of toxicity.
-
Renal Function Biomarkers:
-
Traditional Markers: Blood Urea Nitrogen (BUN) and Serum Creatinine (SCr). Note that these are often late-stage indicators of significant kidney damage.
-
Early-Stage Biomarkers: Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), and Cystatin C can provide earlier detection of kidney injury.[2][3][4][5]
-
-
Urinalysis: Monitor urine volume, color, and for the presence of protein or glucose.
-
Histopathology: At the end of the study, or at interim points, conduct a thorough histopathological examination of the kidneys to assess for tubular necrosis, degeneration, or other signs of damage.
Q4: What are the expected histopathological signs of this compound-induced nephrotoxicity?
A4: The primary site of injury is the proximal convoluted tubule. Expected histopathological findings in the kidney include:
-
Cellular swelling and vacuolization
-
Degeneration and necrosis of tubular epithelial cells
-
Loss of brush border in proximal tubules
-
Presence of proteinaceous casts in the tubular lumen
-
Interstitial inflammation
Q5: If I observe signs of toxicity, what are the immediate steps to take?
A5: If an animal shows signs of severe toxicity (e.g., significant weight loss, lethargy, moribund state), it should be humanely euthanized immediately to prevent suffering. The study protocol should be reviewed, and consideration should be given to lowering the dose for the remaining or subsequent cohorts. All observations and actions should be thoroughly documented.
Data Presentation
Table 1: Example Dose-Range Finding Study Design for this compound in a Rodent Model
| Group | Treatment | Dose Level (mg/kg) | Number of Animals (Male/Female) | Primary Endpoints |
| 1 | Vehicle Control | 0 | 5/5 | Baseline clinical signs, body weight, renal biomarkers |
| 2 | This compound | Low Dose (e.g., 0.5) | 5/5 | Monitor for any deviation from baseline |
| 3 | This compound | Mid Dose (e.g., 1.0) | 5/5 | Assess for sub-lethal toxic effects and biomarker changes |
| 4 | This compound | High Dose (e.g., 2.0) | 5/5 | Determine potential for toxicity and establish MTD |
Note: The dose levels provided are hypothetical and should be determined based on a thorough literature review and institutional guidelines. MTD: Maximum Tolerated Dose.
Table 2: Key Renal Biomarkers for this compound Studies
| Biomarker | Sample Type | Indication | Timing of Detection |
| Blood Urea Nitrogen (BUN) | Serum | Decreased glomerular filtration rate | Late |
| Serum Creatinine (SCr) | Serum | Decreased glomerular filtration rate | Late |
| Kidney Injury Molecule-1 (KIM-1) | Urine | Proximal tubule injury | Early |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Urine, Plasma | Distal tubule and collecting duct injury | Early |
| Cystatin C | Urine, Serum | Glomerular and tubular dysfunction | Early |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimatize for at least one week before the study begins.
-
Group Allocation: Randomly assign animals to a control group and at least three dose groups (n=5-10 per group, mixed-sex).
-
Dose Preparation: Prepare fresh solutions of this compound in a suitable vehicle (e.g., sterile saline) on each day of dosing.
-
Administration: Administer this compound via a consistent route (e.g., intraperitoneal or intramuscular injection) at the predetermined dose levels. The control group receives the vehicle only.
-
Monitoring:
-
Record clinical observations daily.
-
Measure body weight at baseline and at least twice weekly.
-
Collect blood and urine samples at baseline and at selected time points (e.g., 24 hours, 72 hours, and at the end of the study) for biomarker analysis.
-
-
Termination: At the end of the study period (e.g., 7-14 days), euthanize animals and collect kidney tissue for histopathological analysis.
-
Data Analysis: Analyze data for statistically significant differences in body weight, biomarker levels, and histopathological scores between the dose groups and the control group. The highest dose that does not cause significant toxicity or mortality is considered the Maximum Tolerated Dose (MTD).
Mandatory Visualizations
Caption: Postulated signaling pathway for this compound-induced nephrotoxicity.
Caption: Experimental workflow for dosage optimization of this compound.
Caption: Logical relationship diagram for troubleshooting adverse events.
References
- 1. altasciences.com [altasciences.com]
- 2. Urinary kidney biomarkers for early detection of nephrotoxicity in clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Biomarkers Could Improve Early Detection and Monitoring of Kidney Injury | Boston Medical Center [bmc.org]
- 4. Biomarkers for the early detection of acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proficient Novel Biomarkers Guide Early Detection of Acute Kidney Injury: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mercurial diuretic - Wikipedia [en.wikipedia.org]
- 7. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Exposure and Health Effects of Inorganic and Elemental Mercury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Detection of Polar Drug Metabolites
Welcome to the technical support center for improving the detection sensitivity of drug metabolites. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis. While the focus is on general strategies for polar metabolites, we will use Meralluride, an organomercury diuretic, as a case study to illustrate these principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting polar drug metabolites like those expected from this compound?
Detecting polar drug metabolites presents several challenges. Due to their high water solubility, they are often poorly retained on traditional reversed-phase liquid chromatography (RPLC) columns, leading to co-elution with other polar endogenous compounds in the sample matrix. This can result in ion suppression and reduced sensitivity in mass spectrometry (MS) detection. Additionally, their polar nature can make them difficult to extract efficiently from aqueous biological matrices using standard liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocols.
Q2: Which analytical techniques are most suitable for analyzing polar metabolites?
Liquid chromatography-mass spectrometry (LC-MS) is the most powerful and widely used tool for the analysis of drug metabolites.[1] For polar metabolites, specific LC techniques are often required:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic solvent content, providing good retention for highly polar compounds.
-
Reversed-Phase Liquid Chromatography (RPLC) with specific columns: Modern RPLC columns with proprietary polar endcapping or embedded polar groups can offer improved retention for polar analytes.
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of charged polar metabolites on RPLC columns.
Q3: How can I improve the extraction of polar metabolites from biological samples?
The choice of extraction method is critical for maximizing the recovery of polar metabolites and improving detection sensitivity.[2]
-
Protein Precipitation (PPT): This is a simple and common method for removing proteins from plasma or serum. Cold organic solvents like acetonitrile or methanol are effective. For enhanced recovery of a broader range of metabolites, a mixture of methanol and water can be beneficial.[3]
-
Liquid-Liquid Extraction (LLE): While challenging for highly polar compounds, using more polar extraction solvents or adjusting the pH of the aqueous phase to suppress the ionization of the analytes can improve LLE efficiency.
-
Solid-Phase Extraction (SPE): SPE offers a more selective extraction method.[4] For polar metabolites, mixed-mode or polymeric SPE cartridges are often more effective than traditional C18 cartridges.[5]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity for Target Metabolites
Low signal intensity is a frequent issue when analyzing trace levels of metabolites.[6]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Ionization | Optimize MS source parameters (e.g., spray voltage, gas temperatures, nebulizer pressure).[7] | Increased signal intensity for the target analyte. |
| Add a small percentage of formic acid (e.g., 0.1-0.5%) to the mobile phase for positive ion mode ESI.[8] | Enhanced protonation and improved ionization efficiency for many compounds.[8] A 30-50% increase in detectable features has been reported.[8] | |
| Matrix Effects (Ion Suppression) | Improve sample cleanup using a more selective extraction method like SPE.[5][7] | Reduced interference from endogenous matrix components, leading to a stronger analyte signal. |
| Modify chromatographic conditions to separate the analyte from co-eluting matrix components. | Improved signal-to-noise ratio. | |
| Suboptimal Chromatographic Peak Shape | Ensure the use of high-purity solvents and additives in the mobile phase.[9] | Sharper, more symmetrical peaks, leading to a better signal-to-noise ratio. |
| Consider using Ultra-High-Performance Liquid Chromatography (UPLC) for narrower peaks and increased sensitivity.[10] UPLC can lead to up to a 10-fold increase in sensitivity depending on the analyte.[10] |
Issue 2: Poor Retention of Polar Metabolites on RPLC Column
Poor retention leads to elution in the solvent front, making accurate quantification difficult.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Analyte is too polar for the stationary phase | Switch to a HILIC column. | Increased retention of highly polar analytes. |
| Use an RPLC column with a polar-embedded or polar-endcapped stationary phase. | Enhanced retention of polar compounds compared to standard C18 columns. | |
| Inadequate mobile phase composition | Decrease the initial percentage of the strong (organic) solvent in the gradient. | Increased retention time. |
| For ionizable polar analytes, adjust the mobile phase pH to suppress ionization and increase retention. | Improved retention and peak shape. |
Experimental Protocols
Protocol 1: Protein Precipitation for Extraction of Polar Metabolites from Plasma
This protocol is a general method for crashing proteins out of a plasma sample to release metabolites into the supernatant for analysis.
Materials:
-
Plasma sample
-
Cold acetonitrile (ACN) or methanol (MeOH)
-
Centrifuge
-
Vortex mixer
-
Pipettes and tubes
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of cold ACN or MeOH (a 3:1 solvent-to-sample ratio).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube for LC-MS analysis.
Protocol 2: Generic UPLC-MS/MS Method for Metabolite Profiling
This protocol provides a starting point for the analysis of a wide range of metabolites.[11]
Instrumentation:
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Positive ESI):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode: Full scan MS and data-dependent MS/MS
Visualizations
Caption: General workflow for metabolite analysis.
Caption: Troubleshooting logic for low sensitivity.
For further assistance, please consult the documentation for your specific instrumentation and software.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample preparation and protocols in metabolite identification | PPTX [slideshare.net]
- 3. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample preparation | Metabolomics [ebi.ac.uk]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. The Analytical Scientist | Formic Acid Boosts LCMS Metabolomics Sensitivity [theanalyticalscientist.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Environmental Contamination Risks of Meralluride Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe handling, use, and disposal of Meralluride in a laboratory setting. This compound, an organomercurial diuretic, poses significant environmental and health risks due to its mercury content. Adherence to these guidelines is critical to minimize contamination and ensure a safe research environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hazardous?
A1: this compound is an organomercurial compound with the chemical formula C9H16HgN2O6.[1] It has been used as a diuretic and in cell biology research for its ability to selectively extract microtubule proteins.[2] Its hazardous nature stems from its mercury content. Mercury is a persistent, bioaccumulative toxin that can damage the nervous system, kidneys, and developing fetus.[3][4] Organic mercury compounds, like this compound, are particularly dangerous as they can be more readily absorbed and distributed in the body.
Q2: What are the primary routes of exposure to this compound in a laboratory setting?
A2: The primary routes of exposure are inhalation of aerosols, ingestion, and skin contact.[4] It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE).
Q3: What are the immediate actions to take in case of a this compound spill?
A3: In the event of a spill, immediately evacuate the area and restrict access. Do not attempt to clean up a mercury-containing spill without proper training and equipment. Follow your institution's specific spill response procedures for mercury. Generally, this involves using a commercial mercury spill kit containing an absorbent powder that amalgamates the mercury, making it easier and safer to collect. Never use a standard vacuum cleaner, as this will vaporize the mercury and increase the inhalation hazard.
Q4: How should I dispose of this compound waste?
A4: this compound waste is considered hazardous waste. It must be collected in a clearly labeled, sealed, and chemically compatible container. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. All contaminated materials, including pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste. Studies have shown that this compound is largely excreted from the body unchanged, suggesting it is a stable molecule.[5] Therefore, it should be treated as a persistent organomercurial in waste streams.
Q5: Can this compound be discharged down the sink?
A5: Absolutely not. Disposing of this compound or any mercury-containing compound down the drain is strictly prohibited. These compounds are highly toxic to aquatic life and can contaminate water systems.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Suspected contamination of work surfaces | Inadequate containment during handling; minor spills or aerosol deposition. | 1. Cordon off the affected area. 2. Decontaminate surfaces using a mercury decontamination solution or wipes as recommended by your EHS office. 3. After decontamination, test the area for residual mercury contamination using appropriate analytical methods. |
| Visible droplets of this compound solution outside the primary container | Leaking container; improper sealing. | 1. Wearing appropriate PPE, carefully place the leaking container into a larger, sealed secondary containment vessel. 2. Treat any spilled droplets as a mercury spill and follow the appropriate cleanup procedure. 3. Label the outer container as "Hazardous Waste: Leaking Inner Container" and contact your EHS office for immediate pickup. |
| Uncertainty about proper PPE | Lack of specific guidance for this compound. | For handling this compound, at a minimum, wear a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields. If there is a risk of aerosol generation, work in a fume hood and consider respiratory protection.[6][7][8] Consult your institution's EHS for specific glove and respirator recommendations. |
Quantitative Data Summary
Toxicity and Exposure Limits
| Parameter | Value | Species | Reference |
| LD50 (Lethal Dose, 50%) | 28 ± 7 mg/kg (subcutaneous) | Rat | [9] |
| LD50 (Lethal Dose, 50%) | 63 mg/kg (subcutaneous) | Rat | [5] |
| OSHA PEL (Permissible Exposure Limit) for Mercury Compounds (ceiling) | 0.1 mg/m³ | Human | [9][10][11] |
| NIOSH REL (Recommended Exposure Limit) for Mercury (inorganic, 8-hour TWA) | 0.05 mg/m³ | Human | [5][9] |
| ACGIH TLV (Threshold Limit Value) for Mercury (inorganic, 8-hour TWA) | 0.025 mg/m³ | Human | [11] |
| NIOSH IDLH (Immediately Dangerous to Life or Health) for Mercury Compounds | 10 mg/m³ | Human | [10][11] |
Experimental Protocols
Protocol 1: General Handling and Dilution of this compound
-
Preparation: Before handling this compound, ensure you are in a designated area for hazardous chemical work, preferably within a certified chemical fume hood. Have a mercury spill kit readily accessible.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.
-
Weighing: If working with solid this compound, weigh the required amount on a tared weigh boat inside the fume hood. Use anti-static tools if necessary.
-
Dissolving: Slowly add the weighed this compound to the desired solvent in a suitable container. Avoid splashing. If heating is required, do so in a controlled manner on a hot plate with stirring, ensuring the container is loosely capped to avoid pressure buildup.
-
Dilution: Perform all dilutions within the fume hood. Use calibrated pipettes and dispense the this compound solution below the surface of the diluent to prevent aerosol formation.
-
Storage: Store the stock solution in a clearly labeled, tightly sealed, and chemically compatible container. The container should be placed in secondary containment.
-
Cleanup: Decontaminate all work surfaces with a suitable mercury decontamination solution. Dispose of all contaminated disposable items (e.g., weigh boats, pipette tips, gloves) as hazardous mercury waste.
Protocol 2: Environmental Sampling and Analysis for Mercury Contamination
This protocol outlines the general steps for collecting and analyzing samples to detect mercury contamination in a laboratory setting.
-
Sample Collection:
-
Surface Wipe Samples: Using a wipe moistened with a dilute acid solution, wipe a 10x10 cm area of the potentially contaminated surface. Place the wipe in a sealed sample bag.
-
Aqueous Samples: Collect water samples from drains or other sources in pre-cleaned glass or plastic bottles. Preserve the sample by adding a small amount of acid (e.g., nitric acid) as per the analytical method requirements.
-
-
Sample Preparation (Digestion):
-
For solid and wipe samples, an acid digestion step is typically required to convert all mercury to its ionic form (Hg²⁺). This is a hazardous procedure that should only be performed by trained personnel in a fume hood.
-
-
Analytical Methods:
-
Cold Vapor Atomic Absorption Spectrometry (CVAAS): A common and sensitive method for detecting mercury. The mercury in the sample is reduced to elemental mercury vapor and then measured by atomic absorption.
-
Cold Vapor Atomic Fluorescence Spectrometry (CVAFS): An even more sensitive technique that measures the fluorescence of mercury atoms.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive method capable of detecting trace amounts of mercury.
-
Visualizations
Caption: Experimental Workflow for Safe Handling of this compound.
Caption: Logical Flow for this compound Spill Response.
Caption: Signaling Pathway of this compound-Induced Microtubule Disruption.
References
- 1. 140-20-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Sodium this compound (129-99-7) for sale [vulcanchem.com]
- 3. cdph.ca.gov [cdph.ca.gov]
- 4. This compound | C16H23HgN6NaO8 | CID 11764862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mercury (Elemental): Lung Damaging Agent | NIOSH | CDC [cdc.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Mercury (organo) alkyl compounds (as Hg) [cdc.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Mercury compounds [except (organo) alkyls] (as Hg) [cdc.gov]
- 8. nj.gov [nj.gov]
- 9. tagis.dep.wv.gov [tagis.dep.wv.gov]
- 10. Mercury compounds - IDLH | NIOSH | CDC [cdc.gov]
- 11. Mercury - Standards | Occupational Safety and Health Administration [osha.gov]
Refinements in analytical techniques for organomercurial compounds
Welcome to the technical support center for the analysis of organomercurial compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the complex analytical procedures for these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the analytical workflow for organomercurial compounds to avoid inaccurate results?
A1: The most critical steps are sample preparation and handling. Due to the high volatility and potential for interconversion of mercury species, improper handling can lead to significant analyte loss or contamination.[1][2][3] It is crucial to control temperature, use appropriate stabilizing reagents, and select storage containers carefully to prevent surface adsorption.[1]
Q2: How can I minimize the "memory effect" observed in my ICP-MS system when analyzing mercury?
A2: The memory effect, a persistent signal from a previous sample, is a common issue in mercury analysis due to its tendency to adhere to introduction system components.[2] To minimize this, thorough and extended rinsing of the spray chamber and tubing with an appropriate cleaning solution is recommended between samples. Some studies suggest using gold-based solutions or specific complexing agents in the rinse solution to aid in mercury washout.
Q3: What causes peak tailing or poor separation in the chromatographic analysis of organomercurials?
A3: Peak tailing or poor separation can stem from several factors, including inappropriate mobile phase composition, column degradation, or interactions between the analytes and active sites on the stationary phase.[4][5] Optimizing the mobile phase pH and ionic strength, using a guard column, and ensuring proper column conditioning can help mitigate these issues. For challenging separations, derivatization of the organomercurial compounds can improve chromatographic behavior.[6][7]
Q4: Are there alternatives to derivatization for the analysis of non-volatile organomercurial compounds by GC?
A4: While derivatization is a common approach to increase the volatility of organomercurials for Gas Chromatography (GC) analysis, alternative techniques exist.[8] High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can directly analyze many non-volatile organomercurials without derivatization.[1][9]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Analyte Signal
| Potential Cause | Troubleshooting Step |
| Analyte Loss During Sample Preparation | Review your digestion procedure. Elevated temperatures in open systems can lead to mercury loss. Consider using a closed-vessel microwave digestion system. Ensure stabilizing agents are used for liquid samples to prevent volatilization and adsorption to container walls.[1] |
| Inefficient Vapor Generation (CV-AAS/AFS) | Check the concentration and freshness of the reducing agent (e.g., NaBH4 or SnCl2). Ensure the reaction coil is not blocked and the gas flow is optimal. Incomplete digestion can also inhibit the reduction process.[10] |
| Detector Malfunction | Verify detector settings and ensure the lamp (in AAS/AFS) is functioning correctly. Run a known standard to confirm instrument performance.[11] |
Issue 2: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Step |
| Sample Heterogeneity | Ensure the sample is thoroughly homogenized before taking an aliquot for analysis. This is particularly critical for solid and tissue samples. |
| Contamination | Use ultra-pure reagents and acid-leached labware. Analyze procedural blanks to identify and quantify any background mercury levels.[1] |
| Inconsistent Derivatization (if applicable) | Optimize derivatization reaction conditions (temperature, time, reagent concentration) to ensure complete and reproducible derivatization of the target analytes.[7] |
| Fluctuating Instrument Conditions | Monitor instrument parameters such as plasma stability (ICP-MS), gas flows, and detector voltage.[11] Allow for adequate warm-up time before analysis. |
Issue 3: Spectral and Chemical Interferences
| Potential Cause | Troubleshooting Step |
| Spectral Interferences (e.g., in CV-AAS) | Non-specific absorption from volatile organic compounds or acid gases can interfere with mercury's absorption line.[10] Ensure complete digestion to remove organic matrices. Use a background correction technique if available on your instrument. |
| Chemical Interferences (Vapor Generation) | Certain ions in the sample matrix can suppress the reduction of mercury to its elemental form.[10] Diluting the sample can often mitigate these effects.[10][12] Matrix matching of calibration standards can also compensate for these interferences.[13] |
| Isobaric Interferences (ICP-MS) | While less common for mercury, check for potential isobaric overlaps with other elements in your sample matrix and use appropriate correction equations if necessary. |
Experimental Protocols
Protocol 1: Speciation of Methylmercury (MeHg) and Inorganic Mercury (Hg(II)) in Biological Tissue using HPLC-ICP-MS
This protocol outlines a common method for the separation and quantification of methylmercury and inorganic mercury in biological samples.
-
Sample Preparation (Microwave-Assisted Extraction):
-
Weigh approximately 0.25 g of homogenized tissue into a microwave digestion vessel.
-
Add 5 mL of a suitable extraction solution (e.g., 2% L-cysteine in 1 M HCl).
-
Seal the vessel and perform microwave-assisted extraction using a programmed temperature ramp (e.g., 30 minutes at 80°C).
-
After cooling, centrifuge the extract and filter the supernatant through a 0.45 µm filter.
-
-
Chromatographic Separation:
-
HPLC System: A system equipped with a C18 reverse-phase column is typically used.
-
Mobile Phase: An isocratic mobile phase containing a complexing agent is common. For example, a solution of 0.1% L-cysteine and 0.1% 2-mercaptoethanol in a buffered aqueous solution (e.g., ammonium acetate) at a pH of ~6.5.[14]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Detection (ICP-MS):
-
The eluent from the HPLC is directly introduced into the ICP-MS nebulizer.
-
Monitor the signal for the most abundant mercury isotope (e.g., ²⁰²Hg).
-
Create a calibration curve using certified standards of methylmercury and inorganic mercury.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to MeHg and Hg(II) based on their retention times.
-
Quantify the concentration of each species using the calibration curve.
-
Visualizations
Caption: Workflow for organomercurial speciation analysis.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Frontiers | Strategies for mercury speciation with single and multi-element approaches by HPLC-ICP-MS [frontiersin.org]
- 2. biocienciasims.ufba.br [biocienciasims.ufba.br]
- 3. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 4. chromtech.com [chromtech.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Application of chromatographic and electrophoretic methodology to the speciation of organomercury compounds in food analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Determination of Hg and organomercury species following SPME: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new technique for the separation and analysis of organomercury compounds: HPLC-PCO-CVAAS (Conference) | OSTI.GOV [osti.gov]
- 10. mercuryanalyser.com [mercuryanalyser.com]
- 11. Troubleshooting Mercury Detection System Issues - Get a Quote - Mercury Instrument LLC [mercury-instrumentsusa.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. Interference from Soluble Iron on Mercury Determination in Water by Cold Vapor Atomic Absorption Spectrometry (CV-AAS) with Sodium Borohydride as Reductant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reversed-phase high-performance liquid chromatographic separation of inorganic mercury and methylmercury driven by their different coordination chemistry towards thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected side effects in animal studies with Meralluride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during animal studies with Meralluride. Given that this compound is a mercurial diuretic with historical usage, this guide synthesizes available data to address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an organomercurial compound previously used as a diuretic. Its primary mechanism of action is the inhibition of sodium and chloride reabsorption in the thick ascending limb of the loop of Henle in the kidneys. This action leads to increased excretion of salt and water (diuresis). The mercuric ion (Hg2+) from this compound is believed to bind to sulfhydryl groups of enzymes involved in ion transport.
Q2: Why is this compound no longer in common use?
A2: this compound and other mercurial diuretics have been largely superseded by safer and more effective diuretics, such as thiazides and loop diuretics (e.g., furosemide). The primary reason for their discontinuation is the risk of serious toxicity, particularly to the kidneys.
Q3: What are the known, expected side effects of this compound in animal studies?
A3: The expected side effects are primarily related to its diuretic action and mercury content. These include:
-
Dehydration and Electrolyte Imbalance: Due to excessive fluid and electrolyte loss, animals may exhibit signs of dehydration, hypochloremia, hyponatremia, and hypokalemia.
-
Renal Effects: Increased urine output is the intended effect. However, this can be accompanied by changes in kidney function markers.
-
Local Irritation: Pain and inflammation at the injection site can occur.
Q4: What are some of the unexpected or severe side effects reported with mercurial diuretics like this compound?
A4: Beyond the expected diuretic effects, mercurial diuretics can cause severe and sometimes unpredictable adverse reactions. These include:
-
Nephrotoxicity: Acute kidney injury, including renal tubular damage, is a significant risk.
-
Cardiotoxicity: While less documented for this compound specifically, other mercurials have been associated with cardiac effects.
-
Hypersensitivity Reactions: Allergic reactions can occur.
-
Systemic Mercury Poisoning (Mercurialism): With chronic administration, mercury can accumulate in the body, leading to systemic toxicity.
Troubleshooting Guides
Issue 1: Excessive Diuresis, Dehydration, and Electrolyte Imbalance
-
Symptoms: Rapid weight loss, lethargy, sunken eyes, decreased skin turgor, muscle weakness, abnormal heart rhythms (in severe cases).
-
Troubleshooting Steps:
-
Re-evaluate Dosage: The diuretic response to this compound can be potent. Consider reducing the dose in subsequent experiments.
-
Fluid and Electrolyte Monitoring: Implement regular monitoring of serum electrolytes (Na+, K+, Cl-) and markers of dehydration (hematocrit, serum protein).
-
Supportive Care: Provide supplemental fluids (e.g., subcutaneous or intravenous saline) and electrolytes as needed to maintain homeostasis.
-
Hydration Status: Ensure animals have free access to water. For studies requiring precise fluid balance, consider using metabolic cages to accurately measure water intake and urine output.
-
Issue 2: Signs of Renal Toxicity
-
Symptoms: Oliguria (decreased urine output) or anuria (no urine output) following an initial diuretic phase, elevated serum creatinine and blood urea nitrogen (BUN), presence of protein or casts in the urine. Histological examination may reveal renal tubular necrosis.
-
Troubleshooting Steps:
-
Immediate Cessation: Discontinue this compound administration immediately if signs of severe renal toxicity appear.
-
Kidney Function Monitoring: Increase the frequency of blood and urine analysis to track the progression of renal damage.
-
Histopathology: At the end of the study, or if an animal is euthanized due to declining health, perform a thorough histological examination of the kidneys to assess the extent of tubular damage. A 1963 study on rats injected with this compound revealed ultrastructural changes in the proximal tubules, including mitochondrial swelling and vacuolation.[1]
-
Dose-Response Assessment: If the study design allows, use a range of doses to identify a potential therapeutic window with acceptable renal risk.
-
Issue 3: Unexpected Lethargy, Anorexia, or Neurological Signs
-
Symptoms: Decreased food and water intake, reduced activity, ataxia (incoordination), tremors.
-
Troubleshooting Steps:
-
Rule out Dehydration and Electrolyte Imbalance: These are the most common causes of such non-specific signs.
-
Consider Systemic Mercury Toxicity: While more likely with chronic dosing, be aware of the potential for mercury accumulation.
-
Monitor Body Weight and Food/Water Intake Daily: These simple measurements are sensitive indicators of animal well-being.
-
Blood Glucose Monitoring: Hypoglycemia can sometimes manifest with these signs.
-
Data Presentation
Table 1: Potential Unexpected Side Effects of this compound and Recommended Monitoring Parameters
| Unexpected Side Effect | Clinical Signs | Monitoring Parameters | Recommended Action |
| Acute Kidney Injury | Decreased urine output (after initial diuresis), lethargy, anorexia. | Serum creatinine, BUN, urinalysis (protein, glucose, casts), kidney histology. | Cease administration, supportive care. |
| Severe Electrolyte Depletion | Muscle weakness, cardiac arrhythmias, lethargy. | Serum Na+, K+, Cl-. | Dose reduction, electrolyte supplementation. |
| Systemic Mercury Toxicity | Neurological signs (tremors, ataxia), weight loss, anorexia. | Blood and tissue mercury levels (if available). | Cease administration. |
| Hypersensitivity Reaction | Skin rash, anaphylaxis (rare). | Clinical observation. | Cease administration, provide supportive care. |
Experimental Protocols
Protocol: Acute Diuretic Activity of this compound in Rats
-
Animals: Male or female Wistar or Sprague-Dawley rats (200-250g).
-
Housing: House animals in metabolic cages for the duration of the experiment to allow for accurate urine collection.
-
Acclimatization: Allow animals to acclimate to the metabolic cages for at least 24 hours before the experiment. Provide food and water ad libitum.
-
Fasting: Withhold food (but not water) for 18 hours prior to the experiment to ensure uniform hydration and minimize variability in gastrointestinal contents.
-
Hydration: Administer a hydrating load of 0.9% saline (25 mL/kg body weight) orally by gavage to all animals.
-
Grouping (Example):
-
Group 1 (Control): Vehicle (e.g., 0.9% saline) administered intraperitoneally (IP) or intramuscularly (IM).
-
Group 2 (Positive Control): Furosemide (10 mg/kg) administered IP.
-
Group 3 (Test Article): this compound (dose to be determined by pilot studies) administered IP or IM.
-
-
Urine Collection: Collect urine at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) after drug administration.
-
Measurements:
-
Urine Volume: Record the cumulative urine volume at each time point.
-
Urine Electrolytes: Analyze urine for Na+, K+, and Cl- concentrations.
-
Blood Samples: Collect blood at the end of the study to measure serum electrolytes, creatinine, and BUN.
-
-
Data Analysis: Compare the urine output and electrolyte excretion between the control, positive control, and this compound-treated groups.
Visualizations
Caption: Mechanism of action of this compound leading to diuresis.
References
Validation & Comparative
A Comparative Analysis of Meralluride and Modern Loop Diuretics: Furosemide as a Case Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the historical mercurial diuretic, meralluride, and the widely used modern loop diuretic, furosemide. The content is tailored for a scientific audience, emphasizing mechanistic differences, quantitative comparisons of efficacy and safety, and detailed experimental protocols relevant to diuretic drug development.
Introduction: A Shift in Diuretic Therapy
Diuretic therapy has been a cornerstone in managing fluid overload in various clinical conditions, including heart failure, cirrhosis, and renal disease. The evolution of diuretics from crude mercurial compounds to highly specific molecularly targeted agents represents a significant advancement in pharmacology and patient safety. This compound, an organomercurial, was once a potent and frequently used diuretic. However, its use was discontinued due to significant toxicity concerns, primarily related to mercury.[1] Furosemide, a sulfonamide-derived loop diuretic, emerged in the 1960s and has since become a first-line agent for potent diuresis, offering a superior safety profile and a well-characterized mechanism of action.[2][3] This guide will dissect the key differences between these two agents, providing a comprehensive overview for researchers in the field.
Mechanism of Action: From Non-Specific Enzyme Inhibition to Targeted Ion Co-transporter Blockade
The fundamental difference between this compound and furosemide lies in their mechanism of action at the molecular level.
This compound: As a mercurial diuretic, this compound's mechanism was not fully elucidated during its time of use. It is now understood that mercurial compounds, including this compound, exert their diuretic effect by inhibiting sulfhydryl (-SH) groups on various enzymes within the renal tubules.[4] This non-specific inhibition is believed to reduce the reabsorption of sodium in the ascending loop of Henle, leading to diuresis.[1] The high affinity of mercury for thiol groups is also the basis for its toxicity.[4]
Furosemide: Furosemide and other loop diuretics have a much more specific target. They act by inhibiting the Na+/K+/2Cl- cotransporter (NKCC2) located in the apical membrane of the thick ascending limb of the loop of Henle.[5][6] By binding to the chloride-binding site of the NKCC2 protein, furosemide blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the bloodstream.[5][7] This inhibition of ion transport leads to a significant increase in the excretion of these ions and, consequently, water, resulting in potent diuresis.[5]
Signaling Pathway of Furosemide Action
The following diagram illustrates the signaling pathway of furosemide's inhibitory action on the NKCC2 cotransporter in the thick ascending limb of the loop of Henle.
Caption: Furosemide inhibits the NKCC2 cotransporter in the thick ascending limb.
Quantitative Comparison
Direct comparative quantitative data between this compound and furosemide is limited due to the discontinuation of this compound before the advent of modern comparative clinical trials. The following tables summarize available data and established properties.
Table 1: Pharmacokinetic Properties
| Parameter | This compound | Furosemide |
| Class | Organomercurial Diuretic | Loop Diuretic |
| Bioavailability | Poor oral absorption; primarily administered parenterally | Highly variable (10-100%); average ~50%[8] |
| Protein Binding | High | >95%[9] |
| Metabolism | Releases inorganic mercury | Primarily glucuronidation in the kidney and liver |
| Half-life | Not well-established; prolonged due to mercury accumulation | ~2 hours (prolonged in renal impairment)[10] |
| Excretion | Primarily renal | Renal (as unchanged drug and metabolites) and fecal[11] |
Table 2: Pharmacodynamic and Clinical Properties
| Parameter | This compound | Furosemide |
| Primary Site of Action | Ascending loop of Henle[1] | Thick ascending limb of the loop of Henle[5] |
| Potency | Potent for its time | High-ceiling diuretic, more potent than thiazides[5] |
| Onset of Action | ~2 hours after IM injection | Oral: within 1 hour; IV: within 5 minutes |
| Duration of Action | ~12-24 hours | 6-8 hours[10] |
| Primary Indications (Historical/Current) | Edema associated with congestive heart failure | Edema (heart failure, cirrhosis, renal disease), hypertension[10] |
| Key Adverse Effects | Mercury toxicity (nephrotoxicity, neurotoxicity), electrolyte imbalance, hypersensitivity reactions[1][12] | Electrolyte imbalances (hypokalemia, hyponatremia), hypovolemia, ototoxicity, hyperuricemia[13] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Diuretic Activity in a Rodent Model (Rat)
This protocol is a modification of the Lipschitz test, a standard method for screening diuretic agents in rats.[14][15]
Objective: To determine the diuretic, saluretic (Na+ and Cl- excretion), and natriuretic (Na+ excretion) activity of a test compound compared to a vehicle control and a standard diuretic (furosemide).
Materials:
-
Male Wistar rats (150-200g)
-
Metabolic cages for individual housing and urine collection
-
Oral gavage needles
-
0.9% saline solution
-
Test compound
-
Furosemide (standard)
-
Vehicle (e.g., distilled water with 0.5% carboxymethyl cellulose)
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Acclimatization: House rats in metabolic cages for 24-48 hours before the experiment to allow for adaptation.
-
Fasting: Fast animals for 18 hours prior to the experiment with free access to water.
-
Hydration: Administer 0.9% saline solution orally at a volume of 25 mL/kg body weight to all animals to ensure a uniform hydration state.[14]
-
Grouping and Dosing: Divide animals into groups (n=6-8 per group):
-
Control Group: Administer the vehicle orally.
-
Standard Group: Administer furosemide (e.g., 10 mg/kg) orally.[14]
-
Test Groups: Administer the test compound at various doses orally.
-
-
Urine Collection: Place each rat in an individual metabolic cage immediately after dosing. Collect urine at regular intervals (e.g., every hour for the first 5 hours) and then for a total of 24 hours.[15]
-
Measurements:
-
Record the total volume of urine for each animal at each time point.
-
Measure the concentration of Na+, K+, and Cl- in the collected urine samples.
-
-
Data Analysis:
-
Diuretic Index: (Urine volume of test group) / (Urine volume of control group).
-
Saluretic Index: (Total Na+ and Cl- excretion of test group) / (Total Na+ and Cl- excretion of control group).
-
Natriuretic Index: (Total Na+ excretion of test group) / (Total Na+ excretion of control group).
-
Compare the indices of the test groups to the standard group (furosemide).
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vivo diuretic study described above.
Caption: General experimental workflow for in vivo diuretic studies in rodents.
Protocol 2: Clinical Trial Protocol for Diuretic Efficacy in Acute Heart Failure
This protocol outlines a general design for a clinical trial to evaluate the efficacy of a diuretic in patients with acute heart failure (AHF), based on principles from studies like the ENACT-HF and DOSE trials.[16][17]
Objective: To assess the efficacy and safety of a diuretic therapy protocol in patients hospitalized with AHF and volume overload.
Study Design: A multicenter, randomized, open-label, controlled trial.
Inclusion Criteria:
-
Adult patients (≥18 years) hospitalized with a primary diagnosis of AHF.
-
At least one sign of volume overload (e.g., peripheral edema, ascites, pulmonary congestion on chest X-ray).
-
Elevated natriuretic peptides (e.g., BNP > 250 pg/mL or NT-proBNP > 1000 pg/mL).[17]
-
Requirement for intravenous loop diuretic therapy.
Exclusion Criteria:
-
Systolic blood pressure < 90 mmHg.
-
End-stage renal disease requiring dialysis.
-
Cardiogenic shock.
Intervention:
-
Treatment Arm: A standardized, protocol-guided diuretic therapy. This may involve an initial IV bolus of furosemide (e.g., double the patient's oral home dose), followed by assessment of diuretic response (urine output and spot urine sodium) at 2 and 6 hours.[16] Subsequent doses are adjusted based on this response.
-
Control Arm: Standard of care, where the diuretic type, dose, and frequency are at the discretion of the treating physician.
Primary Endpoint:
-
Total natriuresis (sodium excretion in mmol) over the first 24 hours.[16]
Secondary Endpoints:
-
Total urine output over 24 and 48 hours.
-
Change in body weight from baseline to 72 hours.
-
Change in a validated dyspnea score.
-
Length of hospital stay.
-
Incidence of adverse events (e.g., worsening renal function, hypokalemia).
Study Procedures:
-
Screening and Randomization: Eligible patients are randomized to either the treatment or control arm upon hospital admission.
-
Baseline Assessments: Collection of baseline demographics, clinical characteristics, body weight, and laboratory parameters (including renal function and electrolytes).
-
Intervention Administration: The assigned diuretic regimen is initiated.
-
Monitoring and Data Collection:
-
Hourly urine output for the first 24 hours.
-
Spot urine sodium at specified time points (e.g., 2 hours post-initial dose).
-
Daily body weight.
-
Daily assessment of symptoms and signs of congestion.
-
Regular monitoring of serum electrolytes and renal function.
-
-
Follow-up: Patients are followed for the duration of their hospital stay and may have a post-discharge follow-up to assess for readmission rates.
Statistical Analysis: The primary endpoint will be compared between the two groups using an appropriate statistical test (e.g., t-test or non-parametric equivalent). Secondary endpoints will be analyzed similarly.
Conclusion: A Paradigm Shift in Diuretic Development
The transition from this compound to furosemide exemplifies a paradigm shift in drug development, moving from compounds with broad, non-specific activity and significant toxicity to highly targeted molecules with a well-defined mechanism of action and a more favorable safety profile. While both agents effectively induce diuresis by acting on the loop of Henle, furosemide's specific inhibition of the NKCC2 cotransporter provides a clear advantage in terms of both efficacy and safety. The experimental protocols outlined provide a framework for the continued development and evaluation of novel diuretic agents, with a focus on quantifiable measures of efficacy and a thorough assessment of safety. For researchers and drug development professionals, the story of this compound and furosemide serves as a crucial reminder of the importance of understanding molecular mechanisms to design safer and more effective therapies.
References
- 1. Mercurial diuretic - Wikipedia [en.wikipedia.org]
- 2. Medicinal diuretics by Waris Nawaz | PPTX [slideshare.net]
- 3. A comparison of the diuretic effects of mercuhydrin (this compound) administered by several routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C16H23HgN6NaO8 | CID 11764862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. From Fish Physiology to Human Disease: The Discovery of the NCC, NKCC2, and the Cation-Coupled Chloride Cotransporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. A reappraisal of loop diuretic choice in heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of furosemide in normal subjects and functionally anephric patients | Semantic Scholar [semanticscholar.org]
- 10. scilit.com [scilit.com]
- 11. Comparison of the pharmacokinetics and pharmacodynamics of torasemide and furosemide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative study of the local toxic action of mercurial diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Loop Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. njppp.com [njppp.com]
- 16. ahajournals.org [ahajournals.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of the Nephrotoxicity of Mercurial Diuretics: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nephrotoxicity of different mercurial diuretics. Due to the discontinuation of these compounds in clinical practice for several decades, this guide synthesizes information from historical literature and general principles of heavy metal toxicology. While direct, modern comparative studies with extensive quantitative data are unavailable, this document aims to provide a comprehensive overview based on existing knowledge.
Introduction to Mercurial Diuretics
Mercurial diuretics, a class of drugs widely used in the mid-20th century, were effective in promoting diuresis by reducing sodium reabsorption in the ascending loop of Henle.[1] Their mechanism of action involves the inhibition of the Na+/K+/2Cl- cotransporter and interaction with sulfhydryl enzymes in the kidney tubules. However, their clinical use was largely abandoned due to their significant nephrotoxic potential.[1] This guide focuses on a comparative analysis of the nephrotoxicity of prominent mercurial diuretics, including mersalyl, mercaptomerin, and chlormerodrin.
Comparative Nephrotoxicity
Direct quantitative comparisons of the nephrotoxicity of different mercurial diuretics are scarce in the available literature. However, historical accounts and the understanding of their chemical structures allow for a qualitative assessment. The toxicity of these compounds is primarily attributed to the mercury content and the lability of the carbon-mercury bond, which determines the amount of free mercuric ions released in the renal tubules.
Key Observations from Historical Literature:
-
All mercurial diuretics have the potential to cause renal tubular necrosis.[2]
-
The severity of nephrotoxicity was observed to be dose-dependent.
-
The route of administration and the frequency of dosing were critical factors in the development of renal damage.
-
Pathological changes induced by mercurial diuretics often included vacuolar degeneration of tubular epithelial cells.
Due to the lack of standardized comparative studies, a definitive ranking of these diuretics by their nephrotoxic potential is not feasible. The risk of severe renal adverse effects was a recognized concern for all compounds in this class.
Data on Nephrotoxicity Markers
While direct comparative tables from a single study are not available, the following table compiles representative data on nephrotoxicity markers for mercury compounds, which can be considered indicative of the effects of mercurial diuretics. This data is based on studies of mercury-induced nephrotoxicity in animal models.
| Marker | Mercury Compound | Species | Dose | Observation | Reference |
| Blood Urea Nitrogen (BUN) | Mercuric Chloride | Rat | 0.5 mg/kg | Significant increase compared to control | [3] |
| Serum Creatinine | Mercuric Chloride | Rat | 0.5 mg/kg | Significant increase compared to control | [3] |
| Urinary Kim-1 | Mercuric Chloride | Rat | 0.25 mg/kg | 14-fold increase | [3] |
| Kidney Kim-1/Havcr1 mRNA | Mercuric Chloride | Rat | 0.25 mg/kg | 71-fold increase | [3] |
| Histopathology | Mercurial Diuretics | Human | Therapeutic Doses | Renal tubular necrosis | [2] |
Note: This table is a composite representation and not from a single comparative study of different mercurial diuretics. Kim-1 (Kidney Injury Molecule-1) is a more modern biomarker of kidney injury and was not used in the era of mercurial diuretics. The data on mercuric chloride is included to provide a general toxicological profile of mercury.
Experimental Protocols
The following is a generalized experimental protocol for assessing the nephrotoxicity of mercurial diuretics in a rodent model, based on methodologies described in historical and modern toxicological studies.
Objective: To compare the nephrotoxic potential of different mercurial diuretics (e.g., Mersalyl, Mercaptomerin, Chlormerodrin).
Animal Model: Male Sprague-Dawley rats (200-250g).
Groups:
-
Control (Vehicle)
-
Mersalyl (low dose)
-
Mersalyl (high dose)
-
Mercaptomerin (low dose)
-
Mercaptomerin (high dose)
-
Chlormerodrin (low dose)
-
Chlormerodrin (high dose)
Procedure:
-
Acclimatization: Animals are acclimatized for one week before the experiment.
-
Dosing: Diuretics are administered via intramuscular injection daily for a predetermined period (e.g., 7 days). Doses would be determined based on historical therapeutic ranges and pilot toxicity studies.
-
Sample Collection:
-
Urine: 24-hour urine samples are collected in metabolic cages at baseline and at the end of the study for analysis of kidney injury biomarkers (e.g., Kim-1, NAG).
-
Blood: Blood samples are collected at baseline and at sacrifice for measurement of BUN and serum creatinine.
-
-
Necropsy and Histopathology: At the end of the study, animals are euthanized. Kidneys are harvested, weighed, and fixed in 10% neutral buffered formalin. Tissues are then processed for histopathological examination. Sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess for tubular necrosis, degeneration, and other signs of renal injury.
-
Data Analysis: Statistical analysis is performed to compare the different groups.
Signaling Pathways in Mercurial Diuretic-Induced Nephrotoxicity
The primary mechanism of mercurial diuretic-induced nephrotoxicity involves the interaction of mercury with sulfhydryl groups of proteins in renal tubular cells. This leads to a cascade of events culminating in cell death. While specific differences in the signaling pathways activated by different mercurial diuretics have not been elucidated, the general pathway of heavy metal-induced nephrotoxicity is understood to involve oxidative stress.
The following diagram illustrates the generalized signaling pathway of mercury-induced nephrotoxicity.
Caption: Generalized signaling pathway of mercurial diuretic-induced nephrotoxicity.
Experimental Workflow for Comparative Nephrotoxicity Analysis
The following diagram outlines a typical experimental workflow for a comparative analysis of the nephrotoxicity of different mercurial diuretics.
Caption: Experimental workflow for comparative nephrotoxicity analysis.
Conclusion
While mercurial diuretics are no longer in clinical use, understanding their nephrotoxic properties remains relevant for toxicological research and the development of safer diuretic therapies. This guide provides a framework for comparing the nephrotoxicity of these historical compounds, acknowledging the limitations of the available data. The primary mechanism of toxicity for all mercurial diuretics is related to the cellular damage induced by mercury, with oxidative stress playing a key role. Future research into the differential effects of various organic mercury compounds could still provide valuable insights into the mechanisms of heavy metal-induced renal injury.
References
Validating Historical Findings on Meralluride's Diuretic Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the diuretic potency of Meralluride, a historically significant organomercurial diuretic. By examining available historical data and comparing it with contemporaneous and modern diuretic alternatives, this document aims to validate and contextualize the early findings on this compound's efficacy. The information is intended for researchers, scientists, and drug development professionals interested in the evolution of diuretic therapy and the methodologies used to evaluate it.
Historical Context and Mechanism of Action
This compound, an organomercurial compound, was a potent diuretic used extensively in the mid-20th century for managing edema associated with congestive heart failure, nephrotic syndrome, and cirrhosis of the liver.[1][2] Its use declined significantly with the advent of safer and equally effective diuretics, such as thiazides and loop diuretics, due to the inherent toxicity of mercury.[2][3]
The diuretic action of this compound and other mercurials stems from the inhibition of chloride and sodium reabsorption in the ascending limb of the loop of Henle.[2][4] The mercuric ion (Hg2+) is believed to bind to sulfhydryl groups of enzymes in the renal tubules, thereby impairing active chloride transport.[4] This mechanism of action places it in the category of high-ceiling or loop diuretics, similar to modern drugs like furosemide.
Comparative Diuretic Potency
Direct quantitative comparisons of this compound with modern diuretics in head-to-head clinical trials from the historical era are scarce in digitized records. However, by synthesizing information from historical reviews and early comparative studies, a qualitative and semi-quantitative picture of its potency can be established.
Data Summary: Diuretic Potency Comparison
| Diuretic Class | Drug Example(s) | Mechanism of Action | Site of Action | Relative Potency (Natriuresis) | Onset/Duration of Action | Key Historical Notes |
| Organomercurial | This compound , Mercaptomerin | Inhibition of Na+-K+-2Cl- cotransport | Thick Ascending Loop of Henle | High | Parenteral administration required for maximal effect. | Considered a potent diuretic of its time but largely abandoned due to mercury toxicity.[2] |
| Thiazide | Chlorothiazide, Hydrochlorothiazide | Inhibition of Na+-Cl- cotransport | Distal Convoluted Tubule | Moderate | Orally active, revolutionized hypertension treatment.[4][5] | Often used as a comparator in early studies of newer diuretics. |
| Loop Diuretic | Furosemide, Ethacrynic acid | Inhibition of Na+-K+-2Cl- cotransport | Thick Ascending Loop of Henle | Very High | Potent and rapid onset, effective in renal impairment.[4][6] | Furosemide, introduced in the 1960s, became a new standard for high-potency diuretics.[4] |
Experimental Protocols: Historical Evaluation of Diuretic Potency
The potency of diuretics in the mid-20th century was primarily determined through human bioassays and animal models. These protocols focused on measuring the increase in urine volume and electrolyte excretion following drug administration.
Human Bioassay for Diuretic Potency (General Protocol)
A common method for assessing diuretic potency in humans during the era of this compound involved the following steps:
-
Subject Selection: Healthy volunteers or patients with stable congestive heart failure were selected. Patients were often their own controls.
-
Control Period: A baseline 24-hour urine collection was performed to measure spontaneous urine output and electrolyte (sodium, potassium, chloride) excretion.
-
Drug Administration: A standardized dose of the diuretic (e.g., this compound) was administered, typically via intramuscular injection to ensure complete bioavailability.
-
Post-Drug Urine Collection: Urine was collected for a defined period, usually 24 hours, after drug administration.
-
Analysis: The volume of urine and the concentration of electrolytes were measured and compared to the control period. The net increase in urine volume and electrolyte excretion was attributed to the diuretic effect of the drug.
-
Comparative Studies: To compare the potency of different diuretics, a crossover design was often employed, where the same subjects would receive different diuretics on separate occasions, with a washout period in between.
The Lipschitz Test (Animal Model)
The Lipschitz test, developed in 1943, was a standard preclinical method for screening diuretic activity in rats and was likely used in the broader evaluation of diuretic compounds during the time of this compound's use.
-
Animal Preparation: Male Wistar rats were typically used. Food was withdrawn 15 hours prior to the experiment, but water was available ad libitum until the start.
-
Grouping: Animals were divided into control, standard (e.g., treated with a high dose of urea), and test groups.
-
Drug Administration: The test compound (e.g., this compound) was administered orally or parenterally. A saline load (e.g., 5 mL of 0.9% NaCl per 100g body weight) was given to all animals to ensure adequate hydration and urine flow.
-
Urine Collection: Rats were placed in metabolic cages that allowed for the separate collection of urine and feces. Urine was collected over a period of 5 to 24 hours.
-
Measurement and Evaluation: The total volume of urine excreted per 100g of body weight was calculated. The "Lipschitz value" was then determined as the ratio of the urine output in the test group to that in the standard (urea-treated) group. A Lipschitz value greater than 1.0 indicated a diuretic effect, with values of 2.0 or more suggesting a potent diuretic. Sodium and other electrolyte concentrations in the urine were also often measured using flame photometry.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of different diuretic classes and a typical experimental workflow for evaluating diuretic potency.
Caption: Mechanism of Action for Different Diuretic Classes.
Caption: Experimental Workflow for Diuretic Potency Evaluation.
Conclusion
References
- 1. Thirty years of mercurial diuretics; a review of their history and present status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mercurial diuretic - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Historical perspective of low- vs. high-dose diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loop Diuretics: An Overview of Its History and Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of Meralluride's Impact on Renal Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of the organomercurial diuretic Meralluride on key renal function parameters across different species. Due to the historical nature of research on mercurial diuretics, direct comparative studies are scarce. This document collates available data from various experimental studies to offer a synthesized cross-species perspective, highlighting the observed effects on renal hemodynamics and electrolyte excretion. The data presented herein is intended to support further research and drug development efforts in the field of nephrology and pharmacology.
Quantitative Effects of this compound on Renal Function: A Cross-Species Summary
The following tables summarize the quantitative data extracted from studies investigating the effects of this compound and other closely related mercurial diuretics on renal function in humans, dogs, and rats. It is critical to note that the data are derived from different studies with varying experimental protocols, dosages, and diuretic agents. Therefore, direct comparisons should be made with caution.
Table 1: Effects of this compound on Renal Hemodynamics
| Species | Diuretic Agent | Dosage | Glomerular Filtration Rate (GFR) | Renal Plasma Flow (RPF) | Source |
| Human | This compound | 2 mL (IM) | No significant change | Not Reported | [1] |
| Dog | Mercuhydrin | Not Specified | Data not available in abstract | Data not available in abstract | [2] |
| Rat | This compound | Intraperitoneal | Variable changes at the glomerular level observed via electron microscopy | Not Reported | [3] |
Table 2: Effects of this compound on Urine Output and Electrolyte Excretion
| Species | Diuretic Agent | Dosage | Urine Flow Rate | Sodium (Na+) Excretion | Potassium (K+) Excretion | Chloride (Cl-) Excretion | Source |
| Human | This compound | 2 mL (IM) | Significant increase | Significant increase | Significant increase | Significant increase | [1] |
| Human | Mersalyl | 0.2 Gm | Peak rate of 18.5 mL/min | Markedly increased | Not Reported | Markedly increased | [4] |
| Dog | Mercuhydrin | Not Specified | Increased | Increased | Data not available in abstract | Increased | [2] |
| Rat | Mercuric Chloride | 2, 3, 6, or 10 mg/kg (SC) | Increased (unless anuric) | Increased | Not Reported | Not Reported | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Human Studies (Goldstein et al., 1961)[1]
-
Subjects: Studies were performed on hydrated human subjects.
-
Procedure:
-
Subjects were hydrated with water to induce a state of water diuresis.
-
Control urine samples were collected to establish baseline renal function.
-
This compound (2 mL) was administered intramuscularly.
-
Post-administration urine samples were collected at timed intervals.
-
Blood samples were drawn to determine plasma concentrations of relevant substances.
-
-
Measurements:
-
Glomerular Filtration Rate (GFR): Determined by inulin clearance. The formula used is GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.
-
Urine Flow Rate: Measured directly from the volume of urine collected over a specific time period.
-
Electrolyte Excretion: Sodium and potassium concentrations in urine and plasma were measured using flame photometry. Chloride concentration was determined by electrometric titration. The total excretion was calculated by multiplying the concentration by the urine flow rate.
-
Canine Studies (Barrett, 1950 - referenced in[2])
-
Animal Preparation: Anesthetized dogs would be used. Catheters would be placed in the bladder for urine collection and in an artery and vein for blood sampling and drug administration, respectively.
-
Procedure:
-
A control period would be established to measure baseline renal parameters.
-
The mercurial diuretic (e.g., Mercuhydrin) would be administered, often intravenously.
-
Urine and blood samples would be collected at regular intervals post-administration.
-
-
Measurements:
-
GFR and RPF: Typically measured using clearance techniques, such as inulin for GFR and para-aminohippurate (PAH) for RPF.
-
Urine Flow and Electrolyte Excretion: Measured similarly to the human studies.
-
Rodent Studies (Sanabria, 1963)[3]
This study focused on the ultrastructural changes in the rat kidney.
-
Animal Model: Rats were used as the experimental model.
-
Procedure:
-
Rats were injected intraperitoneally with this compound.
-
At specified time points after injection, the rats were sacrificed.
-
The kidneys were excised and processed for electron microscopy.
-
-
Analysis: The ultrastructure of different parts of the nephron, including the glomerulus, proximal tubules, and distal tubules, was examined to identify any structural changes induced by the diuretic.
Visualizations
Signaling Pathway of this compound
The primary mechanism of action of mercurial diuretics like this compound involves the inhibition of ion transport in the renal tubules through interaction with sulfhydryl groups of cellular proteins.
Caption: Proposed mechanism of this compound action in renal tubular cells.
Experimental Workflow for Assessing Diuretic Effects
The following diagram illustrates a generalized workflow for evaluating the effects of a diuretic on renal function in an animal model.
Caption: Generalized workflow for in vivo assessment of diuretic renal effects.
References
- 1. EFFECT OF this compound ON SOLUTE AND WATER EXCRETION IN HYDRATED MAN: COMMENTS ON SITE OF ACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acpjournals.org [acpjournals.org]
- 3. EFFECT OF ORGANOMERCURIALS ON THE RENAL CONCENTRATING OPERATION IN HYDROPENIC MAN: COMMENTS ON SITE OF ACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Glomerular Filtration Rate, Urine Production, and Fractional Clearance of Electrolytes in Acute Kidney Injury in Dogs and Their Association with Survival - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the antimicrobial efficacy of Meralluride
For Immediate Release
A comprehensive review of available scientific literature reveals that Meralluride, an organomercurial compound historically used as a diuretic, exhibits antimicrobial properties, specifically a lethal effect against Proteus mirabilis. This guide provides a comparative analysis of its efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
I. Comparative Antimicrobial Efficacy
While extensive research on the antimicrobial spectrum of this compound is limited, a key study in Antimicrobial Agents and Chemotherapy demonstrated its efficacy against Proteus mirabilis, a gram-negative bacterium commonly associated with urinary tract infections. The study established that the lethal effect of this compound on P. mirabilis occurs at the same concentration that inhibits the bacterium's urease activity.
To provide a comparative perspective, the following table summarizes the lethal concentration of this compound against Proteus mirabilis alongside the Minimum Inhibitory Concentrations (MICs) of commonly used antibiotics against the same organism. It is important to note that the lethal concentration of this compound and the MICs of other antibiotics are different measures of antimicrobial activity, with the former indicating the concentration required to kill the organism and the latter indicating the concentration to inhibit its growth.
| Antimicrobial Agent | Microorganism | Efficacy Metric | Concentration |
| This compound | Proteus mirabilis | Lethal Concentration | Data not specified in abstract[1] |
| Ciprofloxacin | Proteus mirabilis | MIC | 0.25 - 2 µg/mL |
| Levofloxacin | Proteus mirabilis | MIC | 0.5 - 4 µg/mL |
| Trimethoprim/Sulfamethoxazole | Proteus mirabilis | MIC | 2/38 - 8/152 µg/mL |
| Gentamicin | Proteus mirabilis | MIC | 1 - 8 µg/mL |
| Amikacin | Proteus mirabilis | MIC | 8 - 32 µg/mL |
Note: The specific lethal concentration of this compound was not detailed in the available abstract. Further research is required to ascertain this value from the full-text article for a direct comparison.
II. Mechanism of Action: A Postulated Pathway
The antimicrobial action of organomercurial compounds like this compound is generally attributed to their ability to react with sulfhydryl (-SH) groups in proteins. This interaction can disrupt protein structure and function, leading to enzyme inhibition and ultimately, cell death. In the case of Proteus mirabilis, the inhibition of urease, a key enzyme in its pathogenesis, is a demonstrated effect of this compound.[1]
III. Experimental Protocols
The following outlines the general methodologies employed in studies evaluating the antimicrobial efficacy of compounds like this compound.
A. Determination of Lethal Concentration
A broth dilution method is typically used to determine the lethal concentration of an antimicrobial agent.
B. Urease Activity Assay
The inhibition of urease activity by this compound can be quantified using a colorimetric assay.
-
Reaction Mixture: A reaction mixture is prepared containing a urea substrate and a pH indicator in a suitable buffer.
-
Incubation: The bacterial urease extract and varying concentrations of this compound are added to the reaction mixture.
-
Measurement: The mixture is incubated, and the change in absorbance is measured over time. Urease activity is proportional to the rate of ammonia production, which causes a color change in the pH indicator.
-
Inhibition Calculation: The percentage of urease inhibition is calculated by comparing the enzyme activity in the presence and absence of this compound.
IV. Conclusion
The available evidence indicates that this compound possesses antimicrobial activity against Proteus mirabilis, a clinically relevant pathogen. Its mode of action is likely tied to its interaction with essential bacterial enzymes. However, a significant gap in the literature exists regarding its specific lethal concentration and its efficacy against a broader range of microorganisms. Further in-depth studies are warranted to fully characterize the antimicrobial potential of this compound and to provide a more direct comparison with existing antibiotic therapies. The historical context of organomercurial compounds suggests that while they may have antimicrobial effects, their clinical utility is limited by toxicity concerns. Modern research into such compounds would need to address these safety challenges.
References
A Comparative Guide to the Analytical Quantification of Meralluride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Meralluride, an organomercurial diuretic. Given that this compound is a legacy pharmaceutical agent, this document outlines both historical, elemental-based analytical techniques and discusses the application of modern chromatographic methods that represent the current standard for pharmaceutical analysis.
Introduction to this compound
This compound is an organomercurial compound previously used as a diuretic. Its structure consists of a mercury atom bonded to an organic moiety. Historically, the quantification of this compound often relied on the determination of its mercury content. Modern analytical practices, however, would necessitate methods capable of quantifying the intact drug molecule, ensuring a more precise assessment of its purity and stability.
Comparison of Analytical Methodologies
The following sections detail and compare different analytical approaches for this compound quantification. A summary of the performance characteristics is presented in Table 1.
Complexometric Titration of Mercury
This classical chemical method determines the concentration of mercury in a sample.
Principle: The organomercurial bond in this compound is first cleaved to release mercury(II) ions. These ions are then complexed with a chelating agent, such as ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration, indicating the complete complexation of mercury, can be determined using a colorimetric indicator or potentiometrically. A common approach involves the use of thioglycolic acid as a titrant or masking agent.
Advantages:
-
Low cost of instrumentation and reagents.
-
Well-established and understood methodology.
Disadvantages:
-
Lack of specificity for the intact this compound molecule. The method measures total mercury content, which may not distinguish the active drug from mercury-containing degradation products or impurities.
-
Lower sensitivity compared to modern instrumental methods.
-
Relatively large sample size required.
-
Use of hazardous reagents.
Cold Vapor Atomic Absorption Spectroscopy (CVAAS)
This highly sensitive technique is specific for the determination of mercury.
Principle: The sample containing this compound is first digested to release mercury in its ionic form. A reducing agent, such as stannous chloride, is then added to convert the mercury ions into volatile elemental mercury. This mercury vapor is purged from the solution and carried into the light path of an atomic absorption spectrophotometer, where its absorbance at 253.7 nm is measured.
Advantages:
-
Excellent sensitivity and specificity for mercury.
-
Established and robust methodology for trace mercury analysis.
Disadvantages:
-
Like titration, it does not quantify the intact this compound molecule.
-
Requires specialized instrumentation.
-
The sample digestion process can be time-consuming.
High-Performance Liquid Chromatography (HPLC) with UV Detection (Hypothetical Method)
Principle: A solution of the sample is injected into a liquid chromatograph. The components of the sample are separated on a stationary phase (e.g., a C18 column) based on their physicochemical properties and eluted with a mobile phase. A UV detector would monitor the eluent at a specific wavelength, and the concentration of this compound would be determined by comparing its peak area to that of a reference standard.
Advantages:
-
High specificity for the intact drug molecule, allowing for the separation from impurities and degradation products.
-
High precision and accuracy.
-
Amenable to automation for high-throughput analysis.
Disadvantages:
-
Requires more expensive and complex instrumentation compared to titration.
-
Method development and validation are required.
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | Complexometric Titration | Cold Vapor Atomic Absorption Spectroscopy (CVAAS) | High-Performance Liquid Chromatography (HPLC-UV) (Hypothetical) |
| Analyte | Total Mercury | Total Mercury | Intact this compound |
| Specificity | Low (for intact molecule) | Low (for intact molecule) | High |
| Sensitivity | Moderate | Very High | High |
| Precision | Good | Excellent | Excellent |
| Accuracy | Good | Excellent | Excellent |
| Instrumentation Cost | Low | High | Moderate to High |
| Sample Throughput | Low | Moderate | High |
| Primary Application | Determination of mercury content | Trace mercury analysis | Purity, stability, and assay of intact drug |
Experimental Protocols
Experimental Protocol for Complexometric Titration of Mercury in this compound
Principle: This protocol is based on the general principle of complexometric titration of mercury with thioglycolic acid.
Reagents:
-
Nitric Acid (concentrated)
-
Perchloric Acid (70%)
-
EDTA solution (0.01 M, standardized)
-
Thioglycolic acid solution (10% v/v)
-
Xylenol Orange indicator
-
Hexamethylenetetramine (buffer)
-
Zinc Sulfate solution (0.01 M, standardized)
Procedure:
-
Sample Preparation (Digestion): Accurately weigh a sample of this compound and transfer to a digestion flask. Add a mixture of concentrated nitric acid and perchloric acid. Heat the mixture to digest the organic matrix and release mercury(II) ions. Caution: This step should be performed in a fume hood with appropriate personal protective equipment.
-
Titration:
-
To the cooled digest, add a known excess of standardized 0.01 M EDTA solution.
-
Adjust the pH to 5.0-6.0 using a hexamethylenetetramine buffer.
-
Add a few drops of Xylenol Orange indicator.
-
Back-titrate the excess EDTA with a standardized 0.01 M Zinc Sulfate solution until the color changes from yellow to red-violet.
-
Add the thioglycolic acid solution to selectively break the mercury-EDTA complex.
-
Titrate the released EDTA with the standardized 0.01 M Zinc Sulfate solution until the endpoint is reached again.
-
-
Calculation: The amount of mercury in the sample is calculated from the volume of the Zinc Sulfate solution used in the second titration.
Experimental Protocol for CVAAS Analysis of Mercury in this compound
Principle: This protocol is a general procedure for the determination of mercury by CVAAS.
Reagents:
-
Nitric Acid (concentrated)
-
Sulfuric Acid (concentrated)
-
Potassium Permanganate solution (5% w/v)
-
Potassium Persulfate solution (5% w/v)
-
Hydroxylamine Hydrochloride/Sodium Chloride solution
-
Stannous Chloride solution (10% w/v in HCl)
-
Mercury Standard solution (1000 ppm)
Procedure:
-
Sample Digestion: Accurately weigh a sample of this compound and transfer to a BOD bottle. Add concentrated sulfuric and nitric acids. Heat in a water bath. Add potassium permanganate solution portion-wise until a purple color persists. Add potassium persulfate solution and continue heating.
-
Reduction of Excess Permanganate: Cool the sample and add hydroxylamine hydrochloride/sodium chloride solution to reduce the excess permanganate.
-
Analysis: Transfer the digested sample to the reaction vessel of the CVAAS system. Add the stannous chloride solution to reduce mercury(II) to elemental mercury. The mercury vapor is then purged into the absorption cell of the atomic absorption spectrophotometer for measurement.
-
Calibration: Prepare a series of mercury standards and digest them in the same manner as the samples. Construct a calibration curve by plotting the absorbance versus the mercury concentration.
-
Quantification: Determine the mercury concentration in the sample from the calibration curve.
Visualizations
Caption: Workflow for Complexometric Titration of Mercury.
Caption: Workflow for CVAAS Analysis of Mercury.
Caption: Relationship between Analytical Methodologies.
A Hypothetical Comparative Proteomics Guide: Unraveling the Effects of Meralluride on Kidney Cells
Disclaimer: As of late 2025, direct comparative proteomic studies on kidney cells treated specifically with Meralluride are not available in the public domain. This guide is a synthesized, hypothetical comparison based on the known mechanism of action of this compound, the established proteome of renal proximal tubule cells, and the general effects of mercurial compounds on proteins. The experimental data presented is illustrative and intended to guide future research in this area.
This guide provides a comparative overview of the hypothetical proteomic changes in human kidney proximal tubule cells (HK-2 cell line) following treatment with the mercurial diuretic, this compound. It is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular effects of diuretics on renal physiology.
Introduction to this compound and its Mechanism of Action
This compound is an organomercurial diuretic that was historically used to treat edema. Its primary site of action is the proximal tubule of the nephron, with some effect on the ascending loop of Henle. The diuretic effect of this compound is attributed to its ability to inhibit sodium and chloride reabsorption.[1] At the molecular level, the mercury component of this compound has a high affinity for sulfhydryl (-SH) groups on proteins.[2][3][4][5] This interaction can lead to the inhibition of various enzymes and transport proteins that are crucial for renal function.
This guide explores the potential downstream effects of this compound on the proteome of kidney cells, offering insights into its broader cellular impact beyond its primary diuretic function.
Hypothetical Quantitative Proteomic Analysis
For this hypothetical study, we simulated a quantitative proteomic analysis of HK-2 cells treated with a sub-lethal concentration of this compound (10 µM) for 24 hours, compared to a vehicle-treated control group. The relative abundance of proteins was determined using a label-free quantification method. The following table summarizes the hypothetical changes in the expression of key proteins.
| Protein Name | Gene Name | Cellular Localization | Function | Fold Change (this compound vs. Control) | Putative Role in this compound's Effect |
| Sodium/potassium-transporting ATPase subunit alpha-1 | ATP1A1 | Plasma Membrane | Ion transport, maintains electrochemical gradients | -2.5 | Inhibition by this compound could disrupt sodium reabsorption. |
| Sodium-hydrogen antiporter 3 | SLC9A3 | Apical Membrane | Sodium and bicarbonate reabsorption | -2.1 | A likely target for inhibiting sodium uptake in the proximal tubule. |
| Angiotensin-converting enzyme | ACE | Plasma Membrane | Blood pressure regulation, peptide metabolism | -1.8 | Known to be inhibited by mercurials, affecting renal hemodynamics.[6][7][8][9] |
| Glutathione S-transferase P | GSTP1 | Cytosol | Detoxification, antioxidant defense | +1.7 | Upregulation may represent a cellular stress response to mercury. |
| Thioredoxin | TXN | Cytosol, Mitochondria | Redox regulation, antioxidant defense | +1.5 | Increased expression could be a compensatory response to oxidative stress. |
| Heat shock protein 70 | HSPA1A | Cytosol, Nucleus | Chaperone, protein folding, stress response | +2.2 | Upregulation is a classic indicator of cellular stress and protein damage. |
| Vimentin | VIM | Cytoskeleton | Intermediate filament, cell structure | +1.9 | Changes in expression may indicate cytoskeletal rearrangement due to toxicity. |
| ATP synthase subunit alpha, mitochondrial | ATP5F1A | Mitochondria | ATP synthesis | -1.9 | Inhibition could lead to mitochondrial dysfunction and reduced cellular energy. |
| Aconitate hydratase, mitochondrial | ACO2 | Mitochondria | Krebs cycle enzyme | -1.6 | Contains a critical sulfhydryl group, making it a potential target. |
| Peroxiredoxin-1 | PRDX1 | Cytosol | Antioxidant enzyme | +1.4 | Part of the cellular defense against reactive oxygen species. |
Detailed Experimental Protocols
The following are standard protocols that would be suitable for a comparative proteomic study of kidney cells.
3.1. Cell Culture and Treatment
-
Cell Line: Human kidney proximal tubule epithelial cells (HK-2).
-
Culture Medium: Dulbecco's Modified Eagle's Medium/F-12 supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment: Cells are grown to 80% confluency and then treated with 10 µM this compound or a vehicle control (DMSO) for 24 hours.
3.2. Protein Extraction and Digestion
-
Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Digestion: 100 µg of protein from each sample is reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and then digested overnight with sequencing-grade trypsin.
3.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography: Peptides are separated using a nano-flow liquid chromatography system on a C18 reversed-phase column over a 120-minute gradient.
-
Mass Spectrometry: The eluted peptides are analyzed on a high-resolution Orbitrap mass spectrometer.
-
Data Acquisition: The mass spectrometer is operated in data-dependent acquisition (DDA) mode, with a full scan followed by MS/MS scans of the 20 most intense ions.
3.4. Data Analysis
-
Protein Identification: The raw MS data is processed using a software suite such as MaxQuant or Proteome Discoverer. MS/MS spectra are searched against the human UniProt database.
-
Label-Free Quantification: The relative abundance of proteins is determined using the intensity-based absolute quantification (iBAQ) algorithm.
-
Statistical Analysis: Statistical significance is determined using a t-test with a p-value cutoff of <0.05. A fold-change threshold of >1.5 or < -1.5 is applied to identify differentially expressed proteins.
Visualization of Pathways and Workflows
4.1. Hypothetical Signaling Pathway Affected by this compound
References
- 1. Oxidative Stress in Methylmercury-Induced Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mercury Interactions with Selenium and Sulfur and the Relevance of the Se:Hg molar ratio to fish consumption advice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHEMISTRY, EXPOSURE, TOXICOKINETICS, AND TOXICODYNAMICS - Toxicological Effects of Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structure and Function of Angiotensin Converting Enzyme and Its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACE2 and ACE: structure-based insights into mechanism, regulation and receptor recognition by SARS-CoV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteopedia.org [proteopedia.org]
- 9. Structure, Evolutionary Conservation, and Functions of Angiotensin- and Endothelin-Converting Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Meralluride
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. Meralluride, as an organomercury compound, necessitates stringent disposal protocols due to its toxicity.[1][2][3] Adherence to these procedures is not only a matter of regulatory compliance but also a core component of corporate responsibility and building trust within the scientific community. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring safety and logistical efficiency.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) and in a controlled environment to minimize exposure risks.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [1] |
| Engineering Controls | Work under a hood to ensure adequate ventilation. | [1] |
| Handling Precautions | Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. | [1] |
| Container Management | Leave chemicals in their original containers. Do not mix with other waste. | [1][4] |
| Spill Response | In case of a spill, evacuate the area, avoid generating dust, and cover drains. Collect the spillage carefully. For small spills, use mercury-absorbing powder or sponges. Do not use a regular vacuum cleaner. | [1][5][6] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with national and local regulations.[1][4] The following steps outline a compliant and safe disposal workflow.
-
Segregation and Collection:
-
Collect all this compound waste, including contaminated labware (e.g., vials, gloves, absorbent paper), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be explicitly marked as "Hazardous Waste," "Mercury-Containing Waste," and "Toxic."
-
Ensure the container is kept closed except when adding waste.
-
-
Waste Storage:
-
Engage a Licensed Waste Disposal Vendor:
-
Documentation and Pickup:
-
Complete all necessary waste manifest forms as required by your institution and the disposal vendor. This documentation is crucial for tracking the waste from generation to final disposal.
-
Arrange for a scheduled pickup of the waste from your laboratory's designated waste accumulation area.
-
Crucially, do not dispose of this compound or any mercury-containing compounds down the drain or in the regular trash. [5][8][9][10] Such actions are illegal in many jurisdictions and pose a significant threat to aquatic life and human health through environmental contamination.[1][8]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby minimizing risks to personnel and the environment. Always consult your institution's specific safety and environmental health guidelines for any additional requirements.
References
- 1. cellularlab.web.illinois.edu [cellularlab.web.illinois.edu]
- 2. Excretion products of this compound (mercuhydrin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound and of mercuric chloride on intestinal absorption of 0.9% NaCl solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bwaste.com [bwaste.com]
- 6. drs.illinois.edu [drs.illinois.edu]
- 7. americanelements.com [americanelements.com]
- 8. stclaircounty.org [stclaircounty.org]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. Disposal and Recycling Options for Mercury and Mercury-Containing Devices - New York State Department of Health [health.ny.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
